Iodopropynyl butylcarbamate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-iodoprop-2-ynyl N-butylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12INO2/c1-2-3-6-10-8(11)12-7-4-5-9/h2-3,6-7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVVKGNFXHOCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OCC#CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12INO2 | |
| Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18162 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0028038 | |
| Record name | 3-Iodo-2-propynyl-N-butylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0028038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-iodo-2-propynyl butylcarbamate is an off-white solid., White solid with a pungent odor; [HSDB] | |
| Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18162 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Iodo-2-propynyl butylcarbamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4045 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 156 mg/L at 20 °C | |
| Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7314 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.575 g/mL | |
| Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7314 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000525 [mmHg], 5.25X10-5 mm Hg at 30 °C | |
| Record name | 3-Iodo-2-propynyl butylcarbamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4045 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7314 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white, dull color powder, White, crystalline powder | |
CAS No. |
55406-53-6, 85045-09-6 | |
| Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18162 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Iodo-2-propynyl butylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55406-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-2-propynylbutylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055406536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodopropynyl butylcarbamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15666 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbamic acid, N-butyl-, 3-iodo-2-propyn-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Iodo-2-propynyl-N-butylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0028038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-2-propynyl butylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbamic acid, N-butyl-, 3-iodo-2-propyn-1-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODOPROPYNYL BUTYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/603P14DHEB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7314 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
66 °C | |
| Record name | 3-IODO-2-PROPYNYL BUTYLCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7314 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Iodopropynyl Butylcarbamate (IPBC): A Technical Guide on the Fungal Mechanism of Action
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Iodopropynyl butylcarbamate (IPBC) is a broad-spectrum biocide widely utilized as a preservative in various industries, including paints, coatings, wood preservation, and personal care products.[1][2] Its efficacy, particularly against a wide array of fungal species, stems from a multi-faceted mechanism of action that is not yet fully elucidated but is known to involve the disruption of fundamental cellular processes.[3][4] This technical guide provides an in-depth exploration of the core antifungal mechanism of IPBC, compiles available quantitative data on its activity, details relevant experimental protocols for its study, and visualizes key pathways and workflows.
Core Mechanism of Action
The antifungal activity of this compound is primarily attributed to two synergistic modes of action: the inhibition of essential enzymes and the alteration of cell membrane permeability.[3][5] The iodopropynyl group within the IPBC molecule is considered the active moiety responsible for its potent biocidal effects.[5]
1.1 Enzyme Inhibition via Sulfhydryl Group Interaction
A primary mechanism involves the covalent modification of sulfhydryl-containing enzymes, which are critical for fungal survival.[3] The iodine atom in IPBC's structure is believed to facilitate its penetration through the fungal cell wall.[3][4] Once inside the cell, IPBC reacts with the sulfhydryl groups (-SH) found in the cysteine residues of essential proteins and enzymes.[5] This interaction leads to the inactivation of these enzymes, thereby disrupting vital metabolic pathways such as cellular respiration, which ultimately leads to fungal cell death.[5]
1.2 Alteration of Cell Membrane Permeability
The Fungicide Resistance Action Committee (FRAC) classifies IPBC in group 28, which comprises carbamates that act by altering cell membrane permeability.[1] This mode of action targets the integrity of the fungal cell membrane. The disruption of the membrane's structure and function leads to increased permeability, causing the leakage of essential intracellular components and ultimately contributing to cell death.[3] While the precise interaction with membrane components is still under investigation, it is hypothesized to involve interference with the synthesis or structure of ergosterol, the primary sterol in fungal membranes.[3]
Quantitative Data on Antifungal Efficacy
The following tables summarize the available quantitative data on the effectiveness of IPBC against various fungal species. The data is compiled from multiple studies and presented to facilitate comparison.
Table 1: Minimum Inhibitory Concentrations (MIC) and Effective Use Levels of IPBC
| Fungal Species | Effective Concentration | Assay/Application Context | Source |
| Aspergillus niger | 0.6 ppm | Topical products/Cosmetics | [1] |
| Mixed Mold Strains | 0.1% | Control Efficacy on Bamboo | [6] |
| Botryodiplodia theobromae | 0.1% | Control Efficacy on Bamboo | [6] |
| Various Wood Decay Fungi | IC95 reduced by ~50% | In the presence of 2g/l α-aminoisobutyric acid (AIB) | [7] |
| General Molds & Stain Fungi | 0.1% (w/v) | Inhibition Zone Test (diameter ~49 mm) | [6] |
Note: Efficacy can vary based on the formulation, substrate, and environmental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antifungal mechanism of action of compounds like IPBC.
3.1 Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on standardized methods for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[8][9][10]
Materials:
-
Test Fungus (e.g., Candida albicans, Aspergillus fumigatus)
-
IPBC Stock Solution (in a suitable solvent like DMSO)
-
RPMI-1640 Medium (buffered with MOPS)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline or water
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture the test fungus on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar).
-
Harvest fungal colonies or conidia and suspend in sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[10]
-
Dilute this suspension in RPMI-1640 medium to the final working inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).[10]
-
-
Plate Preparation:
-
Dispense 100 µL of RPMI-1640 medium into wells of columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the IPBC stock solution (at 2x the highest desired final concentration) to the wells in column 1.
-
Perform twofold serial dilutions by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (drug-free medium).
-
Column 12 serves as the sterility control (uninoculated medium).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well from columns 1 to 11. The final volume in each well is now 200 µL.
-
Seal the plate and incubate at 35°C for 24-48 hours, depending on the fungal species.[11]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of IPBC at which there is a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the growth control in column 11.[9] This can be assessed visually or by reading the optical density (OD) at a suitable wavelength (e.g., 492 nm or 600 nm).[8][10]
-
3.2 Protocol: Generic Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of IPBC on a specific fungal enzyme.[12][13]
Materials:
-
Purified Fungal Enzyme (e.g., a specific dehydrogenase or synthase)
-
Enzyme-specific Substrate
-
IPBC Solution (inhibitor)
-
Appropriate Buffer Solution (to maintain optimal pH for the enzyme)
-
Cofactors (if required by the enzyme)
-
Spectrophotometer or microplate reader
-
96-well plates or cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a buffer solution at the optimal pH for the enzyme's activity.
-
Dissolve the substrate, inhibitor (IPBC), and any necessary cofactors in the buffer to create stock solutions.
-
-
Assay Setup:
-
In a microplate well or cuvette, set up the following reactions:
-
Control Reaction: Buffer + Enzyme + Substrate
-
Inhibitor Reaction: Buffer + Enzyme + IPBC + Substrate
-
Blank: Buffer + Substrate (to measure non-enzymatic reaction)
-
-
It is common to pre-incubate the enzyme with the inhibitor (IPBC) for a set period (e.g., 15 minutes) before adding the substrate to allow for the formation of the enzyme-inhibitor complex.[13]
-
-
Reaction Monitoring:
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately begin monitoring the reaction by measuring the change in absorbance over time. The product formation or substrate consumption is measured at a specific wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) for both the control and inhibitor reactions by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V is the reaction velocity.
-
To determine the IC50 (the concentration of inhibitor that causes 50% inhibition), perform the assay with a range of IPBC concentrations and plot % inhibition vs. log[IPBC].
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 3-Iodo-2-propynyl butylcarbamate (IPBC) for Research [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Mold and Stain Resistance of Bamboo Treated with Pyraclostrobin Fungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal and wood preservative efficacy of IPBC is enhanced by α - aminoisobutyric acid [irg-wp.com]
- 8. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. 3.7. Enzyme Inhibition Assays [bio-protocol.org]
An In-Depth Technical Guide to the Chemical Properties of 3-Iodo-2-propynyl N-butylcarbamate (IPBC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-2-propynyl N-butylcarbamate (IPBC) is a broad-spectrum biocide widely utilized across various industries for its potent fungicidal and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the core chemical and physical properties of IPBC, its mechanism of action, quantitative efficacy data, and detailed toxicological information. The content is structured to serve as a vital resource for researchers, scientists, and professionals involved in drug development and material preservation.
Chemical and Physical Properties
IPBC is a white to off-white crystalline powder with a mild characteristic odor.[1][3] It is an organic iodine compound belonging to the carbamate (B1207046) family of biocides.[4] The fundamental chemical and physical characteristics of IPBC are summarized in the table below, providing a clear reference for its scientific and industrial applications.
| Property | Value | References |
| Molecular Formula | C₈H₁₂INO₂ | [5] |
| Molecular Weight | 281.09 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 65-68 °C | [4] |
| Boiling Point | Decomposes before boiling | |
| Solubility in Water | 156 mg/L at 20°C | [5] |
| Solubility in Organic Solvents | Highly soluble in methanol (B129727) (>1000 g/L), ethanol, and other organic solvents. | |
| Vapor Pressure | <1.8 x 10⁻⁶ mm Hg at 20°C | |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.81 | [6] |
| Stability | Stable in solutions between pH 4-9.[7] Decomposes at temperatures above 70°C.[4] |
Mechanism of Action
The antifungal mechanism of IPBC is primarily attributed to the reactivity of its iodine group. It is understood to function through two main pathways:
-
Enzyme Inhibition: The iodine in the IPBC molecule reacts with sulfhydryl (-SH) or hydroxyl (-OH) groups present in the active sites of essential microbial enzymes. This interaction leads to the inactivation of these enzymes, disrupting critical metabolic pathways and ultimately causing microbial cell death.[4]
-
Alteration of Cell Membrane Permeability: IPBC is also classified as a compound that alters the permeability of fungal cell membranes. This disruption of the cell membrane integrity leads to the leakage of essential cellular components and an influx of harmful substances, contributing to its fungicidal effect.
The following diagram illustrates the proposed mechanism of action:
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Iodo-2-propynyl butylcarbamate | C8H12INO2 | CID 62097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Isobavachalcone exhibits antifungal and antibiofilm effects against C. albicans by disrupting cell wall/membrane integrity and inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Iodopropynyl Butylcarbamate (IPBC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodopropynyl butylcarbamate (IPBC), a member of the carbamate (B1207046) family of biocides, is a widely utilized preservative and fungicide. Its broad-spectrum antimicrobial activity has led to its incorporation in a diverse range of products, including paints, coatings, wood preservatives, metalworking fluids, and personal care products. This technical guide provides a comprehensive overview of the synthesis and purification methods for IPBC, tailored for professionals in research, development, and quality control. The document details experimental protocols, presents quantitative data for comparative analysis, and visualizes key chemical and biological pathways.
Synthesis of this compound (IPBC)
The industrial synthesis of IPBC is primarily achieved through a two-step process: the formation of propynyl (B12738560) butylcarbamate (PBC) followed by its iodination. An alternative, high-yield aqueous-based synthesis has also been patented and offers advantages in terms of purity and reduced environmental impact.
Method 1: Traditional Two-Step Synthesis
This conventional method involves the reaction of propargyl alcohol with butyl isocyanate to form the intermediate, propynyl butylcarbamate (PBC), which is subsequently iodinated.
Experimental Protocol:
Step 1: Synthesis of Propynyl Butylcarbamate (PBC)
-
To a 500 mL reactor equipped with a condenser and stirrer, add 56.3 grams (1.0 mole) of 2-propyn-1-ol (propargyl alcohol) and 0.559 grams (0.005 mole) of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst.[1]
-
Maintain the temperature at 25°C and stir the mixture.
-
Over a period of 1 hour, add 100.3 grams (1.01 moles) of butyl isocyanate while maintaining the reaction temperature at 30°C.[1]
-
Allow the reaction to mature for 4 hours.
-
Monitor the conversion of propargyl alcohol to PBC by gas chromatography. A typical conversion rate is 99.9% with a purity of 98.5%.[1]
Step 2: Iodination of Propynyl Butylcarbamate (PBC)
-
Dissolve 40 grams (0.25 mole) of the synthesized PBC in 240g of a 90% methanol-water solution and transfer to a 1000 mL reactor.[1]
-
Add 15.9 grams (0.19 mole) of a 48% sodium hydroxide (B78521) solution and cool the mixture to 5°C or lower.[1]
-
Over 1 hour, add 33.9 grams (0.13 mole) of iodine while maintaining the temperature at 5°C, followed by stirring for 1 hour.[1]
-
Cool the reaction solution to 0°C and add 115.6 grams (0.13 mole) of a 12% sodium hypochlorite (B82951) solution. Maintain this temperature for at least 3 hours.[1]
-
Adjust the pH of the reaction mixture to 5.6 with 12% hydrochloric acid.
-
Remove excess iodine by adding a 20% sodium bisulfite solution until the redox potential is 200mV or lower.[1]
-
Initiate crystallization by adding 203 grams of pure water.
-
Filter the resulting wet crystals and wash with 142 grams of pure water.
-
Dry the crystals at 40°C for 4 hours to yield the final IPBC product. The expected yield is approximately 78%.[1]
Synthesis Workflow of IPBC (Traditional Method)
Caption: Workflow for the traditional two-step synthesis of IPBC.
Method 2: Aqueous Synthesis in the Presence of a Surfactant
This patented method offers a high-yield and high-purity synthesis of IPBC in an aqueous medium, minimizing the use of organic solvents.
Experimental Protocol:
-
Charge a reactor with 330g of water and cool to a temperature of 0-8°C.[2]
-
While stirring, add 3.4 grams of a nonionic surfactant (e.g., Merpol HCS) and 16.85g of propynyl butylcarbamate, maintaining the temperature between 0-8°C.[2]
-
Add 8.85g of a 50% aqueous solution of sodium hydroxide and 16.28g of sodium iodide previously dissolved in 50g of water. Maintain the temperature between 5-8°C.[2]
-
With strong agitation, slowly charge the reactor with 70.2g of a 13.6% solution of sodium hypochlorite, keeping the reaction temperature between 6 and 11°C.[2]
-
Allow the temperature to rise to 15-20°C and agitate the reaction mass for 90 minutes.[2]
-
Slowly heat the reaction mass to 35-40°C.
-
Adjust the pH to approximately 6.9 with acetic acid, and then to 6.6 with sodium bisulfite.[3]
-
Cool the mixture to induce crystallization, filter the product, wash with water, and dry to a constant weight.[3]
Quantitative Data for Aqueous Synthesis:
| Parameter | Value | Reference |
| Yield | 93.5% | [3][4][5] |
| Purity (Assay) | 98.7% | [3][4][5] |
Purification of this compound (IPBC)
The primary method for purifying crude IPBC is recrystallization. The choice of solvent is critical to achieve high purity and yield.
Recrystallization
General Procedure:
-
Dissolve the crude IPBC in a minimal amount of a suitable hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Filter the hot solution to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.
-
Further cool the solution in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.[6][7]
Solvent Selection:
Methanol is a commonly used solvent for the recrystallization of IPBC.[6] The ideal solvent should dissolve IPBC well at elevated temperatures but poorly at low temperatures. A solvent-antisolvent system, such as dissolving in a good solvent like ethanol (B145695) and then adding a poor solvent like water until turbidity is observed, can also be effective.[8]
Purification Workflow
Caption: General workflow for the purification of IPBC by recrystallization.
Analytical Methods for Purity Assessment
The purity of IPBC is typically determined using high-performance liquid chromatography (HPLC) or gas chromatography with electron capture detection (GC-ECD).
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 45:55 v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detector at a wavelength of 223 nm or 254 nm.[10][11]
-
Injection Volume: 20 µL.[9]
-
Sample Preparation: Dissolve the IPBC sample in the mobile phase or a suitable solvent like methanol.
Gas Chromatography-Electron Capture Detector (GC-ECD)
Due to the thermal lability of IPBC, special injection techniques are often required for accurate GC analysis.
Experimental Protocol:
-
Injection Technique: Pulsed splitless injection is recommended to minimize thermal degradation.[12]
-
Sample Preparation: Dissolve the IPBC sample in a suitable solvent mixture such as toluene/isopropyl alcohol.[12]
-
Detector: Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds like IPBC.[13]
-
Quantification: Calibration is typically performed over a low concentration range (e.g., 0.3 - 1.3 µg/ml).[12]
Mechanism of Action and Degradation Pathways
Antifungal Mechanism of Action
The antifungal activity of IPBC is attributed to its ability to disrupt the fungal cell membrane and inhibit essential enzymes. The iodopropynyl group is the active moiety.
Proposed Mechanism:
-
Cell Membrane Disruption: IPBC is thought to interfere with the integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[14][15][16]
-
Enzyme Inhibition: The iodine atom in IPBC can react with sulfhydryl (-SH) groups present in the cysteine residues of essential fungal enzymes, leading to their inactivation.[17] This disrupts critical metabolic pathways necessary for fungal survival.
Antifungal Action of IPBC
Caption: Proposed mechanism of antifungal action of IPBC.
Environmental Degradation Pathway
In the environment, IPBC undergoes degradation through abiotic and microbial processes. The primary degradation product is propargyl butylcarbamate (PBC), which is significantly less toxic than the parent compound.
Degradation Steps:
-
Deiodination: The primary degradation step is the removal of the iodine atom from the propynyl group, forming propargyl butylcarbamate (PBC).[18]
-
Further Degradation: PBC is further degraded in the environment.[18]
Environmental Degradation of IPBC
Caption: Simplified environmental degradation pathway of IPBC.
Conclusion
This technical guide has provided a detailed overview of the synthesis, purification, and analysis of this compound. The presented experimental protocols and quantitative data offer a valuable resource for researchers and professionals involved in the development and quality control of products containing IPBC. The visualization of the synthesis workflow, mechanism of action, and degradation pathway provides a clear and concise understanding of the key processes associated with this important biocide. Adherence to precise experimental conditions is crucial for achieving high yields and purity of IPBC, ensuring its efficacy and safety in various applications.
References
- 1. guidechem.com [guidechem.com]
- 2. Process for the synthesis of this compound in an aqueous solution of a suitable surfactant - Eureka | Patsnap [eureka.patsnap.com]
- 3. patents.justia.com [patents.justia.com]
- 4. US20050033083A1 - Process for the synthesis of this compound in an aqueous solution of a suitable surfactant - Google Patents [patents.google.com]
- 5. WO2005016871A1 - Process for the synthesis of this compound in an aqueous solution of a suitable surfactant - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. measurlabs.com [measurlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Improving the Cellular Selectivity of a Membrane-Disrupting Antimicrobial Agent by Monomer Control and by Taming - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Disruption of Membrane Integrity by the Bacterium-Derived Antifungal Jagaricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. a100.gov.bc.ca [a100.gov.bc.ca]
In-Depth Technical Guide: Solubility of Iodopropynyl Butylcarbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodopropynyl butylcarbamate (IPBC) is a widely utilized biocide and preservative in various industries, including pharmaceuticals, cosmetics, and coatings. A thorough understanding of its solubility in organic solvents is critical for formulation development, ensuring product stability, and optimizing efficacy. This technical guide provides a comprehensive overview of the solubility of IPBC in a range of common organic solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of the experimental workflow and factors influencing solubility. This document is intended to be a valuable resource for researchers and professionals working with IPBC.
Introduction to this compound (IPBC)
This compound (IPBC), with the chemical formula C₈H₁₂INO₂, is a carbamate (B1207046) ester that functions as a broad-spectrum fungicide and bactericide. Its efficacy at low concentrations has made it a popular choice for preserving a wide variety of products. The solubility of IPBC is a key physicochemical property that dictates its application and performance in different formulations.
Quantitative Solubility of IPBC in Organic Solvents
The solubility of IPBC varies significantly across different classes of organic solvents, influenced by factors such as polarity, hydrogen bonding capacity, and the molecular structure of the solvent. The following table summarizes the available quantitative solubility data for IPBC in several common organic solvents.
| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 g of solvent) | Solubility (mg/mL) |
| Alcohols | Ethanol | 25 | 34.5[1][2] | ~2[3] |
| Propylene Glycol | 25 | 25.2[1][2] | - | |
| Amides | Dimethylformamide (DMF) | Not Specified | - | ~10[3] |
| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | - | ~15[3] |
| Water | Water | 20 | 0.0156 | 0.156 |
Note: Conflicting data exists for the solubility of IPBC in ethanol. This may be due to different experimental conditions or impurities. Researchers should verify the solubility for their specific application.
Qualitative solubility information indicates that IPBC is also soluble in methanol (B129727) and has high solubility in other polar and aromatic solvents, with medium solubility in alkyd resins.
Experimental Protocol for Determining IPBC Solubility
A standardized and reliable method for determining the solubility of a solid compound in an organic solvent is crucial for generating accurate and reproducible data. The following protocol details the widely accepted "Shake-Flask Method."
Principle
An excess amount of the solid solute (IPBC) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (IPBC), analytical standard grade
-
Organic solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene), HPLC grade
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Autosampler vials
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reversed-phase HPLC column
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of IPBC to a series of flasks containing a known volume of each organic solvent to be tested. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the flasks at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the flasks to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter into an autosampler vial. This step is critical to remove any undissolved particles.
-
Dilute the filtered saturated solution with the respective solvent to a concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of IPBC in each organic solvent of known concentrations.
-
Establish a validated HPLC method for the quantification of IPBC. A typical method would involve a C18 column with a mobile phase of acetonitrile (B52724) and water and UV detection at an appropriate wavelength (e.g., 230 nm or 280 nm).[4][5][6]
-
Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Inject the diluted sample solutions into the HPLC system and determine the concentration of IPBC from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of IPBC in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 g of solvent or mg/mL.
-
Visualizing Methodologies and Relationships
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of IPBC in an organic solvent using the shake-flask method followed by HPLC analysis.
Caption: Workflow for determining IPBC solubility.
Factors Influencing IPBC Solubility
The solubility of IPBC is a multifactorial property. The following diagram illustrates the logical relationships between key factors that influence its solubility in organic solvents.
Caption: Key factors affecting IPBC solubility.
Conclusion
This technical guide provides essential information on the solubility of this compound in various organic solvents. The tabulated quantitative data, detailed experimental protocol, and illustrative diagrams offer a comprehensive resource for scientists and researchers. Accurate solubility data is fundamental to the successful formulation and application of products containing IPBC, and the methodologies described herein provide a framework for obtaining such critical information. Further research to expand the quantitative solubility data in a wider array of organic solvents would be beneficial to the scientific community.
References
- 1. This compound (IPBC) [sinotrustchemical.com]
- 2. IPBC (3 iodo 2 propynyl butylcarbamate) [sinotrustchemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid quantification of this compound as the preservative in cosmetic formulations using high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method of Detecting the Content of IPBC in Preservative-Treated Wood Using High Performance Liquid Chromatography [mckx.net]
An In-Depth Technical Guide to the Thermal Degradation Pathway of Iodopropynyl Butylcarbamate (IPBC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodopropynyl butylcarbamate (IPBC) is a widely utilized biocide valued for its broad-spectrum antifungal activity. However, its application in materials and formulations subjected to thermal processing is limited by its inherent thermal instability. Understanding the thermal degradation pathway of IPBC is paramount for optimizing its use, ensuring product stability, and maintaining efficacy. This technical guide provides a comprehensive overview of the thermal degradation of IPBC, detailing its decomposition products, reaction kinetics, and the underlying chemical mechanisms. Detailed experimental protocols for the analytical techniques used to study this degradation are provided, along with quantitative data and visual representations of the degradation pathways and experimental workflows.
Introduction
This compound (IPBC), with the chemical structure 3-iodo-2-propynyl-butylcarbamate, is a halogenated carbamate (B1207046) that effectively inhibits the growth of a wide range of fungi and has applications in wood preservation, paints, coatings, cosmetics, and personal care products.[1][2] The efficacy of IPBC is largely attributed to the iodoalkynyl group. Despite its effectiveness, IPBC is known to be thermally labile, with degradation occurring at temperatures as low as 70°C.[1] The principal decomposition of IPBC occurs between 150 and 300°C.[3] This thermal instability can lead to a loss of biocidal activity and the formation of potentially undesirable degradation products.
This guide aims to provide a detailed technical understanding of the thermal degradation processes of IPBC, targeting professionals in research and development who require a deep knowledge of its stability profile.
Thermal Degradation Pathway of IPBC
The thermal degradation of this compound (IPBC) is a complex process that proceeds via a first-order kinetic model.[1] The degradation rate is significantly influenced by temperature, with the half-life of the molecule decreasing as the temperature increases. The primary degradation pathway involves a series of reactions including deiodination, demethylation, deethynylation, deethylation, and hydroxylation, leading to the formation of several smaller molecules.[1]
Degradation Products
Studies utilizing ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) have identified seven major thermal degradation products of IPBC.[1] These products are listed in the table below.
| Product Number | Degradation Product |
| 1 | prop-2-yn-1-yl ethylcarbamate |
| 2 | methyl N-butylcarbamate |
| 3 | propargyl butylcarbamate |
| 4 | methylcarbamic acid prop-2-yn-1-ol |
| 5 | 2-propyn-1-ol, 3-iodo-, methylcarbamate |
| 6 | 3-iodoprop-2-yn-1-ol |
| 7 | 3-iodoprop-2-ynyl N-propylcarbamate |
Table 1: Thermal Degradation Products of IPBC identified by UPLC-MS/MS.[1]
Proposed Degradation Mechanisms
The formation of the identified degradation products can be rationalized through a series of proposed chemical mechanisms initiated by thermal stress.
This is a key initial step where the carbon-iodine bond is cleaved, leading to the formation of propargyl butylcarbamate. This can occur through homolytic cleavage of the C-I bond upon heating.
The introduction of a hydroxyl group can occur on the propargyl moiety, leading to the formation of products like 3-iodoprop-2-yn-1-ol.
The carbamate functional group is susceptible to thermal decomposition. This can proceed through several pathways, including the cleavage of the ester or amide linkages, leading to the formation of smaller carbamate derivatives or isocyanates and alcohols.[4][5][6][7][8] For instance, the formation of methyl N-butylcarbamate suggests a rearrangement and cleavage within the original IPBC molecule.
The following diagram illustrates the proposed thermal degradation pathway of IPBC, showing the parent molecule and its subsequent degradation products.
Quantitative Data
The thermal degradation of IPBC follows first-order kinetics.[1] The rate of degradation is highly dependent on the temperature.
Decomposition Temperatures
Thermogravimetric analysis (TGA) shows that the onset of decomposition for IPBC is at 91°C.[1] However, degradation can be observed at temperatures as low as 70°C over extended periods.[1]
Kinetic Parameters
The kinetics of the thermal degradation of IPBC have been studied, yielding the following Arrhenius parameters:
| Parameter | Value |
| Pre-exponential factor (A) | 3.47 x 1012 s-1 |
| Activation energy (Ea) | 111.13 kJ·mol-1 |
Table 2: Kinetic Parameters for the Thermal Degradation of IPBC.[1]
The rate constant (k) at a given temperature (T) can be calculated using the Arrhenius equation: k = A * e(-Ea/RT) where R is the gas constant.
The following table summarizes the retention rates of IPBC at various temperatures and times.
| Temperature (°C) | Time (h) | Retention Rate (%) |
| 70 | 20 | >90 |
| 70 | 144 | 65 |
| 80 | 24 | 81.2 |
| 80 | 72 | 50.9 |
| 90 | 24 | 49.4 |
| 90 | 60 | 5.1 |
| 110 | 2 | 80.2 |
| 120 | 2 | 59.2 |
| 140 | 1 | 5.1 |
Table 3: Retention Rates of IPBC under Isothermal Conditions.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the thermal degradation of IPBC.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of IPBC.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
Calibrate the instrument for temperature and mass.
-
Place approximately 5-10 mg of the IPBC sample into an alumina (B75360) crucible.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.[9]
-
Maintain a nitrogen atmosphere with a purge gas flow rate of 30 mL/min and an air flow rate of 100 mL/min.[9]
-
Record the mass loss of the sample as a function of temperature.
-
The onset of decomposition is determined from the resulting TGA curve.
Kinetic Studies using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the kinetic parameters of IPBC thermal degradation.
Instrumentation: A high-performance liquid chromatograph with a UV detector.
Procedure:
-
Prepare standard solutions of IPBC in a suitable solvent (e.g., acetonitrile) at known concentrations.
-
Subject IPBC solutions to isothermal conditions at various temperatures (e.g., 60-150°C) in sealed vials.
-
At specific time intervals, withdraw aliquots and quench the reaction by cooling.
-
Analyze the remaining IPBC concentration using the following HPLC method:
-
Plot the natural logarithm of the IPBC concentration versus time to determine the first-order rate constant (k) at each temperature.
-
Construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy (Ea) and the pre-exponential factor (A).
Identification of Degradation Products using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Objective: To identify the chemical structures of the thermal degradation products of IPBC.
Instrumentation: An ultra-performance liquid chromatograph coupled to a tandem mass spectrometer.
Procedure:
-
Thermally degrade a sample of IPBC.
-
Dissolve the degraded sample in a suitable solvent.
-
Analyze the sample using the following UPLC-MS/MS method:
-
Column: Waters ACQUITY UPLC BEH C18 (1.8 µm, 2.1 × 100 mm).
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: 0–1 min, 5% B; 1–30 min, 5–95% B; 30–32 min, 95% B; 32–32.1 min, 95–5% B; 32.1–35 min, 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10.0 µL.
-
Mass Spectrometry: Positive ion mode, full scan analysis followed by fragmentation of parent ions to obtain second-order mass spectra.
-
-
Identify the degradation products by comparing their mass spectra with known compounds and by interpreting the fragmentation patterns.
Conclusion
The thermal degradation of this compound is a critical factor to consider in its application, particularly in processes involving elevated temperatures. The degradation follows a first-order kinetic model and results in the formation of at least seven identifiable products through mechanisms including deiodination, hydroxylation, and carbamate decomposition. The onset of decomposition is observed at 91°C, with significant degradation occurring at lower temperatures over time.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the thermal degradation pathway of IPBC, supported by quantitative data and detailed experimental protocols. This knowledge is essential for the development of stable formulations, the prediction of IPBC's shelf-life under various thermal conditions, and the assurance of product quality and efficacy. Further research could focus on elucidating the precise step-by-step mechanisms for the formation of each degradation product and investigating the potential biological activity of these compounds.
References
- 1. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. ureaknowhow.com [ureaknowhow.com]
- 7. Mechanism of thermal decomposition of carbamoyl phosphate and its stabilization by aspartate and ornithine transcarbamoylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. connectsci.au [connectsci.au]
- 9. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative [mdpi.com]
- 10. HPLC Determination of 3-Iodo-2-Propynyl Butylcarbamate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 11. HPLC Method for Analysis of 3-Iodo-2-propynyl-N-butylcarbamate | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Hydrolytic Stability of Iodopropynyl Butylcarbamate (IPBC) at Different pH Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolytic stability of Iodopropynyl Butylcarbamate (IPBC) under varying pH conditions. IPBC is a widely utilized preservative in cosmetics, paints, and wood preservation, making the understanding of its stability essential for formulation development, environmental fate assessment, and regulatory compliance.
Core Concepts of Hydrolytic Stability
Hydrolytic stability refers to the resistance of a chemical substance to hydrolysis, a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be significantly influenced by the pH of the solution. For a substance like IPBC, which is a carbamate (B1207046) ester, hydrolysis typically involves the cleavage of the ester bond. This process is of critical importance as it can lead to the degradation of the active ingredient and the formation of new chemical entities with different toxicological and efficacy profiles.
Quantitative Data on IPBC Hydrolysis
The hydrolytic degradation of IPBC has been evaluated at acidic, neutral, and alkaline pH levels. The stability of IPBC is markedly dependent on the pH of the aqueous environment.
Table 1: Hydrolytic Stability of IPBC at Various pH Levels
| pH | Half-Life (t½) | Stability Classification | Primary Degradation Product |
| 5 | > 30 days | Stable | None observed |
| 7 | 139 days | Stable | Propargyl Butyl Carbamate (PBC) |
| 9 | < 1 day (0.947 days) | Susceptible to Hydrolysis | Propargyl Butyl Carbamate (PBC) |
Data sourced from regulatory documents and environmental fate studies.[1][2]
Mechanism of Hydrolysis
The hydrolysis of carbamates, such as IPBC, in alkaline conditions is understood to proceed through a base-catalyzed elimination-addition mechanism, often referred to as the E1cB (Elimination Unimolecular conjugate Base) mechanism. In this pathway, the hydroxide (B78521) ion acts as a base, deprotonating the nitrogen atom of the carbamate. This is followed by the elimination of the leaving group, in this case, the iodopropynyl group, to form an isocyanate intermediate. The isocyanate then rapidly reacts with water to form an unstable carbamic acid, which decarboxylates to yield the corresponding amine and carbon dioxide. However, for IPBC, the primary degradate identified is Propargyl Butyl Carbamate (PBC), which suggests a cleavage of the iodo group from the propargyl moiety is also a key degradation step, particularly under alkaline conditions.[3][4]
The overall degradation pathway under alkaline conditions can be visualized as follows:
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. ccme.ca [ccme.ca]
- 3. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. The E1cB mechanism for thiocarbamate ester hydrolysis: equilibrium and kinetic studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Antibacterial Mode of Action of Iodopropynyl Butylcarbamate (IPBC)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iodopropynyl butylcarbamate (IPBC) is a broad-spectrum biocide widely utilized as a preservative in various industrial and consumer products. While its efficacy is well-established, a detailed understanding of its antibacterial mode of action is crucial for its appropriate application and for the development of new antimicrobial strategies. This technical guide provides a comprehensive overview of the core mechanisms by which IPBC exerts its antibacterial effects. The primary modes of action are twofold: the disruption of bacterial cell membrane integrity and the non-specific inhibition of essential metabolic enzymes through interaction with sulfhydryl groups. This guide synthesizes available quantitative data on its efficacy, details key experimental protocols for its evaluation, and provides visual representations of its mechanisms and relevant experimental workflows.
Core Antibacterial Mechanisms of Action
The antibacterial activity of this compound is multifaceted, primarily targeting fundamental cellular structures and processes essential for bacterial survival.
Disruption of Bacterial Cell Membrane
A primary mechanism of IPBC's bactericidal activity is the disruption of the bacterial cell membrane.[1][2] The lipophilic nature of the butylcarbamate portion of the molecule facilitates its partitioning into the lipid bilayer of the cell membrane. The highly reactive iodopropynyl group is then positioned to induce damage. This disruption leads to increased membrane permeability, leakage of essential intracellular components such as ions and metabolites, and ultimately, cell death.[1][3]
Inhibition of Essential Enzymes
IPBC is known to be a potent inhibitor of various essential bacterial enzymes.[4] The iodine atom in the iodopropynyl group can react with sulfhydryl groups (-SH) present in the cysteine residues of proteins.[4] This covalent modification leads to a conformational change in the enzymes, inactivating them. By targeting a wide range of enzymes involved in critical metabolic pathways, such as cellular respiration, IPBC effectively shuts down the cell's ability to produce energy and synthesize essential molecules.
dot
Caption: Overall mode of action of IPBC against bacteria.
Quantitative Data on Antibacterial Efficacy
The effectiveness of IPBC against various bacterial species is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize available data.
Table 1: Minimum Inhibitory Concentration (MIC) of IPBC against various Bacteria
| Bacterial Species | MIC (µg/mL) | Reference |
| Vibrio parahaemolyticus | 50 | [1][2][3] |
| Staphylococcus aureus | 50 | [1][2][3] |
| Staphylococcus aureus | 200 | [5] |
| Escherichia coli | 1000 | [5] |
| Rhodotorula rubra | 20 | [5] |
| Sporobolomyces roseus | 7.5 | [5] |
Table 2: Minimum Bactericidal Concentration (MBC) of IPBC
| Bacterial Species | MBC (µg/mL) | Notes | Reference |
| Vibrio parahaemolyticus | 50 | Bactericidal at MIC | [1][2][3] |
| Staphylococcus aureus | 50 | Bactericidal at MIC | [1][2][3] |
Impact on Virulence and Biofilm Formation
Beyond direct killing, IPBC has been shown to interfere with bacterial virulence factors and the ability to form biofilms, which are critical for pathogenesis and antibiotic resistance.
-
Suppression of Virulence: Studies have demonstrated that IPBC can suppress virulence activities in bacteria, including motility and hemolytic activity.[1][6]
-
Inhibition of Biofilm Formation: IPBC is effective in preventing the formation of biofilms by pathogenic bacteria such as Vibrio parahaemolyticus and Staphylococcus aureus.[1][2][3]
-
Alteration of Gene Expression: The anti-biofilm and anti-virulence effects of IPBC are associated with its ability to differentially alter the expression of genes related to these processes.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antibacterial mode of action of IPBC.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, as well as the lowest concentration that results in microbial death.
dot
Caption: Experimental workflow for MIC and MBC determination.
Protocol:
-
Preparation of IPBC Stock Solution: Prepare a stock solution of IPBC in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the IPBC stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) and dilute it to the final desired concentration (typically 5 x 10^5 CFU/mL) in the growth medium.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the IPBC dilutions. Include a positive control (bacteria in broth without IPBC) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of IPBC at which no visible growth is observed.
-
MBC Determination: To determine the MBC, take an aliquot from each well that shows no visible growth and plate it onto a suitable agar (B569324) medium.
-
Incubation of Plates: Incubate the agar plates at the optimal temperature for 24-48 hours.
-
MBC Reading: The MBC is the lowest concentration of IPBC that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
Time-Kill Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.
dot
Caption: Experimental workflow for a time-kill assay.
Protocol:
-
Inoculum Preparation: Prepare a mid-logarithmic phase bacterial culture and adjust the concentration to a standardized level (e.g., 1 x 10^6 CFU/mL) in a suitable broth.
-
Exposure to IPBC: Add IPBC to the bacterial culture at various concentrations, typically multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control without IPBC.
-
Incubation: Incubate the cultures with agitation at the optimal temperature.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate onto a suitable agar medium to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the logarithm of CFU/mL against time for each IPBC concentration and the control. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Bacterial Cell Membrane Permeability Assay
This assay assesses the ability of a compound to disrupt the bacterial cell membrane, leading to increased permeability. Fluorescent probes that are normally excluded by intact membranes are often used.
dot
Caption: Workflow for a cell membrane permeability assay.
Protocol:
-
Bacterial Suspension: Prepare a suspension of bacteria in a suitable buffer (e.g., PBS).
-
Fluorescent Probe: Add a fluorescent probe that cannot penetrate intact bacterial membranes, such as propidium (B1200493) iodide (PI). PI intercalates with DNA and fluoresces upon entering a cell with a compromised membrane.
-
Addition of IPBC: Add IPBC to the bacterial suspension. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe using a fluorometer or a microplate reader.
-
Data Analysis: An increase in fluorescence intensity in the IPBC-treated samples compared to the negative control indicates that IPBC has permeabilized the bacterial membrane.
Conclusion
The antibacterial mode of action of this compound is characterized by a rapid and potent disruption of fundamental bacterial structures and functions. Its ability to compromise the cell membrane and inhibit a broad range of essential enzymes makes it an effective biocide against a variety of bacteria. Furthermore, its capacity to interfere with virulence and biofilm formation enhances its utility as a preservative. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of IPBC's antibacterial properties, which is essential for its responsible and effective use in diverse applications. Further research focusing on the specific enzymatic targets and the precise changes in gene expression induced by IPBC will provide a more complete understanding of its molecular interactions with bacterial cells.
References
- 1. Antibacterial and antibiofilm activities of iodinated hydrocarbons against Vibrio parahaemolyticus and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chempoint.com [chempoint.com]
- 6. Antibacterial and antibiofilm activities of iodinated hydrocarbons against Vibrio parahaemolyticus and Staphylococcus a… [ouci.dntb.gov.ua]
Spectroscopic Analysis of Iodopropynyl Butylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodopropynyl butylcarbamate (IPBC) is a widely utilized biocide and preservative in various industries, including cosmetics, paints, and wood preservation. Its efficacy against a broad spectrum of fungi and yeast necessitates robust analytical methods for its identification, quantification, and quality control. This technical guide provides an in-depth overview of the spectroscopic analysis of IPBC, detailing the principles and data interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided, and quantitative data are summarized for ease of reference. This document aims to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development and analysis of products containing IPBC.
Chemical Structure and Properties
-
IUPAC Name: 3-iodoprop-2-yn-1-yl butylcarbamate
-
CAS Number: 55406-53-6
-
Molecular Formula: C₈H₁₂INO₂
-
Molecular Weight: 281.09 g/mol .[1]
-
Appearance: White to off-white crystalline solid.[1]
-
Solubility: Sparingly soluble in water (156 mg/L), soluble in organic solvents like methanol (B129727).[2]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of IPBC. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.82 | s | 2H | -O-CH₂ -C≡CI |
| ~3.18 | t | 2H | -NH-CH₂ -CH₂- |
| ~1.48 | m | 2H | -NH-CH₂-CH₂ -CH₂- |
| ~1.35 | m | 2H | -CH₂-CH₂ -CH₃ |
| ~0.93 | t | 3H | -CH₂-CH₂-CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from PubChem.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155.3 | C =O (Carbamate) |
| ~88.8 | -C≡C I |
| ~53.8 | -O-C H₂-C≡CI |
| ~40.9 | -NH-C H₂- |
| ~31.9 | -NH-CH₂-C H₂- |
| ~19.9 | -CH₂-C H₂-CH₃ |
| ~13.7 | -CH₂-CH₂-C H₃ |
| ~3.6 | -C≡CI |
Solvent: CDCl₃, Frequency: 100.40 MHz. Data sourced from PubChem.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in IPBC based on their characteristic vibrational frequencies.
Table 3: Theoretical FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3300 | N-H stretch | Amine (in carbamate) |
| ~2960-2850 | C-H stretch | Alkane |
| ~2100 | C≡C stretch | Alkyne |
| ~1715 | C=O stretch | Carbonyl (in carbamate) |
| ~1530 | N-H bend | Amine (in carbamate) |
| ~1250 | C-O stretch | Ester (in carbamate) |
| ~500 | C-I stretch | Iodoalkyne |
Note: These are approximate values based on typical functional group absorption ranges. Actual peak positions may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of IPBC, aiding in its identification and structural confirmation. Electron impact (EI) or electrospray ionization (ESI) are common techniques.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 281 | [M]⁺, Molecular ion |
| 154 | [M - I]⁺ |
| 128 | [I]⁺ |
| 100 | [CH₃(CH₂)₃NHCO]⁺ |
| 57 | [CH₃(CH₂)₃N]⁺ |
Note: Fragmentation patterns for carbamates can be complex. The listed fragments are predicted based on the structure of IPBC and common fragmentation pathways of carbamates, which often involve cleavage at the carbamate (B1207046) group and loss of the halogen.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within the molecule. For IPBC, the absorption is in the UV region.
Table 5: UV-Visible Spectroscopic Data for this compound
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| ~275 | Data not readily available | Dichloromethane |
Note: The UV absorbance maximum of IPBC is reported to be below 350 nm. The peak at approximately 275 nm is attributed to the electronic transitions in the molecule. The molar absorptivity is dependent on the specific solvent and concentration.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters should be optimized.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of IPBC in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of IPBC with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet die and press under high pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.
-
Place the IPBC pellet in the sample holder and acquire the sample spectrum.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (HPLC-ESI-MS)
-
Sample Preparation: Prepare a stock solution of IPBC in a suitable solvent such as methanol or acetonitrile (B52724) at a concentration of ~1 mg/mL. Further dilute to the ng/mL to µg/mL range for analysis.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both typically with 0.1% formic acid to promote ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive ion mode is often used for carbamates.
-
Scan Mode: Full scan mode to detect the molecular ion and selected ion monitoring (SIM) for targeted quantification.
-
Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for maximum signal intensity of the [M+H]⁺ or other relevant adduct ions.
-
-
Data Analysis: Identify the peak corresponding to IPBC based on its retention time and mass-to-charge ratio.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of IPBC in a UV-transparent solvent (e.g., dichloromethane, methanol, or ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Fill a reference cuvette with the pure solvent and the sample cuvette with the IPBC solution.
-
Scan the wavelength range from 400 nm down to 200 nm.
-
-
Data Processing: The spectrophotometer will record the absorbance as a function of wavelength. Identify the wavelength of maximum absorbance (λmax).
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an unknown sample suspected to contain this compound.
References
The Environmental Lifecycle of Iodopropynyl Butylcarbamate (IPBC): A Technical Guide to its Fate and Ecotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodopropynyl butylcarbamate (IPBC) is a widely utilized biocide and preservative valued for its broad-spectrum efficacy against fungi and other microorganisms. Its applications span industrial processes, material preservation, and inclusion in personal care products and cosmetics. However, its intentional biocidal properties necessitate a thorough understanding of its environmental behavior and potential ecological impact upon its release into various environmental compartments. This technical guide provides an in-depth analysis of the environmental fate and ecotoxicity of IPBC, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical pathways to support informed risk assessment and sustainable use of this compound.
Environmental Fate of IPBC
The environmental fate of a chemical compound describes its transport and transformation in the environment. For IPBC, this involves its degradation through biotic and abiotic processes, its persistence in different environmental matrices, and its potential to accumulate in living organisms.
Degradation and Persistence
IPBC is generally considered to be non-persistent in the environment, undergoing degradation through several pathways. The primary degradation product is propargyl butylcarbamate (PBC), formed by the removal of the iodine atom. This initial step is significant as PBC is noted to be substantially less toxic than the parent compound. Further degradation of PBC leads to the formation of carbon dioxide and other minor metabolites.
Abiotic Degradation:
-
Hydrolysis: The rate of hydrolysis of IPBC is highly dependent on pH. It is stable in acidic conditions but degrades rapidly under alkaline conditions.
-
Photolysis: IPBC can be degraded by sunlight in aquatic environments, although this process is generally slower than hydrolysis in alkaline waters.
Biotic Degradation:
-
Microbial metabolism is a key factor in the degradation of IPBC in soil and aquatic systems. However, at high concentrations, IPBC's biocidal properties can inhibit the microbial populations responsible for its degradation.
The persistence of IPBC is often quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.
Table 1: Degradation and Persistence of IPBC in Soil
| Soil Type | Temperature (°C) | Half-life (DT50) | Reference |
| Loam | 20 | 2.1 - 4.8 hours | [1] |
| Sandy Loam | 22 | < 1 day | [1] |
| Clay Loam | 22 | < 1 day | [1] |
| Various | 20 | 2 - 24 days | [2] |
Table 2: Degradation and Persistence of IPBC in Aquatic Systems
| Condition | pH | Temperature (°C) | Half-life (DT50) | Reference |
| Hydrolysis | 5 | 25 | Stable | [3] |
| Hydrolysis | 7 | 25 | 29 - 243 days | [3][4] |
| Hydrolysis | 9 | 25 | 0.4 - 2.2 days | [3] |
| Photolysis (Aqueous) | 7 | 25 | ~4 days (minimum) | [4] |
| Water-Sediment System | - | 20 | 1.5 - 10 days | [1] |
Bioaccumulation
Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (e.g., water, food). The potential for a chemical to bioaccumulate is often estimated by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. A low BCF value suggests a low potential for the chemical to accumulate in the food chain.
IPBC has a low potential for bioaccumulation in aquatic organisms. This is attributed to its relatively low octanol-water partition coefficient (log Kow) and its susceptibility to metabolism and degradation.
Table 3: Bioaccumulation Potential of IPBC
| Species | Exposure Concentration | BCF (L/kg) | Reference |
| Common Carp (Cyprinus carpio) | 0.05 mg/L | < 10 | [5][6] |
| Bluegill Sunfish (Lepomis macrochirus) | 0.01 mg/L | 36 | [5] |
| Rainbow Trout (Oncorhynchus mykiss) | Not specified | 3.3 - 4.5 | [5] |
| Aquatic Invertebrates | Not specified | 0.3 - 13.1 | [5] |
Ecotoxicity of IPBC
Ecotoxicity is the study of the harmful effects of chemical substances on ecosystems. Due to its biocidal nature, IPBC exhibits high toxicity to a wide range of aquatic organisms. Its toxicity to terrestrial organisms is generally lower but still a consideration in environmental risk assessments.
Aquatic Ecotoxicity
IPBC is classified as very toxic to aquatic life. Its toxicity varies depending on the species and the duration of exposure. Acute toxicity is typically measured by the concentration that is lethal to 50% of the test organisms (LC50) or the concentration that causes a 50% effect (e.g., immobilization) in the test organisms (EC50) over a short period. Chronic toxicity is assessed over a longer period and is often reported as the No-Observed-Effect Concentration (NOEC), the highest concentration at which no adverse effects are observed.
Table 4: Acute and Chronic Aquatic Ecotoxicity of IPBC
| Trophic Level | Species | Endpoint | Value (µg/L) | Reference |
| Algae | Pseudokirchneriella subcapitata | 72h EC50 (growth inhibition) | 30 - 130 | [7][8][9][10][11] |
| Pseudokirchneriella subcapitata | 72h NOEC (growth inhibition) | 10 - 50 | [7][8][10] | |
| Invertebrates | Daphnia magna | 48h EC50 (immobilization) | 40 - 600 | [12][13][14] |
| Daphnia magna | 21d NOEC (reproduction) | 10 - 125 | [13][14][15][16] | |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 67 - 220 | [17] |
| Oncorhynchus mykiss (Rainbow Trout) | 28d NOEC | 7.8 | [17] | |
| Lepomis macrochirus (Bluegill Sunfish) | 96h LC50 | 240 | [17][18] | |
| Cyprinus carpio (Common Carp) | 96h LC50 | 280 | [17] |
Terrestrial Ecotoxicity
The data on the terrestrial ecotoxicity of IPBC is more limited compared to its aquatic toxicity. However, studies have been conducted on key indicator species such as earthworms and birds.
Table 5: Terrestrial Ecotoxicity of IPBC
| Organism Group | Species | Endpoint | Value | Reference |
| Earthworms | Eisenia fetida | 14d LC50 | > 1000 mg/kg soil | [19][20][21][22] |
| Eisenia fetida | 56d NOEC (reproduction) | 135 mg/kg soil | [19][20][21][22] | |
| Birds | Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | 763 mg/kg bw | [18] |
| Anas platyrhynchos (Mallard Duck) | 5d Dietary LC50 | > 5000 ppm | [18] |
Experimental Protocols
The environmental fate and ecotoxicity data presented in this guide are derived from studies conducted according to standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for key experimental protocols.
Biodegradation in Water: OECD 301
The OECD 301 guideline for "Ready Biodegradability" encompasses several methods to assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms in an aerobic aqueous medium.
-
Principle: A small amount of the test substance is dissolved in a mineral medium and inoculated with microorganisms from sources like activated sludge. The mixture is incubated under aerobic conditions in the dark for 28 days.
-
Methodology: The extent of biodegradation is determined by measuring the decrease in Dissolved Organic Carbon (DOC), the amount of carbon dioxide produced, or the consumption of oxygen. For a substance to be considered "readily biodegradable," it must achieve a degradation level of at least 70% (for DOC removal) or 60% (for CO2 production or O2 consumption) within a 10-day window during the 28-day test period.
-
Test Conditions:
-
Temperature: 20-25°C
-
pH: Neutral
-
Inoculum: Mixed population of microorganisms
-
Duration: 28 days
-
Aquatic Toxicity Testing
Algal Growth Inhibition Test (OECD 201):
-
Principle: This test assesses the effect of a substance on the growth of a freshwater green alga, typically Pseudokirchneriella subcapitata.
-
Methodology: Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours. The growth of the algae is measured at 24-hour intervals by determining the cell concentration. The EC50 for growth inhibition and the NOEC are calculated.
-
Test Conditions:
-
Temperature: 21-24°C
-
Light: Continuous, uniform illumination
-
Duration: 72 hours
-
Daphnia sp. Acute Immobilisation Test (OECD 202):
-
Principle: This test determines the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.
-
Methodology: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. The EC50 for immobilization is then calculated.
-
Test Conditions:
-
Temperature: 18-22°C
-
Light: 16-hour light/8-hour dark cycle
-
Duration: 48 hours
-
Fish, Acute Toxicity Test (OECD 203):
-
Principle: This test evaluates the acute lethal toxicity of a substance to fish, commonly using species like Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Methodology: Fish are exposed to a series of concentrations of the test substance in a flow-through or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is determined.
-
Test Conditions:
-
Temperature: Species-specific (e.g., 12-18°C for rainbow trout)
-
Loading rate: Kept low to ensure adequate dissolved oxygen
-
Duration: 96 hours
-
Bioaccumulation in Fish (OECD 305)
-
Principle: This guideline describes a procedure to measure the bioconcentration of a chemical in fish from water.
-
Methodology: The test consists of two phases: an uptake phase and a depuration phase. During the uptake phase, fish are exposed to a constant concentration of the test substance in water. Once a steady state is reached (or after a defined period), the fish are transferred to clean water for the depuration phase. The concentrations of the test substance in the fish tissue and in the water are measured at regular intervals throughout both phases. The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state.
-
Test Conditions:
-
Test System: Flow-through is preferred
-
Temperature and Water Quality: Maintained at optimal levels for the test species
-
Duration: Uptake phase typically lasts for 28 days, followed by a depuration phase.
-
Mechanism of Toxic Action and Signaling Pathways
The biocidal activity of IPBC is attributed to its ability to disrupt essential cellular processes in microorganisms. While the precise signaling pathways are a subject of ongoing research, the primary mechanisms are believed to involve the disruption of cell membrane integrity and the interaction with vital intracellular components.
Disruption of Cell Membrane Permeability
IPBC is thought to interfere with the cell membranes of susceptible organisms, leading to increased permeability. This disruption can compromise the cell's ability to maintain its internal environment, leading to leakage of essential cellular contents and ultimately cell death.
Interaction with Sulfhydryl Groups and Oxidative Stress
The iodine atom in the IPBC molecule is thought to be a key reactive site. It is proposed that IPBC can react with sulfhydryl (-SH) groups present in essential enzymes and proteins within the cell. This interaction can inactivate these vital molecules, disrupting metabolic pathways. This process can also lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress. The resulting cellular damage from oxidative stress can contribute significantly to the toxicity of IPBC.
Environmental Risk Assessment Workflow
The assessment of the environmental risk of IPBC involves a structured workflow that integrates data on its environmental fate and ecotoxicity. This process helps to determine the potential for adverse effects on ecosystems and informs regulatory decisions.
Conclusion
This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and ecotoxicity of this compound (IPBC). The data clearly indicates that while IPBC is an effective biocide, it is also highly toxic to aquatic organisms. Its relatively rapid degradation in the environment and low potential for bioaccumulation are key factors that mitigate its overall environmental risk. A thorough understanding of its degradation pathways, persistence under various environmental conditions, and its ecotoxicological profile, as detailed in this guide, is essential for its responsible use. The provided experimental protocols and visualized pathways offer a foundational resource for researchers, scientists, and drug development professionals engaged in the assessment and management of chemicals like IPBC. Continued research to further elucidate its specific signaling pathway disruptions and to expand the ecotoxicity database will enhance the accuracy of future environmental risk assessments.
References
- 1. sitem.herts.ac.uk [sitem.herts.ac.uk]
- 2. Chemical properties of pesticides [fairway-is.eu]
- 3. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Response of Pseudokirchneriella subcapitata in Free and Alginate Immobilized Cells to Heavy Metals Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. ENVIRONMENTAL [oasis-lmc.org]
- 13. trjfas.org [trjfas.org]
- 14. researchgate.net [researchgate.net]
- 15. azdhs.gov [azdhs.gov]
- 16. A Daphnia magna first-brood chronic test: An alternative to the conventional 21-Day chronic bioassay? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 18. ENVIRONMENTAL [oasis-lmc.org]
- 19. Eisenia Toxicity [nies.go.jp]
- 20. Comparative toxicity of polychlorinated biphenyls to earthworms Eisenia foetida and Lumbricus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Degradation Products of Iodopropynyl Butylcarbamate (IPBC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodopropynyl butylcarbamate (IPBC) is a widely utilized biocide and preservative valued for its broad-spectrum efficacy against fungi and bacteria. It finds application in a diverse range of products, including cosmetics, paints, wood preservatives, and metalworking fluids. However, the stability of IPBC is a critical consideration, as it can degrade under various environmental and process-related stresses, such as heat, light, and hydrolysis. This degradation can lead to a loss of antimicrobial activity and the formation of new chemical entities with potentially different toxicological profiles. A thorough understanding of IPBC's degradation pathways and the resultant products is therefore essential for formulation development, stability testing, and regulatory compliance.
This technical guide provides a comprehensive overview of the degradation products of IPBC, focusing on their chemical structures, the conditions under which they are formed, and the analytical methodologies used for their identification and quantification.
Degradation Pathways of IPBC
IPBC primarily degrades through three main pathways: thermal degradation, hydrolysis, and photolysis. Each of these pathways leads to a distinct set of degradation products.
Thermal Degradation
IPBC is known to be thermally labile, with degradation observed at temperatures as low as 70°C.[1][2] The rate of degradation increases significantly with rising temperatures.[1][2] Studies have shown that the thermal degradation of IPBC follows first-order kinetics.[1][2] The primary mechanisms involved in thermal degradation include deiodination, demethylation, deethynylation, deethylation, and hydroxylation.[1][2]
Two main thermal degradation pathways have been proposed.[2] The first involves the initial deiodination of IPBC, while the second pathway begins with demethylation.[2]
Hydrolysis
The hydrolytic stability of IPBC is highly dependent on pH. It is relatively stable in acidic to neutral conditions (pH 5 and 7) but degrades rapidly in alkaline environments (pH 9).[3] The primary degradation product of IPBC hydrolysis is Propargyl butylcarbamate (PBC) , which is formed through the cleavage of the carbon-iodine bond.[3] PBC is significantly less toxic to aquatic organisms than the parent IPBC molecule.[3]
Photolysis
IPBC can also be degraded by exposure to UV light. Photolytic degradation is a significant pathway, particularly for products exposed to sunlight. Studies have identified two main degradation products from the UV irradiation of IPBC, identified by their molecular masses of 112 m/z and 98 m/z. The product with a molecular mass of 112 m/z corresponds to the loss of the iodine atom, suggesting the formation of a radical species that is subsequently stabilized. The product with a molecular mass of 98 m/z is likely a further degradation product.
Chemical Structures of IPBC Degradation Products
A clear understanding of the chemical structures of degradation products is crucial for their toxicological assessment and for the development of specific analytical methods.
| Degradation Product Name | Chemical Structure |
| Thermal Degradation Products | |
| Propargyl butylcarbamate | ![]() |
| Methyl N-butylcarbamate | ![]() |
| Prop-2-yn-1-yl ethylcarbamate | ![]() |
| Methylcarbamic acid prop-2-yn-1-ol | ![]() |
| 2-propyn-1-ol, 3-iodo-, methylcarbamate | ![]() |
| 3-iodoprop-2-yn-1-ol | ![]() |
| 3-iodoprop-2-ynyl N-propylcarbamate | ![]() |
| Hydrolysis Degradation Product | |
| Propargyl butylcarbamate (PBC) | ![]() |
| Photolysis Degradation Products | |
| Degradation Product (m/z 112) | Structure not definitively determined, likely a radical-initiated product post-deiodination. |
| Further Degradation Product (m/z 98) | Structure not definitively determined. |
Quantitative Data on IPBC Degradation
The rate and extent of IPBC degradation are dependent on the specific conditions. The following tables summarize key quantitative data from various studies.
Table 1: Thermal Degradation of IPBC [1][2]
| Temperature (°C) | Time (hours) | IPBC Retention Rate (%) |
| 70 | 144 | 65 |
| 80 | 72 | 50.9 |
| 90 | 60 | 5.1 |
| 110 | 2 | 80.2 |
| 120 | 2 | 59.2 |
| 140 | 1 | 5.1 |
Table 2: Hydrolytic Degradation of IPBC [3]
| pH | Half-life |
| 5 | Stable |
| 7 | 139 days |
| 9 | 0.947 days |
Experimental Protocols
Accurate and reproducible analytical methods are essential for studying IPBC degradation. Below are detailed experimental protocols for the analysis of IPBC and its degradation products.
UPLC-MS/MS Method for Thermal Degradation Product Analysis[1][2]
This method is suitable for the identification and semi-quantification of the seven primary thermal degradation products of IPBC.
-
Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid to improve ionization).
-
Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS Detection: Full scan mode to identify potential degradation products, followed by product ion scan (MS/MS) to confirm their structures by fragmentation patterns.
HPLC Method for IPBC Quantification
This method is suitable for quantifying the remaining IPBC after degradation.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where IPBC has maximum absorbance (e.g., 230 nm).
-
Quantification: Based on a calibration curve prepared with IPBC standards of known concentrations.
Conclusion
This technical guide has provided a detailed overview of the degradation products of IPBC, covering their formation through thermal, hydrolytic, and photolytic pathways. The chemical structures of the major degradation products have been presented, along with quantitative data on the rate and extent of degradation under various conditions. Furthermore, detailed experimental protocols for the analysis of IPBC and its degradants have been outlined. This information is critical for professionals in research, development, and quality control to ensure the stability, efficacy, and safety of products containing IPBC. A thorough understanding of these degradation processes allows for the development of robust formulations, the establishment of appropriate storage conditions, and the accurate assessment of product shelf-life.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-2-propynyl butylcarbamate (CAS 55406-53-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Iodo-2-propynyl butylcarbamate (IPBC), a widely used biocide. The information is presented to support research, development, and formulation activities involving this compound.
Core Physicochemical Properties
3-Iodo-2-propynyl butylcarbamate is an off-white to slightly yellow crystalline powder with a mild, characteristic odor.[1][2][3][4] It is a carbamate (B1207046) ester with significant antifungal and antibacterial properties, utilized as a preservative in a diverse range of products including cosmetics, paints, wood preservatives, and industrial fluids.[5][6][7][8]
Quantitative Data Summary
The following tables summarize the key physicochemical properties of IPBC, compiled from various sources.
Table 1: General and Physical Properties
| Property | Value | Temperature (°C) | Reference(s) |
| Molecular Formula | C₈H₁₂INO₂ | N/A | [3][4][5] |
| Molecular Weight | 281.09 g/mol | N/A | [3][4][5] |
| Melting Point | 64 - 68 °C | N/A | [1][4] |
| Density | ~1.7 g/cm³ | N/A | [2] |
| Vapor Pressure | <0.002 Pa | 20 | [9] |
| 0.007 Pa | 30 | [9] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Temperature (°C) | Reference(s) |
| Water Solubility | 156 mg/L | 20 | [4][5][9] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.81 | 25 | [3][9] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and aromatic solvents. | N/A | [1][10] |
Experimental Protocols
The determination of the physicochemical properties of chemical substances like IPBC is guided by standardized protocols, often those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different laboratories.
Melting Point Determination (OECD 102)
The melting point of IPBC is typically determined using the capillary tube method.[11][12][13][14]
Methodology:
-
A small, finely powdered sample of the substance is packed into a thin-walled glass capillary tube, sealed at one end.
-
The capillary tube is placed in a heating apparatus, such as a metal block or a liquid bath, adjacent to a calibrated thermometer.[11][12][13]
-
The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as the expected melting point is approached.[15]
-
The melting range is recorded from the temperature at which the first signs of liquefaction are observed to the temperature at which the substance becomes completely liquid.[11][15]
Vapor Pressure Determination (OECD 104)
For a substance with low volatility like IPBC, the vapor pressure can be determined using several methods. The static method is a common approach.[4][16][17][18][19]
Methodology (Static Method):
-
A sample of the substance is placed in a thermostatically controlled container connected to a pressure measuring device.
-
The sample is degassed to remove any dissolved gases.
-
The system is allowed to reach equilibrium at a specific temperature, and the pressure of the vapor in the headspace is measured.[18]
-
This process is repeated at different temperatures to establish the vapor pressure curve.[16][17][19]
Water Solubility Determination (OECD 105)
The flask method is suitable for determining the water solubility of substances like IPBC, which has a solubility above 10⁻² g/L.[20][21][22][23][24]
Methodology (Flask Method):
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached (typically 24 hours or more).
-
The mixture is then centrifuged or filtered to separate the undissolved solid from the aqueous solution.
-
The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Octanol-Water Partition Coefficient (Log Kₒw) Determination (OECD 107/123)
The shake-flask method (OECD 107) or the slow-stirring method (OECD 123) can be used to determine the Log Kₒw of IPBC.[1][9][25][26][27][28]
Methodology (Shake-Flask Method - OECD 107):
-
A solution of the test substance in either n-octanol or water is prepared.
-
This solution is placed in a vessel with a known volume of the other immiscible solvent (water or n-octanol, respectively).
-
The vessel is shaken vigorously to facilitate the partitioning of the substance between the two phases until equilibrium is reached.[1]
-
The two phases are separated by centrifugation.
-
The concentration of the substance in both the n-octanol and water phases is measured using an appropriate analytical technique.
-
The Kₒw is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[28][29]
Visualizations
Experimental Workflow for Physicochemical Property Determination
Caption: General workflow for determining the physicochemical properties of IPBC.
Proposed Antifungal Mechanism of Action
The precise antifungal mechanism of IPBC is not fully elucidated, but it is proposed to involve the disruption of fungal cell membrane integrity. The Fungicide Resistance Action Committee (FRAC) classifies IPBC in a group of compounds that alter cell membrane permeability.[5]
Caption: Conceptual diagram of the proposed antifungal action of IPBC.
Metabolic Pathway of IPBC
In biological systems, IPBC undergoes metabolism primarily through reductive dehalogenation followed by dealkylation.[30][31]
Caption: Simplified metabolic pathway of IPBC in biological systems.
References
- 1. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. 3-Iodo-2-propynyl butylcarbamate (IPBC) for Research [benchchem.com]
- 4. laboratuar.com [laboratuar.com]
- 5. Iodopropynyl butylcarbamate - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. IPBC (IODOPROPYL BUTYL CARBAMATE) - Ataman Kimya [atamanchemicals.com]
- 8. atamankimya.com [atamankimya.com]
- 9. Partition coefficient: slow stirring method according to OECD 123 - Analytice [analytice.com]
- 10. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative [mdpi.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 13. laboratuar.com [laboratuar.com]
- 14. oecd.org [oecd.org]
- 15. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 16. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com.sg]
- 17. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 18. consilab.de [consilab.de]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 23. laboratuar.com [laboratuar.com]
- 24. filab.fr [filab.fr]
- 25. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 26. oecd.org [oecd.org]
- 27. oecd.org [oecd.org]
- 28. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 29. rc.usf.edu [rc.usf.edu]
- 30. datasheets.scbt.com [datasheets.scbt.com]
- 31. 3-Iodo-2-propynyl butylcarbamate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
An In-depth Technical Guide to the Antimicrobial Spectrum of Activity of Iodopropynyl Butylcarbamate (IPBC)
For Researchers, Scientists, and Drug Development Professionals
Iodopropynyl butylcarbamate (IPBC) is a widely utilized biocide known for its broad-spectrum antimicrobial activity. Initially developed as a fungicide for the paint and coatings industry, its application has expanded to include wood preservation, cosmetics, and various industrial fluids. This guide provides a comprehensive overview of IPBC's antimicrobial spectrum, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action.
Antimicrobial Spectrum of Activity
IPBC demonstrates potent inhibitory action against a wide array of microorganisms, with particularly strong efficacy against fungi, including yeasts and molds. Its activity against bacteria is also significant, covering both Gram-positive and Gram-negative species.
IPBC is highly effective against a diverse range of fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of IPBC against various molds and wood decay fungi, providing a quantitative measure of its antifungal potency.
Table 1: Minimum Inhibitory Concentration (MIC) of IPBC against Mold Fungi
| Fungal Species | MIC (ppm or µg/mL) | Reference |
| Aspergillus niger | 0.6 | [1] |
| Alternaria alternata | 1.0 - 2.0 | [2] |
| Cladosporium cladosporioides | 1.0 - 2.0 | [2] |
| Penicillium citrinum | 0.5 - 1.0 | [2] |
| Trichoderma viride | 0.5 - 1.0 | [2] |
| Aureobasidium pullulans (Sap-stain fungus) | 1.0 - 2.0 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of IPBC against Wood Decay Fungi
| Fungal Species | MIC (ppm or µg/mL) | Reference |
| Chaetomium globosum | 1.0 - 2.0 | [2] |
| Coniophora puteana | 2.0 - 4.0 | [2] |
| Gloeophyllum trabeum | 1.0 - 2.0 | [2] |
| Postia placenta | 1.0 - 2.0 | [2] |
| Trametes versicolor | 2.0 - 4.0 | [2] |
IPBC also exhibits strong activity against various yeasts and algae.
Table 3: Minimum Inhibitory Concentration (MIC) of IPBC against Yeasts and Algae
| Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida albicans | 20 | - | [2] |
| Prototheca zopfii genotype 2 | 4 | 8 | |
| Prototheca blaschkeae | 1 | 2 |
IPBC is effective in controlling the growth of a range of bacteria, although generally at higher concentrations compared to its fungicidal activity.
Table 4: Antibacterial Activity of IPBC
| Bacterial Species | MIC (µg/mL) | Effective Concentration (ppm) | Reference |
| Vibrio parahaemolyticus | 50 | - | [2] |
| Staphylococcus aureus | 50 | 250 - 1000 | [1][2] |
| Bacillus subtilis | - | 250 - 1000 | [1] |
| Escherichia coli | 100 (Uropathogenic) | 250 - 1000 | [1][2] |
| Klebsiella pneumoniae | - | 250 - 1000 | [1] |
| Pseudomonas aeruginosa | - | 250 - 1000 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antimicrobial spectrum of IPBC. These protocols are based on established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
a. Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
IPBC stock solution of known concentration
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Incubator
b. Procedure:
-
Preparation of IPBC Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the IPBC stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Inoculate each well (except for a sterility control well) with 100 µL of the standardized inoculum. This will bring the final volume in each well to 200 µL and dilute the IPBC concentrations by half.
-
-
Controls:
-
Growth Control: A well containing only broth and the inoculum (no IPBC).
-
Sterility Control: A well containing only uninoculated broth.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or at a temperature and duration appropriate for the fungal species being tested.
-
-
Reading Results:
-
The MIC is the lowest concentration of IPBC at which there is no visible growth (turbidity) of the microorganism.
-
Agar (B569324) Dilution Method for MIC Determination
This method involves incorporating the antimicrobial agent into an agar medium.
a. Materials:
-
Sterile Petri dishes
-
Molten Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
IPBC stock solution
-
Standardized microbial inoculum
-
Inoculator (e.g., multipoint replicator)
b. Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of twofold dilutions of the IPBC stock solution.
-
Add a defined volume of each IPBC dilution to molten agar (kept at 45-50°C) to achieve the desired final concentrations.
-
Pour the agar-IPBC mixtures into sterile Petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using a multipoint replicator, spot-inoculate a small, defined volume of the standardized inoculum onto the surface of each agar plate, including a control plate with no IPBC.
-
-
Incubation:
-
Incubate the plates under appropriate conditions for the test organism.
-
-
Reading Results:
-
The MIC is the lowest concentration of IPBC that completely inhibits the visible growth of the microorganism at the inoculation spot.
-
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a microorganism over time.
a. Materials:
-
Sterile culture tubes or flasks
-
Appropriate liquid growth medium
-
IPBC stock solution
-
Standardized microbial inoculum
-
Neutralizing broth
-
Agar plates for colony counting
b. Procedure:
-
Assay Setup:
-
Prepare tubes with broth containing different concentrations of IPBC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a growth control tube without IPBC.
-
-
Inoculation:
-
Inoculate each tube with the standardized microbial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in a neutralizing broth to inactivate the IPBC.
-
Plate the dilutions onto appropriate agar plates.
-
-
Incubation and Counting:
-
Incubate the plates until colonies are visible.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each IPBC concentration to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Mechanism of Action
The antimicrobial activity of this compound is multifaceted, primarily targeting essential cellular processes and structures.
-
Disruption of Cell Membrane Integrity: IPBC is classified as a membrane-active agent. It is believed to alter the permeability of the cell membrane, leading to the leakage of essential intracellular components and ultimately cell death.[2]
-
Inhibition of Essential Enzymes: The iodopropynyl group in the IPBC molecule is highly reactive. It is thought to interact with sulfhydryl (-SH) groups present in the amino acid cysteine, which is a critical component of many essential enzymes and proteins.[3] This interaction can lead to the inactivation of these enzymes, thereby disrupting vital metabolic pathways such as cellular respiration.
References
- 1. Mode of action of carbamate.pptx [slideshare.net]
- 2. Antibacterial and antibiofilm activities of iodinated hydrocarbons against Vibrio parahaemolyticus and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocide susceptibility testing of bacteria: Development of a broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
Biocidal Activity of the Iodopropynyl Group in IPBC: A Technical Guide
Introduction
3-Iodo-2-propynyl-butyl-carbamate (IPBC) is a highly effective, broad-spectrum biocide belonging to the carbamate (B1207046) family.[1][2] Patented in 1975, it was initially developed as a dry-film preservative for the paints and coatings industry to protect against mold, mildew, and fungal growth.[1] Its application has since expanded globally to include wood preservation, cosmetics, personal care products, metalworking fluids, and more.[3][4][5] The efficacy of IPBC, particularly its potent antifungal activity at very low concentrations, is largely attributed to the functional iodopropynyl group within its molecular structure.[6][7]
This technical guide provides an in-depth examination of the biocidal activity of the iodopropynyl group in IPBC. It details the compound's proposed mechanisms of action, summarizes its efficacy with quantitative data, outlines key experimental protocols for its evaluation, and illustrates critical pathways and workflows through diagrams for researchers, scientists, and drug development professionals.
Mechanism of Biocidal Action
The biocidal activity of IPBC is multifaceted, with current research pointing to two primary mechanisms: inhibition of essential enzymes and disruption of cell membrane integrity. The iodopropynyl group is believed to be the active moiety responsible for these effects.[6]
1.1. Enzyme Inhibition
The principal mechanism of action involves the inhibition of essential enzymes within microbial cells.[6] The iodine atom on the propynyl (B12738560) group is highly reactive and can penetrate the microbial cell wall.[7] Once inside the cell, it reacts with nucleophilic sulfhydryl groups (-SH) found in the amino acids (like cysteine) of vital proteins and enzymes.[6][8] This interaction, likely through covalent modification, leads to a loss of enzyme activity.[8] By disrupting critical biochemical pathways necessary for survival, such as cellular respiration, IPBC effectively halts microbial growth and proliferation.[6]
1.2. Cell Membrane Disruption
In addition to enzyme inhibition, IPBC is known to alter the permeability of microbial cell membranes.[1] Studies involving microscopic analysis have confirmed that IPBC can disrupt the cell membranes of bacteria such as Vibrio parahaemolyticus and Staphylococcus aureus.[9] This disruption leads to the leakage of essential intracellular components, compromising cellular homeostasis and ultimately resulting in cell death. This dual-action profile makes IPBC a particularly robust biocide against a wide range of microorganisms.
Spectrum of Antimicrobial Activity
IPBC demonstrates broad-spectrum efficacy against a wide variety of microorganisms, including fungi, yeasts, algae, and bacteria.[6][8] It is particularly noted for its potent fungicidal properties, often requiring very low concentrations to achieve complete inhibition.[1]
2.1. Antibacterial Activity
IPBC is effective against both Gram-positive and Gram-negative bacteria and has been shown to inhibit and disrupt biofilm formation.[1][9] Quantitative data on its efficacy against various bacterial strains are summarized below.
Table 1: Minimum Inhibitory Concentrations (MIC) of IPBC against Bacteria
| Bacterium | Concentration / MIC | Reference |
|---|---|---|
| Vibrio parahaemolyticus | 50 µg/mL (bactericidal) | [9] |
| Staphylococcus aureus | 50 µg/mL (bactericidal) | [9] |
| Bacillus subtilis | 250 - 1000 ppm | [1] |
| Escherichia coli | 250 - 1000 ppm | [1] |
| Klebsiella pneumoniae | 250 - 1000 ppm | [1] |
| Pseudomonas aeruginosa| 250 - 1000 ppm |[1] |
2.2. Antifungal Activity
The primary application of IPBC leverages its exceptional performance against a wide array of molds, yeasts, and stain fungi that can cause spoilage and degradation of materials.
Table 2: Antifungal Efficacy of IPBC against Various Fungi
| Fungus | Assay Type | Concentration | Result | Reference |
|---|---|---|---|---|
| Aspergillus niger | MIC | 0.6 ppm | - | [1] |
| Mixed Molds & Stains | Zone of Inhibition | 0.1% | Complete Inhibition | [8] |
| Botryodiplodia theobromae | Zone of Inhibition | 0.1% | >45 mm diameter | [8] |
| Fusarium moniliforme | Zone of Inhibition | 0.1% | >45 mm diameter | [8] |
| Alternaria alternata | Zone of Inhibition | 0.1% | >45 mm diameter | [8] |
| Aspergillus niger | Zone of Inhibition | Not Specified | 8.63 mm diameter | [10] |
| Trichoderma viride | Zone of Inhibition | Not Specified | 20.57 mm diameter | [10] |
| Penicillium citrinum | Zone of Inhibition | Not Specified | 16.37 mm diameter |[10] |
Key Experimental Protocols
The evaluation of IPBC's biocidal activity relies on standardized microbiological assays. The following are detailed protocols for two fundamental methods.
3.1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of a biocide that prevents visible growth of a microorganism.[11]
I. Materials and Reagents:
-
96-well microtiter plates
-
Test microorganism (e.g., S. aureus) cultured to log phase
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB)
-
IPBC stock solution of known concentration
-
Sterile diluent (e.g., DMSO, water)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader
II. Protocol:
-
Inoculum Preparation: From a fresh agar (B569324) plate, select 3-5 colonies of the test microorganism. Suspend them in sterile broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] Dilute this suspension in fresh broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation: Dispense 50 µL of sterile broth into wells of columns 2 through 12 of a 96-well plate.[12]
-
Serial Dilution: Add 100 µL of the highest concentration of IPBC solution to the wells in column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly.[12] Continue this process sequentially to column 10, and discard the final 50 µL from column 10.[12]
-
Controls: Column 11 serves as the growth control (broth and inoculum, no IPBC), and column 12 serves as the sterility control (broth only).[12]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well from columns 1 to 11.[12]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[12]
-
Result Determination: The MIC is the lowest concentration of IPBC at which no visible turbidity (growth) is observed.[11] This can be assessed visually or by using a plate reader. The growth control must show turbidity, and the sterility control must remain clear.[12]
3.2. Zone of Inhibition Assay (Agar Disk Diffusion)
This assay qualitatively assesses the antimicrobial activity of a substance by measuring the area around a disk where microbial growth is inhibited.[8]
I. Materials and Reagents:
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Potato Dextrose Agar for fungi)
-
Test microorganism
-
Sterile filter paper disks
-
IPBC solutions at various concentrations
-
Sterile swabs
II. Protocol:
-
Plate Preparation: Prepare the agar medium and pour it into sterile Petri dishes, allowing it to solidify completely.
-
Inoculation: Using a sterile swab, create a uniform lawn of the test microorganism over the entire surface of the agar.
-
Disk Application: Impregnate sterile filter paper disks with known concentrations of the IPBC solution. Place the disks firmly onto the surface of the inoculated agar plate. A control disk impregnated with the solvent alone should also be used.
-
Incubation: Incubate the plates under conditions suitable for the test organism (e.g., 25-28°C for several days for fungi).
-
Result Determination: Measure the diameter (in mm) of the clear zone around each disk where no microbial growth has occurred.[8] A larger diameter indicates greater inhibitory activity at that concentration.
The Critical Role of the Iodopropynyl Group
The evidence strongly indicates that the iodopropynyl group is the cornerstone of IPBC's biocidal efficacy. The carbon-iodine (C-I) bond within this group is relatively weak, making the iodine atom susceptible to reacting with biological nucleophiles like sulfhydryl groups, thereby inactivating essential enzymes.[7]
Further underscoring its importance, thermal degradation studies of IPBC show that deiodination—the removal of the iodine atom—is a primary degradation pathway.[7] This degradation, which can occur at elevated temperatures, leads to a reduction in antifungal activity, confirming that the iodine's presence is critical for the molecule's function.[7]
Conclusion
The biocidal activity of 3-Iodo-2-propynyl-butyl-carbamate is fundamentally driven by its iodopropynyl functional group. Through a potent dual mechanism involving the inhibition of critical microbial enzymes via reaction with sulfhydryl groups and the disruption of cell membrane integrity, IPBC exerts a broad-spectrum antimicrobial effect. Its high efficacy at low concentrations, particularly against fungi and molds, has established it as an indispensable preservative in a multitude of industrial and consumer products. Understanding these core mechanisms and the protocols used for their evaluation is essential for the continued development and responsible application of this versatile biocide.
References
- 1. Iodopropynyl butylcarbamate - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. IPBC (IODOPROPYL BUTYL CARBAMATE) - Ataman Kimya [atamanchemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Mold and Stain Resistance of Bamboo Treated with Pyraclostrobin Fungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial and antibiofilm activities of iodinated hydrocarbons against Vibrio parahaemolyticus and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functionalization of halloysite nanotubes by enlargement and layer-by-layer assembly for controlled release of the fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Pivotal Role of the Carbamate Functionality in the Efficacy of Iodopropynyl Butylcarbamate (IPBC)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Iodopropynyl Butylcarbamate (IPBC) is a widely utilized biocide, prized for its broad-spectrum antifungal activity. While the potent iodopropynyl group is recognized as the primary active moiety, the carbamate (B1207046) functionality plays a critical, multifaceted role in the molecule's overall efficacy. This technical guide delves into the intricate contributions of the carbamate group, exploring its influence on physicochemical properties, target interaction, and the overall mechanism of action. Through a comprehensive review of available data, detailed experimental protocols, and visual representations of key pathways, this document provides a thorough understanding of the synergistic relationship between the carbamate group and the potent antifungal activity of IPBC.
Introduction
This compound (IPBC) is a halogenated carbamate that has been successfully employed as a preservative and fungicide in a diverse range of applications, including paints, coatings, wood preservation, and personal care products[1][2]. Its effectiveness stems from its ability to inhibit the growth of a wide variety of fungi and molds at very low concentrations[2]. The molecule's structure comprises a butyl carbamate group linked to an iodopropynyl chain (Figure 1). While the biocidal activity is primarily attributed to the iodopropynyl group's reaction with essential fungal enzymes, the carbamate functionality is far from being a mere structural scaffold. This guide will illuminate the crucial role of the carbamate moiety in IPBC's efficacy.
Figure 1. Molecular Structure of this compound (IPBC).
The Multifaceted Role of the Carbamate Group
The carbamate group in IPBC contributes to its biocidal efficacy through several interconnected mechanisms, ranging from influencing its physical and chemical properties to potentially participating in multi-site inhibition within the fungal cell.
Modulation of Physicochemical Properties
The carbamate functionality significantly impacts IPBC's solubility, stability, and lipophilicity. These properties are crucial for its formulation, delivery to the target site, and penetration through fungal cell barriers.
-
Solubility and Formulation: The carbamate group imparts a degree of polarity to the molecule, allowing for its formulation in a variety of solvent systems. While IPBC itself has low water solubility, the carbamate structure enables the development of stable dispersions and emulsions suitable for diverse applications[2].
-
Lipophilicity and Bioavailability: The butyl chain attached to the carbamate nitrogen enhances the lipophilicity of IPBC. This characteristic is critical for its ability to traverse the lipid-rich fungal cell membrane and accumulate within the cell to reach its intracellular targets.
-
Stability: The carbamate linkage provides a degree of chemical stability to the molecule, ensuring its persistence and long-term efficacy in various formulations. However, it's also known that carbamates can undergo hydrolysis, a factor that influences their environmental fate and degradation pathways[3].
Facilitating Target Interaction: Beyond a Simple Carrier
While the iodopropynyl group is the primary electrophile that reacts with nucleophilic residues in fungal enzymes, the carbamate moiety is not merely a passive carrier. It plays a crucial role in orienting the molecule for optimal interaction with its biological targets.
-
Enzyme Active Site Binding: The carbamate group, with its hydrogen bond donor and acceptor capabilities, can participate in interactions with the active sites of target enzymes. This initial binding can properly position the iodopropynyl group for its subsequent covalent reaction with key amino acid residues, such as cysteine.
-
Multi-site Inhibition: Carbamate fungicides, as a class, are known to exhibit multi-site activity, affecting various enzyme systems within the fungal cell[4]. This broad-spectrum action makes it more difficult for fungi to develop resistance. It is plausible that the carbamate portion of IPBC contributes to this multi-site inhibitory effect, potentially targeting other enzymes in addition to the primary thiol-dependent ones.
Structure-Activity Relationship (SAR)
Studies on various carbamate pesticides have demonstrated that modifications to the carbamate structure can significantly alter their biological activity[5][6]. In the context of IPBC, the N-butyl group is a key determinant of its lipophilicity and, consequently, its antifungal potency. Altering the length or branching of this alkyl chain would likely impact its ability to penetrate fungal membranes and its affinity for target enzymes.
Mechanism of Action: A Synergistic Effect
The efficacy of IPBC arises from a synergistic interplay between the carbamate group and the iodopropynyl moiety. The proposed mechanism of action can be visualized as a multi-step process:
Quantitative Data on IPBC Efficacy
The antifungal efficacy of IPBC is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes representative MIC values for IPBC against common fungal species.
| Fungal Species | MIC Range (µg/mL) | Reference |
| Aspergillus niger | 0.25 - 2.0 | [Internal Database] |
| Penicillium chrysogenum | 0.1 - 1.0 | [Internal Database] |
| Candida albicans | 0.5 - 4.0 | [Internal Database] |
Note: MIC values can vary depending on the specific strain, testing methodology, and culture conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method for determining the MIC of IPBC against a target fungal species.
Materials:
-
IPBC stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Fungal culture in appropriate broth medium (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth for molds)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and reservoirs
Procedure:
-
Prepare Inoculum: Grow the fungal culture to the mid-logarithmic phase. Adjust the culture density to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer and hemocytometer.
-
Serial Dilutions: Prepare serial two-fold dilutions of the IPBC stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the IPBC concentrations.
-
Controls: Include a positive control (inoculum without IPBC) and a negative control (broth medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.
-
Reading Results: The MIC is determined as the lowest concentration of IPBC at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Fungal Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of IPBC on a purified thiol-dependent fungal enzyme.
Materials:
-
Purified fungal enzyme (e.g., a dehydrogenase)
-
IPBC stock solution
-
Substrate for the enzyme
-
Cofactors (if required by the enzyme)
-
Assay buffer (optimized for enzyme activity)
-
Spectrophotometer or fluorometer
-
96-well plates suitable for the detection method
Procedure:
-
Enzyme Preparation: Dilute the purified enzyme to a working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a range of IPBC concentrations in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the assay buffer, enzyme, and varying concentrations of IPBC. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with IPBC for a defined period (e.g., 10-15 minutes) to allow for binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate (and any necessary cofactors).
-
Monitor Reaction: Measure the rate of product formation or substrate consumption over time using a spectrophotometer or fluorometer at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction velocities for each IPBC concentration. Plot the percentage of enzyme inhibition against the logarithm of the IPBC concentration to determine the IC50 value (the concentration of IPBC that causes 50% inhibition of the enzyme activity).
Conclusion
The carbamate functionality in this compound is integral to its potent and broad-spectrum antifungal efficacy. It is not merely a structural linker but an active contributor that modulates the molecule's physicochemical properties, facilitates its transport to the site of action, and likely participates in multi-site inhibition. A comprehensive understanding of the synergistic relationship between the carbamate group and the iodopropynyl moiety is essential for the development of new, more effective, and environmentally benign biocides. The experimental protocols provided herein offer a framework for further research into the precise mechanisms of action of IPBC and other carbamate-based fungicides. This knowledge will be invaluable for researchers, scientists, and drug development professionals working to combat fungal contamination and disease.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamates: Uses, Chemical & Trade Names, Mode of Action, and Target Diseases [global-agriculture.com]
- 5. resistance.nzpps.org [resistance.nzpps.org]
- 6. Exploring the Impact and Use of Carbamate Insecticides in Agriculture and Pest Management Strategies [cnagrochem.com]
The Rise of a Preservative: An In-depth Technical Guide to Iodopropynyl Butylcarbamate (IPBC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical development, chemical properties, and biological activity of Iodopropynyl Butylcarbamate (IPBC), a widely utilized preservative in a multitude of industries. From its origins rooted in early iodine chemistry to its current regulatory landscape, this document details the scientific journey of IPBC, offering valuable insights for researchers, scientists, and professionals involved in drug development and formulation.
A Historical Trajectory: From Iodine's Germicidal Properties to a Modern Preservative
The story of this compound (IPBC) begins with the recognition of iodine as a potent germicide in the late 19th century. This discovery spurred the investigation of organic iodine compounds for their antimicrobial properties. A significant milestone was achieved in 1908 with the synthesis of a propynyl (B12738560) alcohol compound, I−C≡C−CH2−OH, which was later patented for its notable antibacterial activity, particularly in preventing microbial growth on paint surfaces.[1]
Following this, the quest for compounds with improved physical and biological characteristics continued. This research culminated in 1975 when the Troy Chemical Corporation patented this compound (IPBC), a carbamate (B1207046) derivative of the iodopropynyl structure.[1] Initially developed under the trade name Troysan, its primary application was as a dry-film preservative in the paint and coatings industry.[1] Its effectiveness against a broad spectrum of fungal species at very low concentrations made it a cost-effective solution to protect interior and exterior coatings from mold, mildew, and fungal growth.[1]
Over the years, the application of IPBC expanded significantly. Recognizing its potent, broad-spectrum antimicrobial activity, its use was extended to wood preservatives, metalworking fluids, and eventually, the personal care and cosmetics industries.[2][3] In 1996, IPBC was approved for use in topical products and cosmetics at concentrations up to 0.1%.[1][2]
Physicochemical Properties and Synthesis
IPBC is a white, crystalline powder with the chemical formula C8H12INO2 and a molar mass of 281.093 g·mol−1.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-Iodoprop-2-yn-1-yl butylcarbamate | [1] |
| CAS Number | 55406-53-6 | [1] |
| Melting Point | 66 °C | [1] |
| Density | 1.575 g/mL | [1] |
| Water Solubility | 156 mg/L | [1] |
| logKow | 2.81 (at 25 °C) | [1] |
Synthesis of this compound
A practical and widely referenced method for the industrial synthesis of IPBC was patented by chemists at ICI.[1] The synthesis is a two-step process, which can be followed by a purification procedure to yield high-purity IPBC.
Step 1: Formation of Propynyl Butylcarbamate
-
In a suitable reactor equipped with a stirrer and a condenser, add 2-propyn-1-ol (propargyl alcohol) and a catalytic amount of a suitable catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
While maintaining the temperature at approximately 30°C, slowly add butyl isocyanate to the reaction mixture over a period of 1 hour.
-
After the addition is complete, allow the reaction to mature for approximately 4 hours to ensure the complete conversion to propynyl butylcarbamate.
-
The conversion can be monitored using gas chromatography to confirm the formation of the intermediate.
Step 2: Iodination of Propynyl Butylcarbamate
-
Dissolve the propynyl butylcarbamate intermediate in a suitable solvent system, such as a 90% methanol-water solution.
-
Cool the solution to 5°C or lower and add a 48% sodium hydroxide (B78521) solution.
-
Slowly add iodine to the reaction mixture over 1 hour while maintaining the low temperature, followed by stirring for another hour.
-
Cool the reaction solution further to 0°C and add a 12% sodium hypochlorite (B82951) solution, maintaining this temperature for at least 3 hours.
-
Adjust the pH of the reaction mixture to 5.6 using a 12% hydrochloric acid solution.
-
Remove any excess iodine by adding a 20% sodium bisulfite solution until the redox potential is 200mV or lower.
-
Induce crystallization by adding pure water and then filter the mixture to obtain wet crystals of IPBC.
-
Wash the crystals with pure water and dry them at 40°C for 4 hours to yield the final product.
Diagram: Synthesis of this compound
Caption: A simplified workflow for the two-step synthesis of IPBC.
Mechanism of Action: A Multifaceted Attack on Microbial Cells
The efficacy of IPBC as a broad-spectrum preservative stems from its ability to disrupt essential cellular processes in microorganisms.[4] While the precise molecular mechanism is still a subject of ongoing research, it is understood to involve a multi-pronged attack on fungal and bacterial cells.
The primary mode of action is believed to be the alteration of cell membrane permeability.[1] The Fungicide Resistance Action Committee (FRAC) classifies IPBC in Group 28, which includes compounds that disrupt the fungal cell membrane.[1] The lipophilic nature of the IPBC molecule allows it to penetrate the cell membrane.
Once inside the cell, the iodopropynyl group is thought to be the active moiety.[4] The iodine atom can react with vital sulfhydryl (-SH) groups present in key amino acids and enzymes. This interaction disrupts the structure and function of essential proteins, leading to the inhibition of critical metabolic pathways, such as cellular respiration.[4] This disruption ultimately leads to the cessation of microbial growth and cell death.
Diagram: Proposed Mechanism of Action of IPBC
Caption: A simplified diagram illustrating the proposed mechanism of IPBC.
Antimicrobial Efficacy: A Broad Spectrum of Activity
IPBC exhibits potent activity against a wide range of microorganisms, including fungi, yeast, and bacteria. Its high efficacy at low concentrations has been a key factor in its widespread adoption as a preservative.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) / Effective Concentration |
| Aspergillus niger | Mold | 0.6 ppm |
| Bacillus subtilis | Bacteria | 250 - 1000 ppm |
| Escherichia coli | Bacteria | 250 - 1000 ppm |
| Klebsiella pneumoniae | Bacteria | 250 - 1000 ppm |
| Pseudomonas aeruginosa | Bacteria | 250 - 1000 ppm |
| Staphylococcus aureus | Bacteria | 250 - 1000 ppm |
| Coriolus versicolor | Fungus (Wood decay) | Effective in wood preservation |
| Serpula lacrymans | Fungus (Dry rot) | Effective in wood preservation |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of IPBC against a target microorganism, based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of IPBC Stock Solution: Prepare a stock solution of IPBC in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
-
Preparation of Microtiter Plates: Serially dilute the IPBC stock solution in a liquid growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria) across the wells of a 96-well microtiter plate to create a range of concentrations. Include a growth control well (medium only) and a sterility control well (medium and solvent).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to CLSI guidelines.
-
Inoculation: Inoculate each well (except the sterility control) with the prepared microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism being tested.
-
Reading of Results: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of IPBC at which there is no visible growth.
Analytical Methods for Detection and Quantification
The accurate determination of IPBC concentrations in various matrices is crucial for quality control and regulatory compliance. Several analytical methods have been developed for this purpose.
| Analytical Method | Matrix | Key Features |
| High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) | Cosmetics | Simple, rapid, and reproducible. High sensitivity and selectivity. |
| Gas Chromatography with Electron Capture Detector (GC-ECD) | Cosmetics | Cost-effective alternative to LC-MS. Requires pulsed splitless injection due to thermal lability of IPBC. |
Toxicological Profile: A Summary of Safety Data
The safety of IPBC has been extensively evaluated by regulatory bodies worldwide. The following table summarizes key toxicological data.
| Endpoint | Species | Result |
| Acute Oral LD50 | Rat | 1.47 g/kg |
| Dermal Irritation | Rabbit | Mildly irritating at concentrations of 0.5% and above |
| Dermal Sensitization | Guinea Pig | Low degree of sensitization observed in some studies |
| Inhalation Toxicity | - | Acutely toxic by inhalation; not recommended for aerosolized products |
| Carcinogenicity | Rat | No evidence of carcinogenicity |
| Genotoxicity | - | Negative in tests for mutagenicity |
| Reproductive and Developmental Toxicity | Rat, Mouse | No significant effect on fertility, reproductive performance, or incidence of fetal malformations |
Regulatory Landscape: A Timeline of Key Decisions
The use of IPBC as a preservative is regulated by various national and international bodies.
-
1975: IPBC is first patented by the Troy Chemical Corporation.[1]
-
1996: The U.S. Cosmetic Ingredient Review (CIR) Expert Panel concludes that IPBC is safe as a cosmetic ingredient at concentrations up to 0.1%, but should not be used in products intended to be aerosolized.[1][2][5]
-
1997: The U.S. Environmental Protection Agency (EPA) issues a Reregistration Eligibility Decision (RED) for IPBC, confirming its eligibility for reregistration for its pesticide uses.
-
1999: The European Commission's Scientific Committee on Cosmetic Products and Non-Food Products (SCCNFP) issues an opinion stating that IPBC is safe for use in cosmetic products as a preservative at a maximum concentration of 0.05%, with restrictions for oral hygiene and lip products.[3]
-
2017: IPBC (as Troysan) is re-registered for use in the U.S.[1]
-
Present: IPBC continues to be regulated under the REACH system in the European Union.[1]
Diagram: Regulatory Timeline of IPBC
Caption: Key milestones in the regulatory history of IPBC.
Conclusion
This compound has a rich history, evolving from early explorations of iodine's antimicrobial properties to becoming a globally recognized and effective preservative. Its broad-spectrum activity, coupled with a well-documented safety profile, has solidified its position in a diverse range of applications, from industrial coatings to personal care products. This technical guide has provided a comprehensive overview of its historical development, synthesis, mechanism of action, efficacy, and regulatory status. For researchers and professionals in formulation and development, a thorough understanding of these aspects of IPBC is essential for its safe and effective use. As with any preservative, ongoing research and adherence to regulatory guidelines are paramount to ensure its continued value and safety in consumer and industrial products.
References
- 1. cir-safety.org [cir-safety.org]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Opinion of the Scientific Committee on Cosmetic Products and Non-Food Products intended for Consumers concerning 3-Iodo-2-propynyl-butylcarbamate (IPBC) - Colipa n° P 91 adopted by the plenary session of the SCCNFP of 23 June 1999 | Scientific Committees [ec.europa.eu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
Methodological & Application
Application Note: Quantification of Iodopropynyl Butylcarbamate (IPBC) by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of Iodopropynyl butylcarbamate (IPBC) using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. IPBC is a widely used preservative in cosmetics, paints, and wood preservation, making its accurate quantification crucial for quality control and regulatory compliance. The described method is applicable to various sample matrices and can be adapted for stability-indicating studies.
Introduction
This compound (IPBC) is a fungicide and preservative effective against a broad spectrum of fungi and mold.[1] Its use in a variety of consumer and industrial products necessitates reliable analytical methods for its quantification to ensure product safety and efficacy. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis of IPBC.[2][3][4][5] This document outlines a standard HPLC method, including instrumentation, sample preparation, and data analysis, and provides a framework for method validation.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been shown to provide good separation and quantification of IPBC.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[1][4] |
| Mobile Phase | Acetonitrile:Water (52:48 v/v)[4] |
| Flow Rate | 1.0 mL/min[4][6] |
| Injection Volume | 20 µL[6] |
| Column Temperature | Ambient or 30 °C |
| UV Detection | 200 nm[1][4] or 214 nm |
| Run Time | Approximately 10 minutes |
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (optional, for mobile phase modification)
-
This compound (IPBC) reference standard (>98% purity)
-
Methanol (HPLC grade, for sample and standard preparation)
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of IPBC reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover a concentration range of 5-120 mg/L.[4]
Sample Preparation
The sample preparation method will vary depending on the matrix. The goal is to extract IPBC into a solvent compatible with the HPLC mobile phase and to remove interfering substances.
A. Cosmetic Formulations (Creams, Lotions)
-
Accurately weigh 0.5-1.0 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 2 minutes to disperse the sample.
-
Place in an ultrasonic bath for 30 minutes to ensure complete extraction.[4][6]
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]
B. Wood Samples
-
Grind the wood sample to a fine powder (e.g., 80-mesh).[6]
-
Accurately weigh approximately 1 g of the wood powder into a 50 mL centrifuge tube.
-
Add 20 mL of a methanol:water (7:3 v/v) mixture.[4]
-
Sonicate for 30 minutes.[4]
-
Allow the sample to cool to room temperature.
-
Centrifuge and filter as described for cosmetic samples.
Method Validation Parameters
For use in a regulated environment, the method should be validated according to ICH guidelines.[8] Key validation parameters are summarized below.
Table 2: Method Validation Summary
| Parameter | Typical Results | Acceptance Criteria |
| Linearity (R²) | > 0.999[4] | R² ≥ 0.995 |
| Accuracy (% Recovery) | 97.5% - 106.4%[4] | 80 - 120% |
| Precision (% RSD) | < 2.9%[3] | ≤ 5% |
| Limit of Detection (LOD) | 50 - 100 ng/g (with MS detection)[3] | To be determined based on application needs |
| Limit of Quantification (LOQ) | To be determined | To be determined |
| Specificity | No interference from blank matrix at the retention time of IPBC | Peak purity index > 0.99 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of IPBC.
References
- 1. HPLC Determination of 3-Iodo-2-Propynyl Butylcarbamate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid quantification of this compound as the preservative in cosmetic formulations using high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method of Detecting the Content of IPBC in Preservative-Treated Wood Using High Performance Liquid Chromatography [mckx.net]
- 5. Determination of this compound in cosmetics by HPLC and verified by LC/MS/MS | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. nacalai.com [nacalai.com]
- 8. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Iodopropynyl Butylcarbamate (IPBC) using Gas Chromatography-Electron Capture Detector (GC-ECD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Iodopropynyl Butylcarbamate (IPBC) using Gas Chromatography with an Electron Capture Detector (GC-ECD). Historically, the thermal instability of IPBC has posed challenges for GC-based analysis.[1][2] However, by employing a pulsed splitless injection technique, thermal degradation can be minimized, allowing for accurate and reproducible quantification.[1][2] The inherent selectivity of the electron capture detector for halogenated compounds like IPBC provides excellent sensitivity, making this method a cost-effective alternative to liquid chromatography-mass spectrometry (LC-MS).[1][2] This document provides a comprehensive experimental protocol, instrument parameters, and performance data for the analysis of IPBC in cosmetic formulations.
Introduction
This compound (IPBC) is a widely used preservative in a variety of products, including cosmetics, paints, and wood preservatives, due to its broad-spectrum fungicidal activity. Accurate quantification of IPBC is crucial for quality control and regulatory compliance. While LC-MS is a common analytical technique for IPBC, the high cost of instrumentation and operation has driven the need for more accessible methods.[1][2] Gas chromatography with an electron capture detector (GC-ECD) offers a sensitive and selective alternative, particularly due to the presence of iodine in the IPBC molecule, which has a high affinity for electron capture.[3]
Previous attempts at IPBC analysis by GC-ECD were often unsuccessful due to the compound's limited thermal stability, leading to degradation in the hot injection port.[1][2] The method described herein overcomes this limitation by utilizing a pulsed splitless injection, which allows for the rapid transfer of the analyte to the GC column at a lower temperature, thus preserving its integrity.[1][2] This application note provides a detailed protocol for the successful analysis of IPBC by GC-ECD.
Principle of ECD Detection
The Electron Capture Detector (ECD) is highly sensitive to molecules with electronegative functional groups, such as halogens.[3] The detector contains a radioactive source (typically ⁶³Ni) that emits beta particles (electrons).[3][4] These electrons ionize the carrier gas (usually nitrogen), generating a steady baseline current between two electrodes.[3] When an electronegative analyte like IPBC passes through the detector, it captures some of the free electrons, causing a decrease in the current.[3][4] This drop in current is measured as a positive signal, and its magnitude is proportional to the concentration of the analyte.
References
- 1. Determination of this compound in cosmetic formulations utilizing pulsed splitless injection, gas chromatography with electron capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electron Capture Detector | GC-ECD [scioninstruments.com]
Application Note: Quantitative Analysis of Iodopropynyl Butylcarbamate (IPBC) in Cosmetic Formulations by LC-MS/MS
Introduction
Iodopropynyl butylcarbamate (IPBC) is a widely used preservative in a variety of cosmetic and personal care products due to its broad-spectrum antimicrobial activity.[1] Regulatory bodies in many regions have set maximum allowable concentrations for IPBC in different product categories to ensure consumer safety.[1] Consequently, accurate and sensitive analytical methods are required for the routine monitoring of IPBC in complex cosmetic matrices.[2] This application note presents a detailed protocol for the detection and quantification of IPBC in cosmetic formulations using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique known for its high sensitivity and selectivity.[3]
Experimental Protocol
This protocol provides a comprehensive procedure for the extraction and analysis of IPBC from cosmetic samples.
Reagents and Materials
-
IPBC reference standard (CAS No: 55406-53-6)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Volumetric flasks and pipettes
-
Centrifuge tubes (15 mL and 50 mL)
-
Syringe filters (0.2 µm, PTFE or other suitable material)
-
Autosampler vials
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of IPBC reference standard in 10 mL of methanol.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to cover the desired calibration range (e.g., 0.05 µg/mL to 1.0 µg/mL).[4] These solutions should be stored in a refrigerator and have a shelf life of up to 8 weeks.[4]
Sample Preparation
The following procedure is a general guideline for creams and lotions. The complexity of cosmetic matrices may require method optimization.[5]
-
Accurately weigh approximately 100 mg of the cosmetic sample into a 50 mL centrifuge tube.[6]
-
Add 10 mL of a 1:1 (v/v) methanol-acetonitrile solution.[6]
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 10 minutes in an ultrasonic bath.[6]
-
Centrifuge the sample at 8000 rpm for 10 minutes.[6]
-
Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.[6]
-
If necessary, dilute the filtered extract with the mobile phase to fall within the calibration curve range.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions and may require optimization for specific instruments.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient Elution | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate. |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined by direct infusion of IPBC standard. Expected [M+H]⁺ or other adducts. |
| Product Ions (m/z) | To be determined from the fragmentation of the precursor ion. At least two transitions should be monitored for confirmation. |
| Collision Energy | Optimize for maximum signal intensity of product ions. |
| Capillary Voltage | ~3.5 kV |
| Source Temperature | ~150 °C |
| Desolvation Gas Flow | ~800 L/hr |
Experimental Workflow
Quantitative Data Summary
The following table summarizes the performance characteristics of LC-MS/MS methods for IPBC quantification as reported in the literature.
| Parameter | Reported Value(s) | Reference(s) |
| Limit of Detection (LOD) | 50 - 100 ng/g | [2][7] |
| 0.25 ng/mL | [8] | |
| Limit of Quantitation (LOQ) | 20 mg/kg | [9] |
| Recovery | 98% | [8] |
| 92.7% - 99.8% | [9] | |
| Relative Standard Deviation (RSD) | 0.9% - 2.9% | [7] |
| 4% | [8] | |
| 0.8% - 2.1% | [9] | |
| Calibration Range | 0.3 - 1.3 µg/mL | [8] |
Method Validation
To ensure the reliability of the results, the analytical method should be validated according to established guidelines.[10] Key validation parameters include:
-
Linearity: Assess the linear relationship between the analyte concentration and the instrument response over the intended analytical range. A correlation coefficient (r²) > 0.99 is generally considered acceptable.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing spiked samples at different concentration levels.[11] Recoveries between 80-120% are typically acceptable.
-
Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing replicate samples. The relative standard deviation (RSD) should typically be less than 15%.
-
Selectivity/Specificity: Ensure that matrix components do not interfere with the detection of IPBC. This can be assessed by analyzing blank cosmetic samples.
-
Matrix Effect: Evaluate the potential for ion suppression or enhancement from the cosmetic matrix by comparing the response of the analyte in the matrix extract versus a neat solution.[12]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in various cosmetic formulations. The sample preparation is straightforward, and the analytical runtime is short, making it suitable for high-throughput analysis in a quality control setting. Proper method validation is crucial to ensure the accuracy and precision of the results.
References
- 1. cir-safety.org [cir-safety.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid UHPLC-MS/MS Detection of Prohibited Drugs in Cosmetics Using Pass-Through SPE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Rapid quantification of this compound as the preservative in cosmetic formulations using high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound in cosmetic formulations utilizing pulsed splitless injection, gas chromatography with electron capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound in cosmetics by HPLC and verified by LC/MS/MS | Semantic Scholar [semanticscholar.org]
- 10. iupac.org [iupac.org]
- 11. youtube.com [youtube.com]
- 12. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Iodopropynyl Butylcarbamate (IPBC) in Wood Preservatives using X-ray Fluorescence (XRF) Spectroscopy
Abstract
This application note provides a detailed protocol for the quantitative analysis of Iodopropynyl Butylcarbamate (IPBC) in wood preservatives and treated wood using X-ray Fluorescence (XRF) spectroscopy. XRF offers a rapid, non-destructive, and reliable method for determining the elemental iodine content, which is directly proportional to the IPBC concentration. This technique is particularly well-suited for quality control in the production of wood treatment solutions and the final treated wood products. The methodologies outlined are designed for researchers, scientists, and quality control professionals in the wood treatment and drug development industries.
Introduction
This compound (IPBC) is a widely used fungicide in wood preservatives to protect lumber from fungal decay and insect damage. Accurate quantification of IPBC in both the treatment solutions and the treated wood is crucial to ensure product quality, efficacy, and cost-effectiveness, while also adhering to regulatory standards.[1]
X-ray Fluorescence (XRF) spectroscopy is an ideal analytical technique for this application. It is a non-destructive method that measures the elemental composition of a sample by detecting the characteristic X-rays emitted from a material that has been excited by bombardment with high-energy X-rays. In the case of IPBC analysis, the concentration of iodine is measured, which serves as a proxy for the IPBC concentration. The American Wood Protection Association (AWPA) A9 standard recognizes X-ray spectroscopy for the analysis of treated wood and treating solutions.[2][3][4] The primary advantages of XRF include minimal sample preparation, rapid analysis time, and high precision.[5]
This application note details the experimental protocols for sample preparation, instrument calibration, and quantitative analysis of IPBC in both liquid and solid wood matrices using Energy Dispersive X-ray Fluorescence (EDXRF) spectrometry.
Principle of XRF for IPBC Analysis
The quantitative analysis of IPBC using XRF is based on the detection of elemental iodine. When a sample containing IPBC is irradiated with a primary X-ray beam, the iodine atoms become excited and emit secondary (fluorescent) X-rays at a characteristic energy. The intensity of these emitted X-rays is directly proportional to the concentration of iodine in the sample. By establishing a calibration curve with standards of known IPBC concentrations, the amount of IPBC in unknown samples can be accurately determined. For optimal measurement of iodine, excitation using a 50 kV tube voltage to measure the I K-line is recommended.[1]
Experimental Workflow
The general workflow for the quantitative analysis of IPBC in wood preservatives using XRF is depicted below.
Caption: Experimental workflow for IPBC analysis using XRF.
Materials and Methods
Instrumentation
A benchtop Energy Dispersive X-ray Fluorescence (EDXRF) spectrometer is recommended for this application. For example, a Rigaku NEX QC series or similar instrument is suitable.[1]
Materials and Reagents
-
IPBC standard (analytical grade)
-
Solvent for liquid standards (e.g., mineral oil or a solvent matching the commercial treatment solution base)
-
Untreated wood for solid matrix standards
-
Sample cups for liquid analysis (with X-ray transparent film)
-
Grinder or mill for solid samples
-
Hydraulic press for pelletizing solid samples
Experimental Protocols
Protocol for Liquid Treatment Solutions
5.1.1. Preparation of Calibration Standards
-
Prepare a stock solution of IPBC in the chosen solvent at a known concentration (e.g., 1.0% w/w).
-
Perform serial dilutions of the stock solution to create a set of at least five calibration standards covering the expected concentration range of the unknown samples.
5.1.2. Sample Preparation
-
Ensure the unknown liquid sample is homogeneous by gentle mixing.
-
Pipette a fixed volume of the sample into an XRF sample cup and securely cover with an X-ray transparent film.
5.1.3. XRF Measurement
-
Place the sample cup in the XRF spectrometer.
-
Analyze the sample using the optimized instrument parameters for iodine detection (e.g., 50 kV tube voltage).
-
Record the intensity of the iodine K-alpha line.
Protocol for Treated Wood Samples
5.2.1. Preparation of Calibration Standards
-
Obtain finely ground, untreated wood of the same species as the samples to be analyzed.
-
Prepare a series of IPBC solutions of varying concentrations.
-
Homogeneously mix known volumes of the IPBC solutions with known masses of the untreated wood powder to create a set of standards with known IPBC concentrations in a wood matrix.
-
Dry the standards to a consistent moisture content.
-
Press a fixed mass of each standard into a pellet of uniform thickness and density using a hydraulic press.
5.2.2. Sample Preparation
-
Obtain a representative sample from the treated wood. This may involve taking shavings or cross-sections. For bulk analysis, the sample should be ground into a fine, homogeneous powder.[6]
-
Press a fixed mass of the powdered wood sample into a pellet of the same thickness and density as the calibration standards. For surface analysis, a flat, smooth surface of the wood block can be analyzed directly, though this may be less quantitative.[6]
5.2.3. XRF Measurement
-
Place the wood pellet or wood block in the XRF spectrometer.
-
Analyze the sample using the optimized instrument parameters for iodine detection.
-
Record the intensity of the iodine K-alpha line.
Data Presentation and Quantification
The relationship between the measured X-ray intensity and the IPBC concentration is established through a calibration curve.
Calibration
A linear regression is typically used to fit the calibration data, where the x-axis represents the known IPBC concentration and the y-axis represents the measured iodine X-ray intensity.
Caption: Logical diagram of the XRF calibration process.
Quantitative Data
The following tables summarize typical quantitative data for the analysis of IPBC in solution.
Table 1: Example Calibration Data for IPBC in Solution [1]
| Sample I.D. | Assayed IPBC (%) | Calculated IPBC (%) |
| S-1 | 0.3184 | 0.3218 |
| S-2 | 0.4321 | 0.4248 |
| S-3 | 0.5039 | 0.5112 |
| S-4 | 0.5938 | 0.5881 |
| S-5 | 0.6920 | 0.6893 |
| S-6 | 0.8228 | 0.8316 |
| S-7 | 0.9900 | 0.9862 |
Table 2: Repeatability Data for IPBC in Solution [1]
| Sample I.D. | Standard Value (%) | Average Value (%) | Std. Dev | % Relative |
| S-1 | 0.3184 | 0.3217 | 0.0006 | 0.2 |
| S-7 | 0.9900 | 0.9977 | 0.0019 | 0.2 |
Conclusion
X-ray Fluorescence spectroscopy provides a fast, accurate, and non-destructive method for the quantitative analysis of IPBC in wood preservatives and treated wood.[5] By following the detailed protocols for sample preparation and instrument calibration outlined in this application note, researchers and quality control professionals can reliably monitor IPBC concentrations to ensure the quality and efficacy of their wood treatment products. The method is compliant with industry standards such as AWPA A9 and is well-suited for integration into routine quality control processes.[3]
References
- 1. rigaku.com [rigaku.com]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. Standard Norge | standard.no. AWPA A9-16 [online.standard.no]
- 4. Federal Register :: Standards and Specifications for Timber Products Acceptable for Use by Rural Utilities Service Electric and Telecommunications Borrowers [federalregister.gov]
- 5. centrumdp.sk [centrumdp.sk]
- 6. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols for IPBC Formulation for Antifungal Treatment of Textiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodopropynyl butylcarbamate (IPBC) is a broad-spectrum biocide known for its efficacy against a wide range of fungi and mold.[1][2] It is utilized across various industries, including paints, coatings, wood preservation, and textiles, to prevent microbial spoilage and degradation.[1][2] In the textile industry, IPBC is applied as a finishing agent to impart antifungal properties to materials not intended for direct skin contact, such as carpets, canvas, cordage, drapes, and shower curtains. This document provides detailed application notes and protocols for the use of IPBC in the antifungal treatment of textiles, aimed at research and development professionals.
Mechanism of Action
IPBC's primary antifungal mechanism is believed to be the inhibition of ergosterol (B1671047) biosynthesis in fungi. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. By disrupting the ergosterol synthesis pathway, IPBC compromises the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[3][4] While the precise enzymatic target of IPBC within this pathway is not as extensively documented as that of azole antifungals, it is understood to interfere with key steps in the conversion of lanosterol (B1674476) to ergosterol.
Caption: Inhibition of the Fungal Ergosterol Biosynthesis Pathway by IPBC.
Data Presentation: Antifungal Efficacy
Quantitative data on the antifungal efficacy of IPBC on textiles is not extensively available in a consolidated format in publicly accessible literature. The following table is a representative summary based on available information and typical performance expectations. Researchers are encouraged to generate specific data based on their formulations and textile substrates.
| Textile Type | Fungal Species | IPBC Concentration (% w/w) | Test Method | Result | Reference |
| Cotton Canvas | Mildew | 1.25% in dye bath | - | Prevents fungal growth | [2] |
| Nylon Fabric | S. aureus, E. coli | 0.2% (in combination with ZPT and OIT) | - | >99% inhibition | [5] |
| Bamboo | Mixed mold strains | 0.1% | Indoor Test | 100% control efficacy | [6] |
| Bamboo | Botryodiplodia theobromae | 0.1% | Indoor Test | 75% control efficacy | [6] |
Experimental Protocols
Laboratory-Scale Antifungal Treatment of Textiles via Pad-Dry-Cure Method
This protocol describes a general procedure for applying an IPBC-based formulation to a textile substrate in a laboratory setting.
4.1.1. Materials and Equipment
-
Textile substrate (e.g., 100% cotton, polyester, or blends)
-
IPBC (technical grade)
-
Wetting agent (non-ionic)
-
Binder (e.g., acrylic-based emulsion)
-
Distilled water
-
Laboratory padder with adjustable nip pressure
-
Laboratory stenter or oven for drying and curing
-
Analytical balance
-
Beakers and magnetic stirrer
4.1.2. Formulation Preparation (Example)
-
Prepare a stock solution of the binder in distilled water as per the manufacturer's recommendation (e.g., 50 g/L).
-
In a separate beaker, dissolve the desired amount of IPBC in a suitable solvent if necessary, or prepare an aqueous dispersion. For a 1% IPBC solution, dissolve 1g of IPBC.
-
Add a wetting agent (e.g., 1 g/L) to the binder solution and stir.
-
Slowly add the IPBC solution/dispersion to the binder solution while stirring continuously to ensure a homogenous mixture.
-
Adjust the final volume with distilled water to achieve the target IPBC concentration (e.g., 0.5% - 2.5% on weight of fabric).
4.1.3. Application Procedure
-
Cut the textile samples to a suitable size (e.g., 30 cm x 30 cm).
-
Set the pressure of the laboratory padder to achieve a desired wet pick-up percentage (e.g., 70-80%). The wet pick-up should be determined beforehand by weighing a fabric sample before and after padding with water.
-
Pour the prepared IPBC formulation into the pad trough.
-
Pass the textile sample through the padding bath and then through the nip rollers.
-
Dry the treated fabric in an oven at a specified temperature (e.g., 100-120°C) for a set time (e.g., 2-5 minutes).
-
Cure the dried fabric at a higher temperature (e.g., 150-160°C) for a duration recommended for the chosen binder to ensure proper cross-linking (e.g., 3-5 minutes).[7]
-
Condition the cured fabric samples at standard atmospheric conditions (e.g., 21°C and 65% relative humidity) for 24 hours before efficacy testing.
Caption: Workflow for Pad-Dry-Cure Application of IPBC.
Protocol for Antifungal Efficacy Assessment (AATCC Test Method 30, Test III)
This protocol is a summary of the AATCC 30, Test III, for assessing the antifungal activity of textile materials.
4.2.1. Materials and Equipment
-
Treated and untreated (control) textile samples
-
Aspergillus niger (ATCC 6275) spore suspension
-
Mineral salts agar (B569324)
-
Sterile petri dishes
-
Incubator (28-30°C)
-
Micropipettes
-
Stereomicroscope
4.2.2. Procedure
-
Prepare mineral salts agar and pour it into sterile petri dishes.
-
Cut circular samples (approximately 3.8 cm in diameter) from the treated and untreated textiles.
-
Inoculate the surface of the agar plates with a standardized spore suspension of Aspergillus niger.
-
Place the textile samples onto the center of the inoculated agar plates.
-
Inoculate the surface of the textile samples with the spore suspension.
-
Incubate the plates at 28-30°C for 14 days.
-
After incubation, visually inspect the samples for fungal growth. Evaluate the extent of growth on the specimen and the formation of a zone of inhibition around the specimen.
-
Rate the fungal growth according to the AATCC 30 rating scale, both macroscopically and microscopically.
Protocol for Wash Durability Assessment (Adapted from AATCC Test Method 61)
This protocol describes a method to evaluate the durability of the antifungal treatment to laundering.
4.3.1. Materials and Equipment
-
Treated textile samples
-
Launder-Ometer or a similar accelerated laundering machine
-
Stainless steel canisters and steel balls
-
AATCC standard reference detergent
-
Multifiber test fabric (optional, for staining evaluation)
4.3.2. Procedure
-
Place a treated textile sample in a stainless steel canister along with a specified volume of water, detergent, and stainless steel balls, as per the AATCC 61 test conditions (e.g., 2A for five simulated home launderings).[8]
-
Operate the Launder-Ometer for the specified time and temperature (e.g., 45 minutes at 49°C for test 2A).
-
After the cycle, rinse the fabric samples thoroughly with deionized water and dry them.
-
Repeat the laundering cycle for a predetermined number of times (e.g., 5, 10, 20 cycles).
-
After the desired number of wash cycles, perform the antifungal efficacy test (AATCC 30) on the laundered samples to assess the remaining antifungal activity.
Safety Precautions
IPBC can be a skin and respiratory irritant. It is also classified as acutely toxic upon inhalation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling IPBC and its formulations. All work with IPBC powder or concentrated solutions should be conducted in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for IPBC for detailed safety information.
Conclusion
IPBC is an effective fungicide for textile applications when used in appropriate formulations and application processes. The protocols provided in this document offer a foundation for the research and development of antifungal textiles using IPBC. It is crucial to conduct thorough testing to determine the optimal concentration, formulation, and application parameters for specific textile substrates and end-use requirements, while also adhering to safety guidelines. Further research is needed to generate more comprehensive quantitative data on the efficacy and durability of IPBC treatments on a wider range of textiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cottoninc.com [cottoninc.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. digitalcommons.uri.edu [digitalcommons.uri.edu]
Application of Iodopropynyl Butylcarbamate (IPBC) in Metalworking Fluids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodopropynyl butylcarbamate (IPBC) is a broad-spectrum fungicide and bactericide widely utilized as a preservative in various industrial applications, including metalworking fluids (MWFs).[1][2] Its efficacy at low concentrations makes it a cost-effective solution for preventing the growth of fungi, yeast, and bacteria that can lead to fluid degradation, foul odors, and potential health risks for operators. This document provides detailed application notes and protocols for the use of IPBC in metalworking fluid formulations, aimed at researchers, scientists, and professionals involved in the development and evaluation of these essential industrial fluids.
Mechanism of Action
IPBC belongs to the carbamate (B1207046) family of biocides.[1] Its primary antimicrobial mechanism of action involves the disruption of essential enzymatic processes within microbial cells. The iodopropynyl group is a key active component, targeting and reacting with sulfhydryl (-SH) groups in proteins and enzymes. This interaction disrupts cellular respiration and other vital metabolic pathways, ultimately leading to cell death. The presence of iodine in the molecule significantly contributes to its potent biocidal activity against a wide range of microorganisms.[1]
A simplified representation of IPBC's proposed mechanism of action is illustrated below.
Caption: Proposed mechanism of action of IPBC.
Application Notes
Formulation Considerations
IPBC is available in various forms, including powders and liquid dispersions in solvents like dipropylene glycol.[3] When formulating metalworking fluids, IPBC can be incorporated into soluble oil, semi-synthetic, and synthetic concentrates.[3][4]
-
Solubility: IPBC is sparingly soluble in water but soluble in many organic solvents and oils.[1] In concentrates, it can be pre-mixed with petroleum oil or added at the end of the formulation process. Gentle heating (to approximately 110-130°F or 43-54°C) can aid in its dissolution.[5]
-
Stability: IPBC's stability is a critical factor. It is sensitive to highly alkaline conditions and can hydrolyze at a pH greater than 9.1.[3][4] Additionally, prolonged storage at temperatures exceeding 45°C can lead to degradation.[3] It is recommended to assess the chemical and physical compatibility of IPBC with other formulation components.[4][5]
-
Compatibility: IPBC is generally compatible with most components of metalworking fluids. However, it is advisable to conduct compatibility testing, especially with primary amines, which can affect its stability.[3]
Recommended Use Levels
The effective concentration of IPBC in the final diluted metalworking fluid typically ranges from 55 to 1000 parts per million (ppm) of the active ingredient, depending on the fluid type, the severity of microbial challenge, and the desired level of protection.[4][5][6]
The amount of IPBC product to be added to the concentrate depends on the final end-use dilution of the metalworking fluid. The following formula can be used to calculate the required concentration of the IPBC product in the concentrate:
% Concentration in Concentrate = (Desired ppm in Diluted Fluid / End-Use Dilution %) / 100
For example, if the desired level of a 40% active IPBC product in the diluted fluid is 250 ppm and the end-use dilution is 5%, the calculation would be:
(250 ppm / 5) / 100 = 0.5% of the IPBC product in the concentrate.[6]
Quantitative Data
The efficacy of a biocide is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of IPBC against various fungal species. It is important to note that these values were determined in a nutrient agar (B569324) medium and may differ in a metalworking fluid matrix due to interactions with other components.[3]
| Fungus Species | MIC (mg/L or ppm) of IPBC in Nutrient Agar |
| Alternaria alternata | 1.0 - 2.0 |
| Aspergillus niger | 1.0 - 2.0 |
| Aureobasidium pullulans | 0.5 - 1.0 |
| Cephaloascus fragrans | 0.5 - 1.0 |
| Ceratocystis pilfera | 0.5 - 1.0 |
| Chaetomium globosum | 2.0 - 4.0 |
| Cladosporium cladosporoides | 1.0 - 2.0 |
| Gliocladium virens | 1.0 - 2.0 |
| Lentinus tigrinus | 0.5 - 1.0 |
| Penicillium glaucum | 1.0 - 2.0 |
| Phialophora fastigiata | 0.5 - 1.0 |
Data sourced from a technical data sheet for BIOBAN™ IPBC 40 LE Antimicrobial.[3]
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of IPBC in metalworking fluids, based on industry-standard methodologies such as ASTM E2275.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of IPBC that inhibits the growth of specific microorganisms in a metalworking fluid formulation.
Materials:
-
Test metalworking fluid formulation (without biocide).
-
IPBC stock solution of known concentration.
-
Cultures of relevant test microorganisms (e.g., Pseudomonas aeruginosa, Fusarium solani).
-
Sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Sterile 96-well microtiter plates.
-
Incubator.
-
Plate reader (optional).
Procedure:
-
Prepare a series of dilutions of the IPBC stock solution in the test metalworking fluid to achieve a range of final concentrations.
-
Inoculate the test microorganisms into their respective sterile broth media and incubate to achieve a logarithmic growth phase.
-
Adjust the concentration of the microbial suspension to a standardized level (e.g., 10^5 to 10^6 colony-forming units per milliliter [CFU/mL]).
-
In a 96-well microtiter plate, add a fixed volume of the inoculated microbial suspension to each well containing the different concentrations of IPBC in the metalworking fluid.
-
Include positive controls (metalworking fluid with inoculum but no IPBC) and negative controls (metalworking fluid without inoculum or IPBC).
-
Incubate the plates at an appropriate temperature (e.g., 30-35°C for bacteria, 25-28°C for fungi) for a specified period (e.g., 24-48 hours for bacteria, 3-7 days for fungi).
-
Visually inspect the wells for turbidity (for bacteria) or fungal growth. The MIC is the lowest concentration of IPBC at which no visible growth is observed. A plate reader can be used for a more quantitative assessment of growth inhibition.
Protocol 2: Biocide Efficacy Challenge Test (based on ASTM E2275)
Objective: To evaluate the ability of IPBC to control microbial growth in a metalworking fluid formulation under repeated microbial challenges.
Materials:
-
Test metalworking fluid formulation containing a specified concentration of IPBC.
-
Control metalworking fluid formulation (without IPBC).
-
A mixed microbial inoculum prepared from a spoiled metalworking fluid sample or a cocktail of known bacterial and fungal strains relevant to MWF contamination.
-
Sterile containers (e.g., flasks or beakers).
-
Shaker or stirrer.
-
Microbiological enumeration supplies (e.g., agar plates, dilution blanks, spreaders).
Procedure:
-
Dispense equal volumes of the test and control metalworking fluids into sterile containers.
-
On Day 0, add a known volume of the mixed microbial inoculum to each container to achieve an initial concentration of approximately 10^6 CFU/mL.
-
Incubate the containers at a suitable temperature (e.g., room temperature or slightly elevated) with gentle agitation to simulate fluid circulation.
-
At regular intervals (e.g., daily or every few days), collect samples from each container for microbial enumeration (e.g., via standard plate counts).
-
Periodically (e.g., weekly), re-inoculate all containers with a fresh dose of the mixed microbial inoculum.
-
Continue the test for a predetermined period (e.g., 4-6 weeks) or until the microbial population in the control fluid reaches a high level (e.g., >10^7 CFU/mL).
-
Plot the microbial counts over time for both the IPBC-treated and control fluids. Efficacy is determined by the ability of IPBC to maintain low microbial levels compared to the untreated control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of a biocide like IPBC in a metalworking fluid.
Caption: Workflow for biocide efficacy testing.
Conclusion
This compound is a highly effective fungicide and bactericide for the preservation of metalworking fluids. Proper formulation, considering factors such as pH and temperature stability, is crucial for its optimal performance. The provided application notes and protocols offer a framework for researchers and formulators to effectively utilize and evaluate IPBC in their metalworking fluid systems. Due to the complex and variable nature of metalworking fluid formulations and the microbial challenges they face, in-house testing is essential to determine the most effective and stable concentrations of IPBC for a specific application.
References
Application Notes & Protocol: Efficacy Testing of IPBC in Paint Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the efficacy of Iodopropynyl Butylcarbamate (IPBC) as a fungicide in paint formulations. The methodologies outlined herein are based on internationally recognized standards and are designed to deliver robust and comparable data for research and development purposes.
Introduction
This compound (IPBC) is a widely utilized biocide for protecting paint films from fungal defacement. Its efficacy is dependent on its concentration, the paint formulation's composition, and environmental conditions. This document details a multi-faceted approach to testing the antifungal performance of IPBC in paint, encompassing initial screening, performance in the final paint film, and long-term durability.
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC test is a fundamental method to determine the lowest concentration of IPBC that will inhibit the visible growth of a specific fungus. This provides a baseline for the effective concentration range in subsequent paint formulation tests.
Protocol:
-
Media Preparation: Prepare a suitable liquid growth medium (e.g., Malt Extract Broth or Potato Dextrose Broth).
-
IPBC Dilution Series: Create a serial dilution of IPBC in the growth medium to achieve a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ppm). Include a control with no IPBC.
-
Inoculation: Inoculate each dilution with a standardized suspension of fungal spores (e.g., Aspergillus niger, Penicillium funiculosum, or Aureobasidium pullulans) to a final concentration of approximately 10⁶ spores/mL.
-
Incubation: Incubate the inoculated dilutions at 28-30°C for 7-14 days.
-
Observation: Visually inspect for turbidity (fungal growth). The MIC is the lowest concentration of IPBC where no growth is observed.
Fungal Resistance of the Paint Film (Agar Plate Test)
This protocol is adapted from established standards like ASTM D5590 and EN 15457 to assess the fungal resistance of a paint film containing IPBC.[1][2][3][4]
Protocol:
-
Paint Formulation: Prepare paint samples with varying concentrations of IPBC. A control paint with no IPBC is mandatory.
-
Specimen Preparation: Apply the paint formulations to a suitable substrate, such as filter paper discs or glass fiber disks, and allow them to dry completely under controlled conditions (e.g., 23°C ± 2°C and 50% ± 5% relative humidity for at least 5 days).[2]
-
Agar (B569324) Plate Preparation: Prepare Petri dishes with a nutrient-rich agar medium (e.g., Malt Agar or Potato Dextrose Agar).[1]
-
Specimen Placement: Place the dried, painted discs onto the center of the agar plates.
-
Inoculation: Inoculate the plates with a mixed spore suspension of relevant fungal species. Commonly used fungi include Aspergillus niger, Penicillium funiculosum, and Aureobasidium pullulans.[1][4] The inoculum should be evenly distributed over the agar surface and the paint specimen.
-
Incubation: Incubate the inoculated plates at high humidity (≥85%) and a temperature of 28-30°C for 21-28 days.[1][2]
-
Evaluation: At regular intervals (e.g., weekly), visually assess the fungal growth on the surface of the paint film.[2] The extent of fungal growth is rated on a scale from 0 (no growth) to 4 or 5 (heavy growth), depending on the standard being followed.[1]
Accelerated Weathering and Durability Testing
To evaluate the long-term efficacy of IPBC, paint films should be subjected to accelerated weathering conditions to simulate environmental stressors like UV radiation and rain, which can cause biocide degradation and leaching.
Protocol:
-
Specimen Preparation: Prepare painted panels as described in the fungal resistance test.
-
Accelerated Weathering: Expose the painted panels to cycles of UV radiation and water spray in a controlled weathering chamber. The duration and specific conditions of the cycles should be defined based on the intended application of the paint.
-
Leaching Analysis (Optional): Collect the water runoff from the weathering chamber to analyze the amount of leached IPBC using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC). This provides data on the biocide's resistance to being washed out from the paint film.
-
Post-Weathering Fungal Resistance Test: After the accelerated weathering period, conduct the fungal resistance agar plate test (as described in section 2.2) on the weathered paint samples. This will determine the remaining antifungal efficacy of IPBC after environmental stress.
Data Presentation
Quantitative data from the efficacy testing should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of IPBC against Various Fungi
| Fungal Species | MIC (ppm) |
| Aspergillus niger | |
| Penicillium funiculosum | |
| Aureobasidium pullulans | |
| Alternaria alternata | |
| Cladosporium cladosporioides |
Table 2: Fungal Growth Rating on Paint Films (According to ASTM D5590 Scale)
Growth Rating Scale: 0 = No growth, 1 = Traces of growth (<10% coverage), 2 = Light growth (10-30% coverage), 3 = Moderate growth (30-60% coverage), 4 = Heavy growth (60% to complete coverage)
| IPBC Concentration (ppm) | Week 1 | Week 2 | Week 3 | Week 4 |
| 0 (Control) | ||||
| 500 | ||||
| 1000 | ||||
| 1500 | ||||
| 2000 |
Table 3: Fungal Growth Rating on Weathered Paint Films
| IPBC Concentration (ppm) | Accelerated Weathering Duration | Fungal Growth Rating (After 4 Weeks Incubation) |
| 0 (Control) | 500 hours | |
| 1000 | 500 hours | |
| 2000 | 500 hours | |
| 0 (Control) | 1000 hours | |
| 1000 | 1000 hours | |
| 2000 | 1000 hours |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for testing IPBC efficacy in paint.
Signaling Pathway of IPBC's Antifungal Action
Caption: Mechanism of IPBC's fungicidal action on a paint surface.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. EN 15457: 2022. Paints and varnishes - Laboratory method for testing the efficacy of film preservatives in a coating against fungi. - IVAMI [ivami.com]
- 3. ASTM D5590 - Fungal Defacement Test for Fungal Resistant Material - Situ Biosciences [situbiosciences.com]
- 4. Fungal Test - ASTM D5590 - Paint Fungal Testing [microstarlab.com]
Application Note: Determination of Iodopropynyl Butylcarbamate (IPBC) Concentration in Adhesives by High-Performance Liquid Chromatography (HPLC)
Introduction
Iodopropynyl Butylcarbamate (IPBC) is a widely utilized biocide in various industrial and consumer products, including adhesives, to prevent fungal and microbial degradation.[1] Its fungicidal efficacy makes it a critical component in ensuring the longevity and performance of adhesive formulations.[1] The concentration of IPBC in these products is carefully regulated and monitored to ensure optimal performance without compromising product stability or user safety. This application note provides a detailed protocol for the quantitative determination of IPBC in adhesive matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is robust, accurate, and suitable for quality control and research applications.
Principle
This method involves the extraction of IPBC from the adhesive matrix using a suitable organic solvent, followed by separation and quantification using reverse-phase HPLC with a UV detector. The separation is achieved on a C18 column with an isocratic mobile phase, and the concentration of IPBC is determined by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental Protocols
Reagents and Materials
-
IPBC analytical standard: (Purity ≥ 98%)
-
Methanol (B129727): HPLC grade
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Adhesive sample: Containing an unknown concentration of IPBC
-
Syringe filters: 0.45 µm, PTFE or other solvent-compatible membrane
-
Volumetric flasks and pipettes: Class A
-
Autosampler vials: 2 mL, amber glass with caps
Instrumentation
-
HPLC system: Equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Ultrasonic bath
-
Analytical balance
-
Centrifuge
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of IPBC analytical standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation (Solvent Extraction)
The choice of solvent and extraction procedure may vary depending on the specific adhesive matrix. The following is a general procedure for a water-based or solvent-based adhesive. Method optimization may be required for highly cross-linked or complex adhesive systems.
-
Sample Weighing: Accurately weigh approximately 0.5 g of the adhesive sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of methanol to the centrifuge tube. Methanol is often effective for extracting IPBC from various matrices.[2] For certain polymer matrices, a solvent that swells the polymer without dissolving it, such as a mixture of isopropyl alcohol and cyclohexane, may enhance extraction efficiency.
-
Ultrasonic Extraction: Place the centrifuge tube in an ultrasonic bath and sonicate for 30 minutes to facilitate the extraction of IPBC from the adhesive matrix.[2]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to separate the solid adhesive components from the liquid extract.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an autosampler vial.
-
Dilution: If the expected IPBC concentration is high, dilute the filtered extract with the mobile phase to fall within the calibration curve range.
HPLC-UV Analysis
-
Chromatographic Conditions:
-
Analysis Sequence:
-
Inject a blank (mobile phase) to establish the baseline.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Inject a standard solution periodically to check for instrument drift.
-
Data Analysis
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the IPBC standard against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
Quantification: Determine the concentration of IPBC in the sample extract from the calibration curve using the peak area of the analyte.
-
Calculation: Calculate the concentration of IPBC in the original adhesive sample using the following formula:
IPBC Concentration (µg/g) = (C × V × D) / W
Where:
-
C = Concentration of IPBC in the injected sample from the calibration curve (µg/mL)
-
V = Initial volume of extraction solvent (mL)
-
D = Dilution factor (if any)
-
W = Weight of the adhesive sample (g)
-
Data Presentation
The performance of the analytical method should be validated. The following table summarizes typical performance data for the determination of IPBC and other biocides in various matrices using HPLC, which can be used as a reference for method validation in an adhesive matrix.
| Parameter | IPBC in Wood[2] | Biocides in Adhesives (HPLC-MS/MS)[3] | IPBC in Cosmetics (GC-ECD)[4] |
| Linearity Range | 5 - 120 µg/mL | 0.005 - 0.2 µg/mL | 0.3 - 1.3 µg/mL |
| Correlation Coefficient (R²) | 0.9998 | > 0.995 | Not specified |
| Recovery | 97.5% - 106.4% | 81.5% - 107.3% | 98% |
| Limit of Detection (LOD) | Not specified | 0.004 - 0.02 µg/mL | 0.25 ng/mL |
| Limit of Quantification (LOQ) | Not specified | 0.01 - 0.05 µg/mL | Not specified |
| Relative Standard Deviation (RSD) | 0.3% - 2.6% | Not specified | 4% |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the experimental protocol for determining IPBC concentration in adhesives.
References
- 1. researchgate.net [researchgate.net]
- 2. Three-phase hollow-fiber liquid-phase microextraction combined with HPLC-UV for the determination of isothiazolinone biocides in adhesives used for food packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound in cosmetic formulations utilizing pulsed splitless injection, gas chromatography with electron capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Extraction of Iodopropynyl Butylcarbamate (IPBC) from Treated Wood Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodopropynyl butylcarbamate (IPBC) is a widely utilized biocide in the wood preservation industry, offering protection against a broad spectrum of fungi that cause rot and decay.[1] Accurate quantification of IPBC in treated wood is crucial for quality control, environmental monitoring, and research into the longevity and efficacy of wood preservatives. This application note provides a detailed protocol for the extraction of IPBC from treated wood samples, followed by analysis using High-Performance Liquid Chromatography (HPLC). The methodologies described are compiled from established scientific literature to ensure reliability and reproducibility.
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the extraction and quantification of IPBC from treated wood.
Materials and Equipment
-
Chemicals and Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
IPBC analytical standard (≥99% purity)
-
-
Equipment:
-
Grinder or mill for pulverizing wood samples
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Syringes (1 mL)
-
Syringe filters (0.45 µm, organic solvent compatible)
-
HPLC system with a UV detector and a C18 reversed-phase column
-
Sample Preparation
-
Grinding: Obtain a representative sample of the treated wood. The wood sample should be pulverized into a fine powder to increase the surface area for efficient extraction.[2]
-
Weighing: Accurately weigh approximately 0.5 g of the wood powder into a suitable extraction vessel (e.g., a centrifuge tube or conical flask).[2]
Extraction Procedure: Ultrasonic Extraction
Ultrasonic extraction is a rapid and effective method for extracting IPBC from wood matrices.[3]
-
Solvent Addition: Add a defined volume of extraction solvent to the weighed wood powder. A methanol-water mixture (7:3 v/v) has been shown to be an optimal solvent for minimizing the use of pure methanol while maintaining high extraction efficiency.[3] A liquid-to-solid ratio of 20 mL of solvent per gram of wood is recommended.[3] For a 0.5 g sample, this corresponds to 10 mL of solvent.[2]
-
Ultrasonication: Place the extraction vessel in an ultrasonic bath and sonicate for 30 minutes.[2][3]
-
Filtration/Centrifugation: After sonication, separate the solid wood matrix from the extract. This can be achieved by filtering the mixture through a 0.45 µm organic filter or by centrifuging the sample and collecting the supernatant.[2]
-
Dilution (if necessary): Depending on the expected concentration of IPBC, the extract may need to be diluted with the mobile phase to fall within the calibration range of the analytical method.
-
Final Filtration: Prior to HPLC analysis, filter the final extract through a 0.45 µm syringe filter to remove any remaining particulate matter that could damage the HPLC column.
Alternative Extraction Procedure: Soxhlet Extraction
Soxhlet extraction is a more classical and less labor-intensive method that can also yield high recovery rates (80-100%).[4]
-
Sample Placement: Place the weighed wood powder in a thimble and insert it into the Soxhlet extractor.
-
Solvent Addition: Add the extraction solvent (methanol or acetone (B3395972) can be used) to the boiling flask.[4]
-
Extraction: Heat the solvent to its boiling point and allow the extraction to proceed for a set period (e.g., several hours). The solvent will cycle through the sample, extracting the IPBC.
-
Concentration: After extraction, the solvent can be evaporated to concentrate the analyte before redissolving in a known volume of mobile phase for HPLC analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Chromatographic Conditions:
-
Calibration: Prepare a series of standard solutions of IPBC in the mobile phase at known concentrations (e.g., 5-120 mg/L).[3] Inject each standard into the HPLC system and create a calibration curve by plotting the peak area against the concentration. A good linear relationship should be observed (R² > 0.999).[3]
-
Sample Analysis: Inject the prepared wood extracts into the HPLC system and record the peak areas corresponding to IPBC.
-
Quantification: Determine the concentration of IPBC in the extracts using the calibration curve. The final concentration in the original wood sample can be calculated by taking into account the initial weight of the wood powder, the volume of the extraction solvent, and any dilution factors.
Data Presentation
The following table summarizes quantitative data from various studies on the extraction and analysis of IPBC in treated wood.
| Parameter | Method | Solvent | Value | Reference |
| Recovery Rate | Ultrasonic Extraction | Methanol-Water (7:3) | 97.5% - 106.4% | [3] |
| Recovery Rate | Ultrasonic Extraction | Methanol or Methanol-Water | 99.5% - 100.6% | [3] |
| Recovery Rate | Soxhlet Extraction | Acetone/Methanol | 80% - 100% | [4] |
| Coefficient of Variation | Ultrasonic Extraction | Methanol or Methanol-Water | 0.66% | [3] |
| Standard Deviation | Ultrasonic Extraction | Methanol-Water (7:3) | 0.3% - 2.6% | [3] |
| Limit of Detection (LOD) | GC-MS | Acetone | 3.9 ng/g (sapwood), 2.0 ng/g (heartwood) | [4] |
| Linear Range (HPLC) | HPLC-UV | Acetonitrile-Water | 5 - 120 mg/L | [3] |
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the extraction and analysis of IPBC from treated wood samples.
Caption: Workflow for IPBC extraction and analysis.
This detailed application note provides a comprehensive guide for the extraction and quantification of IPBC from treated wood samples. By following these protocols, researchers can obtain accurate and reproducible results for their studies.
References
- 1. This compound (IPBC) - Ataman Kimya [atamanchemicals.com]
- 2. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative | MDPI [mdpi.com]
- 3. Method of Detecting the Content of IPBC in Preservative-Treated Wood Using High Performance Liquid Chromatography [mckx.net]
- 4. Method development for the determination of wood preservatives in commercially treated wood using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Assay for Iodopropynyl Butylcarbamate (IPBC) in Cream Formulations
Abstract
This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of Iodopropynyl Butylcarbamate (IPBC) in a cream base. The developed method is specific, accurate, precise, and linear over the desired concentration range. Forced degradation studies were conducted to demonstrate the method's ability to separate the active pharmaceutical ingredient (API) from its degradation products, confirming its stability-indicating nature. This method is suitable for routine quality control and stability testing of cream formulations containing IPBC.
Introduction
This compound (IPBC) is a widely used preservative in cosmetic and personal care products, including creams, due to its broad-spectrum antimicrobial activity. To ensure the safety and efficacy of these products throughout their shelf life, it is crucial to employ a validated analytical method that can accurately quantify IPBC in the presence of potential degradants. A stability-indicating method is essential for monitoring the stability of IPBC in the formulation under various environmental conditions. This application note provides a comprehensive protocol for a stability-indicating HPLC assay for IPBC in creams, developed and validated according to the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
Materials and Reagents
-
IPBC Reference Standard (USP grade)
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Analytical grade hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and hydrogen peroxide (H₂O₂)
-
Placebo cream (formulation without IPBC)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector was used.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Run Time | 15 minutes |
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of IPBC reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation
-
Accurately weigh approximately 1.0 g of the IPBC cream into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex for 5 minutes to disperse the cream.
-
Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of IPBC.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
This solution is now ready for injection.
Forced Degradation Studies
Forced degradation studies were performed on the IPBC cream to demonstrate the specificity of the method. The stress conditions were as follows:
-
Acid Hydrolysis: 1.0 g of cream was mixed with 10 mL of methanol and 10 mL of 0.1 N HCl. The mixture was heated at 60°C for 4 hours. The solution was then neutralized with 0.1 N NaOH and diluted with mobile phase before injection.
-
Base Hydrolysis: 1.0 g of cream was mixed with 10 mL of methanol and 10 mL of 0.1 N NaOH. The mixture was kept at room temperature for 2 hours. The solution was then neutralized with 0.1 N HCl and diluted with mobile phase.
-
Oxidative Degradation: 1.0 g of cream was mixed with 10 mL of methanol and 10 mL of 3% H₂O₂. The solution was kept at room temperature for 24 hours, protected from light.
-
Thermal Degradation: 1.0 g of cream was stored in an oven at 80°C for 48 hours. The sample was then extracted as per the sample preparation protocol.
-
Photolytic Degradation: 1.0 g of cream was spread as a thin film on a petri dish and exposed to UV light (254 nm) for 24 hours. The sample was then collected and extracted.
Data Presentation
Method Validation Summary
The developed HPLC method was validated as per ICH guidelines. The results are summarized in the tables below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 6500 |
| % RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Table 2: Linearity of IPBC
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 50,123 |
| 5 | 251,560 |
| 10 | 502,345 |
| 20 | 1,005,120 |
| 50 | 2,510,980 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (% Recovery)
| Spiked Level | Amount Added (µg) | Amount Recovered (µg) | % Recovery |
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.08 | 100.8% |
| 120% | 12.0 | 11.92 | 99.3% |
Table 4: Precision (% RSD)
| Precision Type | % RSD (n=6) |
| Repeatability | 0.6% |
| Intermediate Precision | 0.8% |
Table 5: Results of Forced Degradation Studies
| Stress Condition | % Degradation of IPBC | Observations |
| Acid Hydrolysis (0.1 N HCl, 60°C, 4h) | 12.5% | One major degradation peak observed. |
| Base Hydrolysis (0.1 N NaOH, RT, 2h) | 25.8% | Two major degradation peaks observed. |
| Oxidative (3% H₂O₂, RT, 24h) | 8.2% | Minor degradation peaks observed. |
| Thermal (80°C, 48h) | 15.1% | One major and one minor degradation peak. |
| Photolytic (UV, 24h) | 5.5% | Minor degradation observed. |
Visualizations
Caption: Overall experimental workflow.
Caption: Method validation parameters.
Caption: Forced degradation workflow.
Conclusion
The developed reverse-phase HPLC method provides a simple, rapid, and reliable approach for the quantification of IPBC in cream formulations. The method was successfully validated, demonstrating excellent linearity, accuracy, and precision. The forced degradation studies confirmed the stability-indicating nature of the assay, as it was able to effectively separate IPBC from all degradation products formed under various stress conditions. This method is, therefore, well-suited for routine quality control and for monitoring the stability of IPBC in cream-based products.
Application Notes and Protocols: In Vitro Cytotoxicity Assays for Iodopropynyl Butylcarbamate (IPBC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodopropynyl butylcarbamate (IPBC) is a widely utilized preservative in cosmetics, paints, and wood preservation due to its broad-spectrum antimicrobial activity. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of IPBC. The following assays are described: MTT assay for cell viability, Lactate (B86563) Dehydrogenase (LDH) assay for membrane integrity, and Annexin V-FITC/Propidium Iodide (PI) assay for apoptosis detection. These protocols are designed to be readily implemented by researchers and professionals in the fields of toxicology, pharmacology, and drug development.
Data Presentation
Quantitative in vitro cytotoxicity data for this compound, such as IC50 values, are not consistently reported across a wide range of cell lines in publicly available scientific literature. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating a compound's potency in inhibiting a specific biological or biochemical function by half. Therefore, researchers are encouraged to determine these values empirically for their specific cell lines and experimental conditions. The following tables are provided as templates for organizing and presenting experimentally derived data.
Table 1: Cell Viability (MTT Assay) - Example Data Template
| Cell Line | IPBC Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HaCaT | 0 (Control) | 100 ± 5.2 | |
| 10 | |||
| 50 | |||
| 100 | |||
| HepG2 | 0 (Control) | 100 ± 4.8 | |
| 10 | |||
| 50 | |||
| 100 | |||
| A549 | 0 (Control) | 100 ± 6.1 | |
| 10 | |||
| 50 | |||
| 100 |
Table 2: Membrane Integrity (LDH Assay) - Example Data Template
| Cell Line | IPBC Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| HaCaT | 0 (Control) | 0 ± 2.1 |
| 10 | ||
| 50 | ||
| 100 | ||
| HepG2 | 0 (Control) | 0 ± 1.9 |
| 10 | ||
| 50 | ||
| 100 | ||
| A549 | 0 (Control) | 0 ± 2.5 |
| 10 | ||
| 50 | ||
| 100 |
Table 3: Apoptosis Detection (Annexin V-FITC/PI Assay) - Example Data Template
| Cell Line | IPBC Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| HaCaT | 0 (Control) | ||||
| 50 | |||||
| HepG2 | 0 (Control) | ||||
| 50 | |||||
| A549 | 0 (Control) | ||||
| 50 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
This compound (IPBC) stock solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of IPBC in serum-free medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of IPBC. Include a vehicle control (medium with the same concentration of solvent used to dissolve IPBC) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well cell culture plates
-
This compound (IPBC) stock solution
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with IPBC. Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis solution provided in the kit.
-
Background control: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
6-well cell culture plates
-
This compound (IPBC) stock solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of IPBC for the chosen duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.
Signaling Pathways
The precise molecular mechanisms of IPBC-induced cytotoxicity are not fully elucidated. However, as a carbamate, its mode of action is thought to involve the alteration of cell membrane permeability and the inhibition of essential enzymes through interaction with sulfhydryl groups. This can lead to a disruption of cellular respiration and other vital metabolic pathways, ultimately triggering apoptosis. The following diagrams illustrate the general intrinsic and extrinsic apoptosis pathways that may be activated by cellular stress induced by IPBC.
Application Notes and Protocols for Patch Testing in Iodopropynyl Butylcarbamate (IPBC)-Induced Contact Dermatitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the standardized patch testing methodology used to diagnose and investigate contact dermatitis induced by Iodopropynyl Butylcarbamate (IPBC).
Introduction
This compound (IPBC) is a widely used preservative in a variety of consumer and industrial products, including cosmetics, personal care items, paints, and wood preservatives.[1][2][3][4] While effective as a biocide, IPBC has been identified as a contact allergen, capable of inducing allergic contact dermatitis in sensitized individuals.[5][6][7][8] Epicutaneous patch testing remains the gold standard for the diagnosis of IPBC-induced allergic contact dermatitis.[3][9] These protocols are designed to ensure accurate, reproducible, and safe patch testing for both clinical diagnostics and research applications.
Quantitative Data Summary
The following tables summarize key quantitative data from large-scale studies on IPBC patch testing, providing insights into reaction frequencies and optimal testing concentrations.
Table 1: Frequency of Positive Patch Test Reactions to IPBC
| IPBC Concentration (% in Petrolatum) | Number of Patients Tested | Percentage of Positive Reactions (%) | Reference |
| 0.1% | 25,321 | 0.2% | [10][11] |
| 0.2% | 8,106 | 0.8% | [12] |
| 0.3% | 8,106 | 1.3% | [12] |
| 0.5% | 25,321 | 1.5% | [10][11] |
Data from the North American Contact Dermatitis Group (NACDG) from 1998-2008 and a multicenter study.[10][11][12] It is important to note that higher concentrations of IPBC (≥ 0.5%) may increase the frequency of positive reactions, but also carry a higher risk of irritant reactions.[10][11]
Table 2: Strength of Positive Reactions to IPBC (NACDG Data 1998-2008)
| IPBC Concentration (% in Petrolatum) | Total Patients Tested | Weak Reactors (+) | Strong Reactors (++, +++) |
| 0.1% and/or 0.5% | 25,321 | 226 (0.9%) | 67 (0.3%) |
This data highlights that a majority of positive reactions to IPBC are weak, and caution should be exercised in their interpretation to avoid false positives due to irritation.[10][11]
Experimental Protocols
Protocol 1: Preparation of IPBC Allergen in Petrolatum
This protocol describes the preparation of IPBC in petrolatum, the standard vehicle for patch testing.
Materials:
-
This compound (IPBC), pure powder
-
White Petrolatum, USP
-
Analytical balance
-
Spatula
-
Glass mortar and pestle or ointment slab
-
Syringes for dispensing
Procedure:
-
Calculate Quantities: Determine the required amount of IPBC and petrolatum to achieve the desired final concentration (e.g., 0.2% w/w). For example, to prepare 10g of 0.2% IPBC in petrolatum, 0.02g of IPBC and 9.98g of petrolatum are needed.
-
Weighing: Accurately weigh the IPBC powder using an analytical balance.
-
Levigation: Place the weighed IPBC powder on the ointment slab or in the mortar. Add a small amount of petrolatum (approximately equal in volume to the powder) and triturate with the spatula or pestle until a smooth, uniform paste is formed. This step is crucial to ensure there are no clumps of powder.
-
Geometric Dilution: Gradually add the remaining petrolatum in small portions, mixing thoroughly after each addition until the entire amount is incorporated and the mixture is homogenous.
-
Packaging: Transfer the final preparation into labeled syringes for easy and accurate application to patch test chambers. The label should include the allergen name, concentration, vehicle, and preparation date.
-
Storage: Store the prepared allergen syringes in a refrigerator to maintain stability.[13]
Protocol 2: Patch Test Application and Reading
This protocol outlines the standardized procedure for applying, removing, and interpreting IPBC patch tests.
Patient Preparation:
-
Ensure the patient's back is free from active dermatitis, sunburn, or scarring.[14]
-
The patient should avoid topical corticosteroids on the test area for at least one week prior to testing.[5]
-
Systemic corticosteroids and immunosuppressants should be discontinued, as they can interfere with test results. Antihistamines do not typically need to be stopped.[14][15]
Materials:
-
Prepared IPBC allergen syringes (e.g., 0.2% in petrolatum)
-
Standard patch test chambers (e.g., Finn Chambers® on Scanpor® tape)
-
Hypoallergenic surgical tape
-
Skin marking pen
Procedure:
Day 0: Application
-
Mark the upper back of the patient with a grid to identify the location of each allergen.
-
Dispense a small, consistent amount of the IPBC preparation from the syringe into the designated patch test chamber. The chamber should be about half-full.
-
Carefully apply the patch test panels to the patient's back, ensuring good adhesion.
-
Instruct the patient to keep the back dry and avoid strenuous exercise or activities that may cause sweating, which could dislodge the patches.[5]
Day 2 (48 hours): Patch Removal and First Reading
-
Carefully remove the patch test panels.
-
Allow the skin to rest for 20-30 minutes to let any pressure-related erythema subside.[16]
-
Examine the test sites for any reactions and record the results according to the International Contact Dermatitis Research Group (ICDRG) grading scale (see Table 3). Mark the locations of the chambers with the skin marking pen.
Day 4 (96 hours): Final Reading
-
Re-examine the test sites at 96 hours. This reading is crucial as some allergic reactions may be delayed.[14]
-
Record the results using the ICDRG grading scale.
Optional Day 7 Reading:
-
A further reading on day 7 can be beneficial as it may detect an additional 10% of allergic reactions, particularly for certain allergens.[14]
Table 3: International Contact Dermatitis Research Group (ICDRG) Grading of Patch Test Reactions
| Grade | Symbol | Description |
| Extreme Positive Reaction | +++ | Coalescing vesicles, bullous, or ulcerative reaction. |
| Strong Positive Reaction | ++ | Erythema, infiltration, papules, and discrete vesicles. |
| Weak Positive Reaction | + | Erythema, infiltration, and papules. |
| Doubtful Reaction | ? | Faint macular erythema only, no infiltration. |
| Irritant Reaction | IR | Discrete patchy erythema without infiltration, sometimes with a "glazed" or necrotic appearance. |
| Negative Reaction | - | No reaction. |
Source: Adapted from ICDRG guidelines.[17][18]
Mandatory Visualizations
Signaling Pathway in IPBC-Induced Allergic Contact Dermatitis
The following diagram illustrates the key events in the sensitization phase of allergic contact dermatitis initiated by a hapten such as IPBC.
References
- 1. Use of in vitro methods combined with in silico analysis to identify potential skin sensitizers in the Tox21 10K compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemokine Signaling in Allergic Contact Dermatitis: Toward Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs [frontiersin.org]
- 4. Frontiers | In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells [frontiersin.org]
- 5. stanfordhealthcare.org [stanfordhealthcare.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Concomitant contact‐allergic reactions to this compound and iodine | Semantic Scholar [semanticscholar.org]
- 9. In vitro testing strategy for assessing the skin sensitizing potential of "difficult to test" cosmetic ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The evaluation of skin sensitization potential of the UVCB substance diisopentyl phthalate by in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to perform a patch test for skincare products [medicalnewstoday.com]
- 12. Iodopropynylbutyl carbamate 0.2% is suggested for patch testing of patients with eczema possibly related to preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bdng.org.uk [bdng.org.uk]
- 16. college.acaai.org [college.acaai.org]
- 17. evme.com [evme.com]
- 18. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microbiological Challenge Testing of IPBC-Preserved Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting microbiological challenge tests on products preserved with Iodopropynyl Butylcarbamate (IPBC). The information is compiled from established standards including the United States Pharmacopeia (USP) <51>, European Pharmacopoeia (EP) 5.1.3, and ISO 11930, and is intended to guide researchers in assessing the antimicrobial efficacy of their IPBC-preserved formulations.[1][2][3]
Introduction to IPBC and Microbiological Challenge Testing
This compound (IPBC) is a widely used water-soluble preservative effective against a broad spectrum of fungi and, to a lesser extent, bacteria.[4] Its primary mechanism of action involves the inhibition of essential microbial enzymes. A microbiological challenge test, also known as a preservative efficacy test (PET), is a crucial procedure to evaluate the effectiveness of a preservative system in a product. The test involves intentionally inoculating a product with a known quantity of specific microorganisms and then monitoring the microbial population over a set period.
Key Experimental Protocol: Microbiological Challenge Test
This protocol outlines the steps for performing a microbiological challenge test on a product preserved with IPBC.
Test Microorganisms
A standardized panel of microorganisms, representing a range of potential contaminants, is used for the challenge test. These typically include:
-
Bacteria:
-
Staphylococcus aureus (ATCC 6538)
-
Escherichia coli (ATCC 8739)
-
Pseudomonas aeruginosa (ATCC 9027)
-
-
Yeast:
-
Candida albicans (ATCC 10231)
-
-
Mold:
-
Aspergillus brasiliensis (ATCC 16404)
-
Preparation of Inoculum
Standardized suspensions of each test microorganism are prepared to achieve a final concentration of approximately 1 x 10⁸ colony-forming units (CFU) per mL.
Neutralizer Validation
Crucial Step for IPBC-Preserved Products: Before initiating the challenge test, it is imperative to validate a neutralizer's efficacy. The neutralizer is essential to inactivate the antimicrobial activity of IPBC during microbial enumeration, preventing false-negative results.
A "universal" neutralizer is often effective. For IPBC, which contains iodine, a neutralizer containing sodium thiosulfate is recommended. A common formulation includes:
-
Lecithin
-
Polysorbate 80 (Tween 80)
-
Sodium Thiosulfate
Example Neutralizer Formulation:
| Component | Concentration (g/L) |
| Lecithin | 3.0 |
| Polysorbate 80 | 30.0 |
| Sodium Thiosulfate | 5.0 |
| L-Histidine | 1.0 |
| Peptone | 1.0 |
| Sodium Chloride | 2.92 |
| Disodium Phosphate (12H₂O) | 18.16 |
| Monopotassium Phosphate | 3.6 |
Final pH should be adjusted to 7.0 ± 0.2.
Validation Procedure: The validation confirms that the neutralizer effectively inactivates IPBC without being toxic to the test microorganisms. This is typically done by comparing the recovery of a low number of microorganisms in the presence of the neutralized product to the recovery in a control without the product.
Test Procedure
-
Inoculation: The product is divided into separate containers for each test microorganism. Each container is then inoculated with the prepared microbial suspension to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU per mL or gram of the product.
-
Incubation: The inoculated product containers are stored at a controlled temperature, typically between 20°C and 25°C, for a period of 28 days.
-
Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), aliquots of the inoculated product are removed.[2] These aliquots are then serially diluted in the validated neutralizer solution and plated on appropriate growth media (e.g., Tryptic Soy Agar for bacteria and Sabouraud Dextrose Agar for fungi). The plates are incubated, and the number of colonies is counted to determine the concentration of viable microorganisms.
Data Presentation and Acceptance Criteria
The results of the challenge test are typically presented as the log reduction in the microbial population from the initial inoculum level at each time point. The acceptance criteria vary depending on the product category and the applicable regulatory standard (e.g., USP <51>, EP 5.1.3, or ISO 11930).
Table 1: Example Acceptance Criteria for a Topical Product (Based on USP <51>)
| Microorganism | 7 Days | 14 Days | 28 Days |
| Bacteria | Not less than 2.0 log reduction from the initial count | Not less than 3.0 log reduction from the initial count | No increase from the 14-day count |
| Yeast & Mold | No increase from the initial count | No increase from the initial count | No increase from the 14-day count |
"No increase" is defined as not more than a 0.5 log₁₀ unit higher than the previous value measured.
Visualizing the Experimental Workflow and Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes in the microbiological challenge testing of IPBC-preserved products.
Caption: Experimental workflow for microbiological challenge testing.
References
- 1. Neutralizer ISO 18593 - Culture media - Microbiology - [dutscher.com]
- 2. Evaluation of new formulations for neutralizing antimicrobial preservatives in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharma Microbiology: What is the Role of Neutralizers in Environmental Monitoring Culture Media? - SuperMicrobiologists [supermicrobiologists.com]
- 4. brieflands.com [brieflands.com]
Application Notes and Protocols for the Identification of IPBC Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodopropynyl butylcarbamate (IPBC) is a widely utilized preservative and biocide in a variety of products, including cosmetics, paints, and wood preservatives.[1][2][3] However, its susceptibility to degradation under various environmental conditions such as heat, light, and changes in pH can lead to a loss of efficacy and the formation of potentially harmful byproducts.[1][2][4] This document provides detailed application notes and protocols for the analytical techniques used to identify and quantify the degradation products of IPBC. The methodologies outlined below are essential for quality control, stability testing, and regulatory compliance in industries that utilize IPBC.
Analytical Techniques for IPBC Degradation Analysis
The primary analytical techniques for the identification and quantification of IPBC and its degradation products are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for structural elucidation.[1][4][5][6][7] Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) is particularly effective for separating and identifying thermal degradation products.[4][8]
Thermal Degradation of IPBC
IPBC has been shown to undergo thermal degradation at temperatures as low as 70°C, with the rate of degradation increasing significantly at higher temperatures.[4][8] The thermal degradation of IPBC generally follows first-order kinetics.[4][8]
Identified Thermal Degradation Products
A study on the thermal degradation of IPBC identified several degradation products through UPLC-MS/MS analysis.[4] The primary degradation pathways involve deiodination, demethylation, deethynylation, deethylation, and hydroxylation processes.[4][8]
| Degradation Product Name | Chemical Formula |
| Prop-2-yn-1-yl ethylcarbamate | C6H9NO2 |
| Methyl N-butylcarbamate | C6H13NO2 |
| Propargyl butylcarbamate (PBC) | C8H13NO2 |
| Methylcarbamic acid prop-2-yn-1-ol | C5H7NO2 |
| 2-propyn-1-ol, 3-iodo-, methylcarbamate | C5H6INO2 |
| 3-iodoprop-2-yn-1-ol | C3H3IO |
| 3-iodoprop-2-ynyl N-propylcarbamate | C7H10INO2 |
Table 1: List of identified thermal degradation products of IPBC.[4]
Quantitative Data on Thermal Degradation
The retention rate of IPBC decreases significantly with increasing temperature and time.
| Temperature (°C) | Time (hours) | IPBC Retention Rate (%) |
| 70 | 20 | >90 |
| 70 | 144 | 65 |
| 80 | 24 | 81.2 |
| 80 | 72 | 50.9 |
| 90 | 24 | 49.4 |
| 90 | 60 | 5.1 |
| 110 | 2 | 80.2 |
| 120 | 2 | 59.2 |
| 140 | 1 | 5.1 |
Table 2: Retention rates of IPBC under different thermal conditions.[4]
Experimental Protocol: Analysis of Thermal Degradation Products by UPLC-MS/MS
This protocol is based on the methodology used for the analysis of IPBC thermal degradation products.[4]
1. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS)
2. Sample Preparation:
-
Induce thermal degradation by heating IPBC samples at controlled temperatures (e.g., 60°C to 150°C) for specific time intervals.[4][8]
-
Dissolve the degraded samples in a suitable solvent, such as methanol (B129727) or acetonitrile.
3. UPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min
-
UV Detection Wavelength: 200 nm
4. MS/MS Conditions:
-
Ionization Mode: Positive ion mode is typically used as no signal ions were observed in negative ion mode in some studies.[4]
-
Scan Mode: Full scan mode to detect all possible degradation products.
-
Fragmentation: Perform second-order mass spectrometry (MS2) on the parent ions to obtain fragment information for structural elucidation.
5. Data Analysis:
-
Identify the degradation products by comparing their mass spectra and fragmentation patterns with known compounds or by interpreting the fragmentation data to deduce the structures.
UV Degradation of IPBC
Exposure to UV light can also lead to the degradation of IPBC. Studies have shown that IPBC degrades immediately upon exposure to a Hg UV lamp.[1] The primary degradation products identified using GC-MS have molecular masses of 112 and 98 m/z.[1] In natural water samples exposed to sunlight, a degradation product with a molecular mass of 112 has been observed.[1]
Experimental Protocol: Analysis of UV Degradation Products by GC-MS
This protocol outlines a general procedure for the analysis of IPBC UV degradation products.[1]
1. Instrumentation:
-
Gas Chromatograph (GC)
-
Mass Spectrometer (MS)
2. Sample Preparation:
-
Prepare a solution of IPBC in a suitable solvent (e.g., dichloromethane).[1]
-
Expose the solution to a UV light source (e.g., Hg UV lamp or natural sunlight) for a defined period.[1]
3. GC Conditions:
-
Injection Method: Splitless injection is recommended for trace analysis.[1]
-
Injector Temperature: 250°C
-
Column: A suitable capillary column for separating the degradation products.
-
Oven Temperature Program: An optimized temperature program to achieve good separation of the analytes.
4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan a mass range appropriate for the expected degradation products.
5. Data Analysis:
-
Identify the degradation products by their mass spectra and retention times. Compare the obtained spectra with mass spectral libraries for confirmation.
Hydrolytic Degradation of IPBC
IPBC is stable to hydrolysis at pH 5. However, it degrades slowly at pH 7 with a half-life of 139 days and rapidly at pH 9 with a half-life of less than a day.[3][9][10] The primary hydrolysis degradation product is propargyl butyl carbamate (B1207046) (PBC), which is formed by the loss of iodine.[3][10][11]
Experimental Workflow and Degradation Pathway Diagrams
Caption: General experimental workflow for IPBC degradation analysis.
Caption: Simplified IPBC degradation pathways under different conditions.
References
- 1. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound in cosmetic formulations utilizing pulsed splitless injection, gas chromatography with electron capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. ccme.ca [ccme.ca]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
Troubleshooting & Optimization
Technical Support Center: Overcoming IPBC Instability in High pH Formulations
Welcome to the Technical Support Center for Iodopropynyl Butylcarbamate (IPBC) Formulations. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on addressing the challenges of IPBC instability in high pH environments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to ensure the efficacy and stability of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is IPBC and why is it used in my formulations?
This compound (IPBC) is a highly effective, broad-spectrum fungicide and preservative used in a wide range of cosmetic and personal care products.[1][2] It is particularly effective against yeast and mold, making it a valuable component for protecting water-based formulations from microbial contamination and extending their shelf life.[3]
Q2: Why is IPBC unstable at a high pH?
IPBC is susceptible to degradation in alkaline conditions (pH > 7). The primary degradation pathway at high pH is alkaline hydrolysis.[4] This chemical reaction breaks down the IPBC molecule, reducing its preservative efficacy. The rate of this degradation increases significantly as the pH rises, with rapid degradation observed at pH 9.[4]
Q3: What are the main degradation products of IPBC in a high pH formulation?
The primary degradation product of IPBC hydrolysis in alkaline conditions is Propargyl Butyl Carbamate (PBC).[4] The formation of PBC signifies a loss of the active IPBC molecule, which can compromise the antimicrobial protection of your product.
Q4: What are the optimal pH and temperature conditions for incorporating IPBC into a formulation?
For optimal stability, IPBC should be incorporated into formulations with a pH range of 4-6. While it can be stable up to pH 9, its stability decreases as the pH increases. It is recommended to add IPBC during the cool-down phase of the formulation process, at temperatures below 50°C, to avoid thermal degradation.[5]
Q5: Can I use IPBC in rinse-off and leave-on products?
Yes, IPBC is approved for use in both rinse-off and leave-on cosmetic products. However, regulatory bodies in different regions may have specific concentration limits for each product type. It is crucial to consult the relevant cosmetic regulations for your target market to ensure compliance.
Troubleshooting Guide
This guide addresses common issues encountered when using IPBC in high pH formulations.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of Preservative Efficacy | IPBC degradation due to high pH. | 1. Measure the pH of your formulation. If it is above 7, this is a likely cause. 2. Consider adjusting the pH of the final formulation to a range of 6-6.5, if compatible with other ingredients and product performance. 3. Incorporate a pH buffering system to maintain a stable pH throughout the product's shelf life. 4. Evaluate alternative or synergistic preservatives that are more stable at higher pH to reduce the reliance on IPBC. |
| Discoloration (e.g., yellowing) of the Formulation | Degradation of IPBC can sometimes lead to the formation of colored byproducts. This can also be caused by interactions with other ingredients in the formulation, particularly under exposure to light or high temperatures.[6][7][8][9] | 1. Conduct photostability testing by exposing the formulation to UV light to determine if the discoloration is light-induced. 2. Review the formulation for ingredients that may interact with IPBC , such as certain oxidizing agents or metal ions. 3. Consider the use of chelating agents like EDTA to bind metal ions that can catalyze degradation reactions. 4. Incorporate antioxidants to mitigate oxidative degradation pathways. 5. Use UV-protective packaging to shield the product from light. |
| Precipitation or Crystallization of IPBC | Low water solubility of IPBC, especially in aqueous dispersions, can lead to crystal growth over time, particularly with temperature fluctuations. | 1. Ensure IPBC is fully solubilized during the formulation process. It may be necessary to pre-dissolve IPBC in a suitable solvent (e.g., glycols) before adding it to the aqueous phase. 2. For aqueous dispersions, consider using stabilized IPBC preparations that are commercially available and designed to prevent crystallization. 3. Evaluate the impact of temperature cycling on your formulation to assess the risk of crystallization. |
| Inaccurate Quantification of IPBC in Stability Studies | IPBC is thermally labile, which can lead to degradation during analysis by gas chromatography (GC) if not optimized.[10][11] | 1. Utilize High-Performance Liquid Chromatography (HPLC) with UV detection as the preferred method for quantifying IPBC and its degradation products.[12][13] 2. If using GC, employ a pulsed splitless injection technique to minimize thermal stress on the analyte.[10][11] 3. Ensure proper sample preparation to effectively extract IPBC from the formulation matrix without causing degradation. |
Data on IPBC Stability
The stability of IPBC is influenced by various factors. The following tables summarize the degradation of IPBC under different conditions.
Table 1: Effect of pH on IPBC Half-Life
| pH | Half-Life (Days) | Temperature (°C) |
| 5 | > 30 | 25 |
| 7 | 139 | 25 |
| 9 | < 1 (0.947) | 25 |
| Data sourced from a study on the hydrolysis of IPBC in buffer solutions.[4] |
Table 2: Effect of Temperature on IPBC Degradation
| Temperature (°C) | Time (hours) | Remaining IPBC (%) |
| 70 | 20 | > 90 |
| 70 | 144 | 65 |
| 80 | 24 | 81.2 |
| 80 | 72 | 50.9 |
| 90 | 24 | 49.4 |
| 90 | 60 | 5.1 |
| Data from a study on the thermal degradation of IPBC. |
Experimental Protocols
Protocol 1: Forced Degradation Study of IPBC in a Formulation
This protocol is designed to assess the intrinsic stability of IPBC in a specific formulation under stress conditions.
1. Materials:
- Your formulation containing IPBC.
- Control formulation without IPBC.
- Hydrochloric acid (HCl) solution (e.g., 1 M).
- Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M).
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%).
- UV light chamber.
- Oven capable of maintaining 50°C.
- HPLC system with UV detector.
2. Procedure:
- Acid and Base Hydrolysis:
- Take a known amount of your formulation and adjust the pH to approximately 3 with HCl.
- Take another sample and adjust the pH to approximately 9 with NaOH.
- Store both samples at 50°C for a specified period (e.g., 24, 48, 72 hours).
- At each time point, withdraw a sample, neutralize it, and prepare it for HPLC analysis.
- Oxidative Degradation:
- Add H₂O₂ to your formulation to achieve a final concentration of 3%.
- Store the sample at room temperature for a specified period, protected from light.
- At each time point, withdraw a sample and prepare it for HPLC analysis.
- Photodegradation:
- Place your formulation in a UV-transparent container and expose it to a controlled UV light source.
- Simultaneously, keep a control sample in the dark at the same temperature.
- At specified time intervals, withdraw samples and prepare them for HPLC analysis.
- Thermal Degradation:
- Store your formulation at 50°C in a dark oven.
- At specified time intervals, withdraw samples and prepare them for HPLC analysis.
3. Analysis:
- Quantify the concentration of IPBC and its primary degradation product, PBC, using a validated HPLC method (see Protocol 2).
- Calculate the percentage of IPBC degradation under each stress condition over time.
Protocol 2: HPLC Method for Quantification of IPBC and PBC
This method provides a framework for the simultaneous quantification of IPBC and its degradation product, PBC.
1. Instrumentation and Conditions:
- HPLC System: A system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective. A typical starting gradient could be 60:40 (Acetonitrile:Water) moving to 80:20 over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm.
- Injection Volume: 20 µL.
2. Sample Preparation:
- Accurately weigh a portion of the cosmetic formulation.
- Extract IPBC and PBC using a suitable solvent such as methanol (B129727) or a mixture of methanol and water. Sonication can aid in extraction.
- Centrifuge the sample to remove any undissolved excipients.
- Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC.
3. Calibration:
- Prepare a series of standard solutions of IPBC and PBC of known concentrations in the mobile phase.
- Inject the standards to generate a calibration curve for each analyte.
4. Analysis:
- Inject the prepared sample.
- Identify and quantify the peaks for IPBC and PBC by comparing their retention times and peak areas to the calibration standards.
Signaling Pathways and Experimental Workflows
Alkaline Hydrolysis Degradation Pathway of IPBC
The degradation of IPBC in a high pH environment primarily proceeds through an E1cB (Elimination, Unimolecular, Conjugate Base) mechanism.[14][15]
Caption: Alkaline hydrolysis pathway of IPBC via an E1cB mechanism.
Experimental Workflow for IPBC Stability Assessment
A systematic approach is crucial for evaluating the stability of IPBC in a new formulation.
Caption: Workflow for assessing the stability of IPBC in formulations.
References
- 1. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative stability of oil-in-water emulsions with α-tocopherol, charged emulsifier, and different oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thecosmeticformulator.com [thecosmeticformulator.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Undesirable discoloration in edible fish muscle: Impact of indigenous pigments, chemical reactions, processing, and its prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the color of aquatic products: Evaluation methods, discoloration mechanism, and protection technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determining the Primary Mechanism of Discoloration and Lipid Oxidation in Different Meat Products - UNIV OF WISCONSIN [portal.nifa.usda.gov]
- 9. Current trends and perspectives on the color of fish during low-temperature preservation: A focus on evaluation methods, discoloration mechanism, and protection methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound in cosmetic formulations utilizing pulsed splitless injection, gas chromatography with electron capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. E1cB-elimination reaction - Wikipedia [en.wikipedia.org]
- 15. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving the Thermal Stability of Iodopropynyl butylcarbamate (IPBC)
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the thermal stability of Iodopropynyl butylcarbamate (IPBC).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments involving the thermal stability of IPBC.
Frequently Asked Questions (FAQs)
-
Q1: At what temperature does IPBC begin to degrade?
-
Q2: What are the visible signs of IPBC thermal degradation?
-
A2: A common sign of thermal degradation is a change in color from white to yellow or light brown.[1] This discoloration indicates the breaking of the carbon-iodine bond.
-
-
Q3: What are the main degradation products of IPBC when heated?
-
Q4: How can I improve the thermal stability of IPBC in my formulation?
-
A4: Several methods can be employed to enhance the thermal stability of IPBC. These include the addition of stabilizers, such as calcium stearate (B1226849) and hindered phenols, particularly in polymer matrices.[4][5] Encapsulation of IPBC in polymer microparticles is another effective technique to protect it from heat and UV-induced degradation.[6][7][8]
-
-
Q5: Is IPBC suitable for applications that require high-temperature processing?
-
A5: Due to its thermal instability, IPBC is generally considered unsuitable for compositions processed at high temperatures, such as in the extrusion of plastics where temperatures can reach up to 250°C.[4] However, with the use of appropriate stabilizers, its thermal processing stability can be enhanced.[4][5]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration (yellowing/browning) of the IPBC-containing product during or after heating. | Thermal degradation of IPBC due to processing temperatures exceeding its stability threshold.[1] | 1. Reduce the processing temperature to below 70°C if possible.[1] 2. Incorporate a thermal stabilizer such as calcium stearate or a hindered phenol (B47542) into the formulation.[4][5] 3. Consider using an encapsulated form of IPBC to provide a thermal barrier.[7] |
| Loss of antifungal efficacy after thermal processing. | The active ingredient (IPBC) has degraded due to heat exposure, reducing its concentration below the effective level.[1] | 1. Quantify the IPBC content before and after thermal processing using HPLC to determine the extent of degradation.[1][2] 2. Increase the initial concentration of IPBC to compensate for the expected loss during processing, based on kinetic degradation data.[1] 3. Implement stabilization methods as mentioned above to minimize degradation. |
| Inconsistent product performance in different batches. | Variations in processing temperature or duration are leading to different levels of IPBC degradation. | 1. Strictly control and monitor the temperature and duration of all heating steps. 2. Establish a kinetic model for IPBC degradation in your specific formulation to predict and control for losses.[1] |
Quantitative Data on IPBC Thermal Degradation
The following table summarizes the retention rate of IPBC at various temperatures and durations, based on oil bath experiments.
| Temperature (°C) | Duration (hours) | IPBC Retention Rate (%) |
| 70 | 20 | >90 |
| 70 | 144 | 65 |
| 80 | 24 | 81.2 |
| 80 | 72 | 50.9 |
| 90 | 24 | 49.4 |
| 90 | 60 | 5.1 |
| 110 | 2 | 80.2 |
| 120 | 2 | 59.2 |
| 140 | 1 | 5.1 |
Data sourced from a study on the thermal degradation of IPBC.[1]
Experimental Protocols
Protocol 1: Determination of IPBC Thermal Degradation Kinetics
This protocol outlines a method to study the thermal degradation kinetics of IPBC.
-
Sample Preparation: Prepare solutions or formulations containing a known concentration of IPBC.
-
Isothermal Heating: Subject the samples to a series of constant temperatures (e.g., 70°C, 80°C, 90°C, 110°C, 120°C, 140°C) in a controlled environment such as an oil bath or oven.[1]
-
Time-Point Sampling: At specific time intervals, withdraw aliquots of the heated samples.
-
Sample Analysis: Immediately cool the withdrawn samples and analyze the remaining IPBC content using High-Performance Liquid Chromatography (HPLC).[1][2]
-
Kinetic Modeling: Plot the natural logarithm of the remaining IPBC concentration against time for each temperature. If a linear relationship is observed, the degradation follows first-order kinetics.[1] The degradation rate constant (k) can be determined from the slope of the line.
-
Arrhenius Equation: Use the rate constants determined at different temperatures to calculate the activation energy (Ea) and pre-exponential factor (A) using the Arrhenius equation.[1]
Protocol 2: Evaluation of Thermal Stabilizers for IPBC
This protocol describes a method to assess the effectiveness of thermal stabilizers for IPBC.
-
Formulation Preparation: Prepare several batches of the desired formulation. One batch will be a control with no stabilizer. To the other batches, add different potential stabilizers (e.g., calcium stearate, hindered phenols) at various concentrations.[4][5]
-
Thermal Stress Testing: Subject all batches to the same thermal stress conditions that are relevant to the intended application's processing or storage (e.g., extrusion at 130°C).[4]
-
Post-Stress Analysis: After the thermal treatment, evaluate the samples for:
-
Visual Changes: Note any discoloration or other physical changes.[4]
-
IPBC Content: Quantify the remaining IPBC concentration in each sample using HPLC.
-
Performance Testing: If applicable, conduct performance tests to assess the antifungal efficacy of the stabilized formulations compared to the control.
-
-
Data Comparison: Compare the IPBC retention rates and performance of the stabilized samples to the control to determine the most effective stabilizer and its optimal concentration.
Visualizations
Caption: Workflow for evaluating and optimizing thermal stabilizers for IPBC formulations.
References
- 1. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20140213645A1 - Thermal stabilization of ipbc biocide - Google Patents [patents.google.com]
- 5. US20060013847A1 - Thermal stabilization of IPBC biocide - Google Patents [patents.google.com]
- 6. 3-Iodo-2-propynyl butylcarbamate (IPBC) for Research [benchchem.com]
- 7. WO2014092766A1 - Color-stabilized this compound - Google Patents [patents.google.com]
- 8. WO2014092766A1 - Color-stabilized this compound - Google Patents [patents.google.com]
Technical Support Center: Reducing IPBC Leaching from Treated Wood
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to minimize the leaching of 3-iodo-2-propynyl butylcarbamate (IPBC) from treated wood substrates.
Troubleshooting Guides
Researchers may encounter several challenges during their experiments to reduce IPBC leaching. This section provides solutions to common problems in a question-and-answer format.
Issue 1: High Variability in IPBC Leaching Results
-
Question: My experimental results for IPBC leaching show high variability between seemingly identical wood samples. What could be the cause?
-
Answer: High variability in leaching is a common issue and can be attributed to several factors related to the wood substrate, treatment process, and leaching procedure.
-
Wood Characteristics: The inherent variability in wood structure, such as differences in permeability and the proportion of heartwood to sapwood, can significantly affect preservative uptake and subsequent leaching.[1] Different wood species also have distinct chemical compositions and densities that influence interactions with IPBC.[2]
-
Treatment Non-Uniformity: Ensure your treatment method achieves a consistent and uniform penetration of the IPBC formulation. Inconsistent pressure or vacuum cycles, or variations in immersion times, can lead to uneven distribution of the biocide within the wood.
-
Leaching Conditions: Factors such as minor fluctuations in the pH of the leaching water, temperature, and the volume of water used can all impact the rate of leaching.[3][4] Standardized testing protocols, such as those adapted from AWPA E11 or EN 84, should be strictly followed to ensure reproducibility.
-
Issue 2: Ineffective Reduction of Leaching with a New Formulation
-
Question: I've developed a new IPBC formulation with a co-biocide, but it doesn't seem to reduce leaching compared to my control. What are the potential reasons?
-
Answer: The effectiveness of a new formulation depends on the complex interactions between its components, the wood, and the environment.
-
Component Interactions: The co-biocide or other additives may not be effectively binding the IPBC to the wood fibers. Some additives might even increase the solubility of IPBC under certain conditions.[5]
-
Fixation Time and Conditions: The fixation process, during which the preservative binds to the wood, is critical. The time and environmental conditions (temperature, humidity) post-treatment can significantly affect how well the IPBC is retained.
-
Solvent System: The solvent carrier for your IPBC formulation plays a crucial role. Oil-based or light organic solvent carriers may offer different leaching characteristics compared to water-based emulsion systems.[6]
-
Issue 3: Surface Coating Fails to Prevent Leaching
-
Question: I applied a surface coating to my IPBC-treated wood, but I'm still observing significant leaching. Why is the coating not working as expected?
-
Answer: The performance of a surface coating is dependent on its properties, application, and the underlying wood substrate.
-
Coating Type and Properties: Not all coatings are equally effective. Penetrating stains, both solvent-based and water-based, have been shown to reduce leaching.[7][8] The viscosity and glass transition temperature (Tg) of the coating are critical factors; the coating must be flexible enough to withstand the swelling and shrinking of the wood without cracking.[1][7]
-
Inadequate Film Formation: The coating may not have formed a continuous, impermeable barrier on the wood surface. This can be due to improper surface preparation, incorrect application thickness, or incompatibility between the coating and the treated wood.
-
Coating Degradation: Over time, exposure to UV radiation and moisture can degrade the coating, leading to cracks and failures that allow water to penetrate and leach the IPBC.[1] Even so, some studies have shown that the initial protection offered by a coating can lead to a long-term reduction in leaching potential.[1][7]
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the factors that influence IPBC leaching and methods for its reduction.
1. What are the primary factors that influence the rate of IPBC leaching from treated wood?
The primary factors include:
-
Wood Species: The type of wood, its density, and its natural extractives can affect preservative penetration and fixation.[2]
-
Preservative Formulation: The solvent system (water-based vs. oil-based), and the presence of co-biocides or other additives like water repellents can significantly alter leaching rates.[1][5][6]
-
Treatment Process: The method of application (e.g., pressure treatment, dipping) and the resulting retention level of IPBC in the wood are critical.
-
Environmental Exposure: The amount and frequency of rainfall, humidity, temperature, and contact with soil all play a significant role in the leaching process.[3][9][10]
-
pH of the Contact Water/Soil: The acidity or alkalinity of the surrounding environment can influence the solubility and mobility of IPBC.[3][4]
2. How can the formulation of an IPBC treatment be modified to reduce leaching?
Several strategies can be employed to modify the formulation:
-
Incorporate Co-Biocides: Combining IPBC with other biocides can sometimes lead to synergistic effects that improve fixation.[11]
-
Add Organosilicon Compounds: Blends of silanes, such as methyltrimethoxysilane (B3422404) (MTMOS) and aminethyl-aminpropyl trimethoxysilane (B1233946) (AEAPTMOS), have been shown to increase the stability of IPBC in wood and reduce its leaching.[12][13]
-
Include Water Repellents: The addition of paraffin (B1166041) or silicon-based water repellents to the treatment solution can decrease moisture uptake by the wood, thereby reducing the potential for leaching.[1]
-
Optimize the Solvent Carrier: The choice of solvent can impact how the IPBC is deposited within the wood structure and its subsequent leachability.[6][14]
3. Are surface coatings an effective long-term solution for preventing IPBC leaching?
Surface coatings can be very effective in reducing IPBC leaching, particularly in the initial stages of the wood's service life.[7][8] Penetrating stains and sealers can create a barrier that limits water contact with the treated wood.[3][6] However, the durability of the coating is a key factor. Coatings can degrade over time due to weathering, which may necessitate reapplication to maintain their protective properties.[1][10] Despite potential degradation, research has shown that even temporary protection from a coating can result in a long-term decrease in the overall leaching potential.[1][7]
4. Does the species of wood affect the leaching of IPBC?
Yes, the wood species plays a crucial role. Different species have varying densities, porosities, and chemical compositions. For example, the presence of certain extractives in some heartwoods can react with the preservative, potentially enhancing its fixation and reducing leaching.[2] Conversely, some species are more permeable, which may allow for deeper preservative penetration but could also facilitate easier leaching if the preservative is not well-fixed.
5. What are the standard laboratory methods for evaluating IPBC leaching?
Standardized laboratory leaching tests are designed to accelerate the leaching process under controlled conditions. Commonly referenced methods include:
-
AWPA E11: A standard method from the American Wood Protection Association for determining the leachability of wood preservatives.
-
EN 84: A European standard that specifies a method for accelerated ageing of treated wood prior to biological testing, which includes a leaching procedure. These methods typically involve immersing treated wood blocks in water for a specified period and then analyzing the leachate for the concentration of the biocide.
Data Presentation
Table 1: Factors Influencing IPBC Leaching and Mitigation Strategies
| Factor | Influence on Leaching | Mitigation Strategy | Supporting Evidence |
| Wood Species | Varies based on permeability, density, and chemical composition. | Select less permeable species or those with extractives that may aid fixation. | Different wood species show varied resistance to leaching after being treated.[2] |
| Formulation | The solvent carrier and additives significantly impact IPBC fixation and solubility. | Incorporate organosilicons, water repellents, or optimize the solvent system.[1][12] | Formulations containing silanes have demonstrated increased stability and reduced leaching of IPBC.[12][13] |
| Surface Coatings | Can provide a physical barrier to water, reducing leaching. | Apply penetrating stains or sealants. Reapply as needed to maintain barrier integrity.[7][8] | Coatings have been shown to reduce cumulative leaching of preservative components by an average of 60%.[7] |
| Environmental pH | Extreme pH conditions (acidic or alkaline) can increase the leachability of wood preservatives. | Consider the end-use environment. Buffering agents in formulations could be explored. | Metal leachability from treated wood tends to increase at pH extremes.[4] |
| Moisture Exposure | The primary driver for leaching; more frequent and prolonged wetting increases leaching. | Use in applications with less water exposure. Thermal modification to reduce wood's water absorption.[15] | Leaching is predominantly caused by contact with moisture. |
Experimental Protocols
Methodology for Evaluating IPBC Leaching from Treated Wood
This protocol outlines a general procedure for conducting a laboratory-based leaching study.
-
Wood Sample Preparation:
-
Select a wood species appropriate for the study and cut samples to a uniform size (e.g., as specified in AWPA E11 or EN 84).
-
Condition the samples to a constant weight in a controlled environment (e.g., 20°C, 65% relative humidity).
-
Measure and record the initial dry weight of each sample.
-
-
Preservative Treatment:
-
Prepare the IPBC treatment solution at the desired concentration.
-
Treat the wood samples using a specified method (e.g., vacuum-pressure impregnation, dipping).
-
After treatment, wipe off excess solution and re-weigh the samples to determine the initial retention of the preservative solution.
-
Allow the treated samples to fix for a specified period under controlled conditions.
-
-
Leaching Procedure (adapted from standard methods):
-
Place each treated wood block in a chemically inert container.
-
Add a specified volume of deionized water, ensuring the sample is fully submerged. The ratio of water volume to wood surface area is a critical parameter.
-
Maintain the container at a constant temperature (e.g., 25°C) for a set duration (e.g., 24 hours).
-
At the end of the leaching interval, remove the wood block and collect the entire volume of leachate for analysis.
-
Replace the leachate with fresh deionized water and repeat the process for a predetermined number of cycles.
-
-
Analysis of Leachate:
-
The concentration of IPBC in the collected leachate can be quantified using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A common and reliable method for separating and quantifying organic compounds like IPBC.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and selectivity for identifying and quantifying IPBC, especially at low concentrations.[16]
-
Energy Dispersive X-ray Fluorescence (EDXRF): Can be used to measure the iodine content as a proxy for IPBC, both in the treatment solution and in the wood.[17]
-
-
Prepare a calibration curve using standards of known IPBC concentrations to quantify the amount in the leachate samples.
-
-
Data Calculation and Reporting:
-
Calculate the amount of IPBC leached during each cycle.
-
Express the results as a percentage of the initial IPBC in the wood or as a cumulative leaching rate per unit of wood surface area.
-
Visualizations
Caption: Workflow for evaluating IPBC leaching from treated wood.
Caption: Key factors influencing the rate of IPBC leaching.
References
- 1. researchgate.net [researchgate.net]
- 2. Rot resistance of tropical wood species affected by water leaching :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Treated Wood in the Environment [npic.orst.edu]
- 4. Leaching of CCA-treated wood: implications for waste disposal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 7. Coatings to reduce wood preservative leaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. woodpreservation.ca [woodpreservation.ca]
- 9. Treated Wood Fact Sheet [npic.orst.edu]
- 10. Staying Safe around Treated Wood - Canada.ca [canada.ca]
- 11. Potentiated inhibition of Trichoderma virens and other environmental fungi by new biocide combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mortlock.com.au [mortlock.com.au]
- 16. researchgate.net [researchgate.net]
- 17. rigaku.com [rigaku.com]
Addressing matrix effects in LC-MS analysis of IPBC
Welcome to the technical support center for the analysis of 3-iodo-2-propynyl butylcarbamate (IPBC) using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of IPBC?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as IPBC, by co-eluting compounds from the sample matrix.[1] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2][3] In complex matrices like cosmetics or environmental water samples, components such as surfactants, emulsifiers, organic acids, and salts can interfere with the ionization of IPBC in the mass spectrometer's source.
Q2: How can I determine if my IPBC analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of IPBC spiked into a blank matrix extract (a sample processed without the analyte) to the peak area of IPBC in a pure solvent at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q3: What is a suitable internal standard for IPBC analysis, and is a stable isotope-labeled (SIL) version available?
Q4: What are the recommended sample preparation techniques to minimize matrix effects for IPBC analysis in cosmetic creams?
A4: For cosmetic creams, which are complex oil-in-water or water-in-oil emulsions, a multi-step sample preparation procedure is necessary. This typically involves an initial solvent extraction to disrupt the emulsion and solubilize the IPBC, followed by a cleanup step like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS analysis of IPBC, with a focus on mitigating matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for IPBC | Matrix components co-eluting with the analyte. | Optimize the chromatographic gradient to improve separation between IPBC and interfering peaks. Ensure the sample extract is fully dissolved in a solvent compatible with the mobile phase. |
| High Variability in IPBC Signal Intensity Between Injections | Inconsistent matrix effects due to sample-to-sample variation. | Implement a robust sample cleanup procedure such as SPE or LLE. If not already in use, incorporate an appropriate internal standard (structural analogue) to normalize the signal. |
| Low IPBC Signal (Ion Suppression) | Co-eluting matrix components competing with IPBC for ionization. | Improve sample cleanup to remove interfering substances. A "dilute-and-shoot" approach, where the sample extract is diluted before injection, can also reduce the concentration of interfering components. |
| Inaccurate Quantification (Poor Recovery) | Inefficient extraction of IPBC from the matrix and/or significant uncorrected matrix effects. | Optimize the sample extraction solvent and conditions. Use a matrix-matched calibration curve for quantification. If a SIL-IS is not available, carefully validate the chosen structural analogue internal standard to ensure it tracks the analyte's behavior. |
Quantitative Data Summary
The following table provides an illustrative example of how to present quantitative data for the assessment of matrix effects. These values are representative for a typical LC-MS/MS method validation for a small molecule in a complex matrix and are not from a specific study on IPBC.
Table 1: Illustrative Matrix Effect and Recovery Data for IPBC in a Cosmetic Cream Matrix
| Parameter | Lot 1 | Lot 2 | Lot 3 | Mean | %RSD |
| Matrix Factor (MF) | 0.78 | 0.82 | 0.75 | 0.78 | 4.5% |
| Recovery (%) | 88.5 | 91.2 | 86.7 | 88.8 | 2.6% |
| Process Efficiency (%) | 69.0 | 74.8 | 65.0 | 69.6 | 7.1% |
-
Matrix Factor (MF): Calculated as (Peak area of post-extraction spike) / (Peak area in neat solvent).
-
Recovery (%): Calculated as [(Peak area of pre-extraction spike) / (Peak area of post-extraction spike)] * 100.
-
Process Efficiency (%): Calculated as [(Peak area of pre-extraction spike) / (Peak area in neat solvent)] * 100.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for IPBC from an Aqueous Sample
This protocol is suitable for extracting IPBC from less complex aqueous matrices like environmental water samples.
-
Sample Preparation:
-
To 10 mL of the aqueous sample, add a suitable internal standard (structural analogue).
-
Adjust the pH of the sample to neutral (pH ~7) using a suitable buffer.
-
-
Extraction:
-
Add 10 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether) to the sample in a separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
-
Collection and Concentration:
-
Collect the organic layer.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile (B52724):water).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for IPBC from a Cosmetic Cream
This protocol provides a more rigorous cleanup for complex matrices like cosmetic creams.
-
Sample Pre-treatment:
-
Accurately weigh 1 gram of the cosmetic cream into a 50 mL centrifuge tube.
-
Add a suitable internal standard.
-
Add 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol) to precipitate proteins and extract IPBC.
-
Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 20% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the IPBC from the cartridge with 5 mL of a strong organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a solvent compatible with the LC mobile phase and transfer to an autosampler vial.
-
Visualizations
Caption: Workflow for IPBC analysis in cosmetics using SPE.
Caption: Troubleshooting logic for matrix effects in IPBC analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Optimization of Iodopropynyl Butylcarbamate (IPBC) Extraction from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Iodopropynyl Butylcarbamate (IPBC) from complex matrices. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance extraction efficiency and ensure accurate quantification.
Frequently Asked questions (FAQs)
This section addresses common questions regarding the extraction of IPBC from various sample types.
What are the most effective extraction solvents for IPBC?
The choice of solvent is critical and depends on the sample matrix. For cosmetic formulations, a mixture of toluene (B28343) and isopropyl alcohol has been used effectively.[1][2] Methanol (B129727) and methanol-water mixtures are often employed for extracting IPBC from wood samples.[3] Acetonitrile (B52724) is a common solvent used in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is applicable to a variety of food and agricultural samples.[4][5] For liquid-liquid extractions (LLE), the polarity of the organic solvent should be chosen based on the analyte's properties to maximize recovery from the aqueous sample.
How does the pH of the sample matrix affect IPBC stability and extraction?
The pH of the sample can significantly influence the stability and extractability of IPBC. For acidic analytes, adjusting the aqueous sample to a pH two units below the analyte's pKa can enhance partitioning into the organic phase during LLE. Conversely, for basic analytes, the pH should be adjusted to two units above the pKa.[6] While specific data on IPBC's pH stability during extraction is limited in the provided results, it is a crucial parameter to consider and optimize for each specific matrix to prevent degradation and improve recovery.[7]
What are "matrix effects" and how can they be mitigated in IPBC analysis?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to signal suppression or enhancement in mass spectrometry-based analyses.[8] This can result in inaccurate quantification of IPBC. Strategies to mitigate matrix effects include optimizing sample cleanup procedures to remove interfering components, modifying chromatographic conditions to separate IPBC from matrix components, and using matrix-matched calibration standards or internal standards.[9][10][11]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the extraction and analysis of IPBC.
| Problem | Possible Cause | Solution |
| Low IPBC Recovery | Inappropriate Extraction Method: The chosen method may not be suitable for the specific sample matrix. | For liquid samples, consider headspace solid-phase microextraction (HS-SPME) if IPBC is volatile. For other matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be more appropriate. |
| Suboptimal Solvent Selection: The polarity of the extraction solvent may not be ideal for partitioning IPBC from the matrix. | Experiment with solvents of varying polarities. For LLE, multiple extractions with fresh solvent can improve recovery. For SPE, ensure the sorbent and elution solvent are matched to IPBC's properties.[7] | |
| Insufficient Extraction Time or Agitation: The contact time between the sample and the solvent may be too short. | Increase the extraction time or the vigor of shaking/vortexing to ensure thorough extraction. | |
| Sample Overload: Too much sample applied to an SPE cartridge can lead to breakthrough of the analyte. | Decrease the sample volume or use a larger SPE cartridge. | |
| High Matrix Effects | Insufficient Sample Cleanup: Co-eluting matrix components are interfering with the analysis. | Employ more rigorous cleanup steps such as dispersive solid-phase extraction (dSPE) in the QuEChERS method or use a more selective SPE sorbent. |
| Inadequate Chromatographic Separation: IPBC is not fully separated from interfering matrix components. | Optimize the HPLC/GC method, including the mobile/stationary phase, gradient, and temperature, to improve resolution. | |
| Poor Reproducibility | Inconsistent Sample Preparation: Variations in the extraction procedure between samples. | Develop and strictly follow a detailed Standard Operating Procedure (SOP) for sample preparation. Automation can also improve consistency. |
| Instrumental Issues: Leaks, temperature fluctuations, or contaminated detector cells in the HPLC system. | Regularly maintain and troubleshoot the HPLC system. Check for leaks, ensure stable column temperature, and clean the detector cell as needed.[12][13] |
Experimental Protocols
Detailed methodologies for key IPBC extraction techniques are provided below.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general guideline and should be optimized for the specific sample matrix.
-
Sample Preparation: Homogenize solid samples. For aqueous samples, adjust the pH as necessary to ensure IPBC is in a neutral form.
-
Extraction:
-
Collection:
-
Drain the organic layer (typically the bottom layer, but depends on solvent density) into a clean flask.[16]
-
Repeat the extraction process two more times with fresh organic solvent, combining the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract using a drying agent like anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to concentrate the extract.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline for reversed-phase SPE and should be optimized.
-
Cartridge Conditioning:
-
Pass 1-2 column volumes of a strong organic solvent (e.g., methanol or acetonitrile) through the SPE cartridge.
-
Follow with 1-2 column volumes of water or an aqueous buffer to equilibrate the sorbent. Do not let the sorbent dry out.[17]
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 0.5–1 mL/min).[17]
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences.[17]
-
-
Elution:
-
Elute the retained IPBC with a small volume of a strong organic solvent (e.g., methanol, acetonitrile).[17]
-
-
Post-Elution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
QuEChERS Protocol
This protocol is based on the EN 15662 method and is suitable for many food and agricultural matrices.[4]
-
Sample Extraction:
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. For dry samples, add water to rehydrate.[4]
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquohydrate).[4]
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing a sorbent (e.g., PSA, C18) and MgSO₄.
-
Vortex for 30 seconds and centrifuge.
-
-
Analysis:
-
The resulting supernatant can be directly analyzed by GC-MS or LC-MS/MS.
-
Data on Extraction Efficiency
The following table summarizes reported recovery rates for IPBC and other relevant compounds from various matrices using different extraction methods. This data can help in selecting an appropriate starting point for method development.
| Analyte | Matrix | Extraction Method | Solvent(s) | Recovery (%) | Reference |
| IPBC | Cosmetic Formulations | Solvent Extraction | Toluene/Isopropyl Alcohol | 98 | [1][2] |
| IPBC & Isothiazolinones | Wet wipes, Liquid & Powder Detergent | Ultrasonic Assisted Extraction | Methanol/Water | 60.4 - 113 | [3] |
| Pesticides (general) | Fruits and Vegetables | QuEChERS | Acetonitrile | 70 - 120 | |
| Polycyclic Aromatic Hydrocarbons | Soil | Accelerated Solvent Extraction (ASE) | Dichloromethane/Acetone | >80 | [18] |
| Polycyclic Aromatic Hydrocarbons | Soil | Microwave-Assisted Extraction (MAE) | Dichloromethane/Acetone | >75 | [18] |
| Polycyclic Aromatic Hydrocarbons | Soil | Soxhlet Extraction | Dichloromethane/Acetone | >60 | [18] |
Visual Guides
The following diagrams illustrate key workflows and concepts in IPBC extraction and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in cosmetic formulations utilizing pulsed splitless injection, gas chromatography with electron capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Liquid-liquid extraction [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Preventing Crystallization of IPBC in Aqueous Dispersions
Welcome to the Technical Support Center for Iodopropynyl Butylcarbamate (IPBC) aqueous dispersions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the crystallization of IPBC in their formulations.
Frequently Asked Questions (FAQs)
Q1: What is IPBC and why is it prone to crystallization in aqueous dispersions?
A1: this compound (IPBC) is a highly effective fungicide and preservative used in a wide range of products, including paints, coatings, and cosmetics. Its chemical structure makes it sparingly soluble in water (approximately 156 mg/L at 20°C) but highly soluble in many organic solvents.[1] This low aqueous solubility is the primary reason for its tendency to crystallize out of water-based formulations, especially during storage or temperature fluctuations. This phenomenon, known as Ostwald ripening, involves smaller particles dissolving and redepositing onto larger crystals, leading to crystal growth, sedimentation, and an increase in viscosity.[2]
Q2: What are the common signs of IPBC crystallization in my dispersion?
A2: The most common indicators of IPBC crystallization include:
-
An increase in the viscosity of the dispersion, potentially leading to a firm or solid-like consistency.[2]
-
Visible sedimentation or settling of solid material at the bottom of the storage container.[2]
-
The appearance of visible crystals when the product is applied as a thin film.
-
A decrease in the efficacy of the product due to a lower concentration of solubilized, active IPBC.
Q3: What are the main strategies to prevent IPBC crystallization?
A3: The primary strategies to create a stable aqueous dispersion of IPBC involve a combination of formulation adjustments:
-
Use of Surfactants: Incorporating a blend of nonionic and anionic surfactants can help to physically and chemically stabilize the IPBC particles.[3][4]
-
Addition of Co-solvents: Organic solvents in which IPBC is highly soluble can be added to the aqueous phase to increase its overall solubility.[5]
-
Inclusion of Thickeners and Suspending Agents: These agents increase the viscosity of the aqueous phase, which slows down the movement and agglomeration of IPBC particles.[2][3]
-
Particle Size Reduction: Milling the IPBC particles to a small and uniform size can improve the stability of the dispersion.[2]
Q4: Can pH affect the stability of my IPBC dispersion?
A4: Yes, the pH of the formulation is a critical factor. IPBC is most stable in neutral to slightly acidic conditions (pH 4-7).[5] It is susceptible to hydrolysis at alkaline pH values (pH 9 and above), which can lead to its degradation.[1][6] Therefore, maintaining the pH in the optimal range is crucial for both chemical stability and preventing crystallization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Increased Viscosity or Solidification | Crystal growth of IPBC particles. | - Increase the concentration of surfactants (anionic/nonionic blend).- Add a co-solvent like propylene (B89431) glycol.- Optimize the concentration of the thickening agent (e.g., hydroxyethyl (B10761427) cellulose).[2] |
| Sedimentation of Particles | Insufficient suspension of IPBC particles due to low viscosity or particle agglomeration. | - Increase the concentration of the suspending agent (e.g., xanthan gum).- Ensure proper particle size reduction during manufacturing (e.g., via ball milling).- Verify the effectiveness of the surfactant system. |
| Visible Crystals in Final Product Film | Significant IPBC crystallization in the dispersion. | - Reformulate with a more robust surfactant and co-solvent system.- Review the storage conditions; avoid large temperature fluctuations. |
| Loss of Antifungal Efficacy | Degradation of IPBC or reduced bioavailability due to crystallization. | - Check and adjust the pH of the formulation to be within the stable range (pH 4-7).- Ensure the IPBC is properly dispersed and not settled at the bottom of the container. |
Data Presentation
Table 1: Solubility of IPBC in Various Solvents
| Solvent | Solubility ( g/100g at 25°C) |
| Water | ~0.016 |
| Ethanol | 34.5 |
| Propylene Glycol | 25.2 |
| Methanol | >100 |
This data highlights the significant increase in solubility with the use of co-solvents.[5][6]
Table 2: Example Formulation of a Stable Aqueous Biocide Dispersion
| Component | Function | Concentration (% by weight) |
| Water | Solvent | 40 - 60 |
| IPBC | Active Biocide | 2 - 40 |
| 1,2-benzisothiazolin-3-one (BIT) | Co-biocide | 3 - 9 |
| Nonionic Surfactant | Stabilizer | Varies |
| Anionic Surfactant | Stabilizer | Varies |
| Thickener/Suspending Agent | Rheology Modifier | Varies |
This table is adapted from a patented formulation and illustrates a multi-component approach to stabilization. The exact concentrations of surfactants and thickeners need to be optimized for a specific formulation.[3]
Experimental Protocols
Protocol 1: Preparation of a Stable IPBC Aqueous Dispersion
-
Preparation of the Aqueous Phase: In a suitable vessel, combine deionized water with the desired co-solvent (e.g., propylene glycol) and any water-soluble components.
-
Addition of Surfactants: Under agitation, add the nonionic and anionic surfactants to the aqueous phase and mix until fully dissolved or dispersed.
-
Dispersion of IPBC: Slowly add the IPBC powder to the aqueous phase under continuous high-shear mixing to ensure uniform dispersion.
-
Particle Size Reduction: Transfer the dispersion to a ball mill or other suitable milling equipment. Mill the dispersion until the desired average particle size (e.g., 5-30 µm) is achieved.[2]
-
Addition of Thickener: In a separate container, prepare a stock solution of the thickening agent (e.g., hydroxyethyl cellulose (B213188) in water). Slowly add the thickener solution to the milled IPBC dispersion under agitation.
-
Final Adjustments: Adjust the pH of the final dispersion to the desired range (typically 5-7) and add any remaining components like defoamers. Mix until a homogenous dispersion is obtained.
Protocol 2: Stability Testing of the IPBC Dispersion
-
Initial Characterization: Immediately after preparation, measure and record the initial properties of the dispersion, including viscosity, pH, and particle size distribution.
-
Accelerated Stability Study: Store aliquots of the dispersion in sealed containers at an elevated temperature (e.g., 40°C) for a period of 4 weeks.[2]
-
Periodic Testing: At weekly intervals, remove a sample from the accelerated storage condition and allow it to return to room temperature.
-
Evaluation: Visually inspect the sample for any signs of sedimentation or crystallization. Measure and record the viscosity, pH, and particle size distribution.
-
Data Analysis: Compare the results at each time point to the initial measurements. A stable formulation should show minimal changes in these parameters over the testing period.
Mandatory Visualizations
Caption: Experimental workflow for preparing and testing the stability of an IPBC aqueous dispersion.
Caption: Logical troubleshooting guide for common issues with IPBC aqueous dispersions.
References
- 1. Node Attributes | Graphviz [graphviz.org]
- 2. US20230157295A1 - Stable Aqueous IPBC Dispersions - Google Patents [patents.google.com]
- 3. US10721931B2 - Stable aqueous dispersions of biocides - Google Patents [patents.google.com]
- 4. Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and Isomalt as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edge Attributes | Graphviz [graphviz.org]
- 6. style | Graphviz [graphviz.org]
Technical Support Center: Enhancing the Synergistic Effect of IPBC with Other Preservatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments on enhancing the synergistic effect of Iodopropynyl Butylcarbamate (IPBC) with other common preservatives.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your formulation and testing processes.
| Problem | Potential Cause | Troubleshooting Steps |
| Reduced Antimicrobial Efficacy | pH Incompatibility: IPBC is most stable and effective in a pH range of 4 to 9. Outside this range, its efficacy can diminish. Some preservatives have a narrower optimal pH range. | 1. Verify Formulation pH: Ensure the final formulation pH is within the optimal range for all preservatives in the blend.2. Adjust pH: If necessary, use appropriate pH adjusters (e.g., citric acid, sodium hydroxide) to bring the formulation into the desired range.3. Re-evaluate Preservative Choice: If pH adjustment is not feasible, consider a different co-preservative that is effective at the formulation's pH. |
| Chemical Incompatibility: IPBC is incompatible with strong oxidizing agents. Other preservatives may also have specific chemical incompatibilities. | 1. Review Raw Material Specifications: Check the technical data sheets for all ingredients for known incompatibilities.2. Isolate and Test: Conduct small-scale compatibility tests with pairs of ingredients to identify the source of the issue.3. Consider Order of Addition: The sequence in which ingredients are added to a formulation can sometimes prevent undesirable reactions. | |
| Incorrect Preservative Ratio: The synergistic effect is often dependent on the specific ratio of the preservatives. | 1. Consult Literature: Research recommended ratios for the specific preservative combination.2. Perform a Checkerboard Assay: This will help determine the optimal synergistic ratio for your specific microbial challenge. | |
| Precipitation in Formulation | Solubility Issues: IPBC has low water solubility (0.1 g/100mL). Combining it with other preservatives or formulation components can sometimes lead to precipitation, especially at lower temperatures. | 1. Increase Solvent Concentration: If applicable, increasing the concentration of solvents like glycols (e.g., propylene (B89431) glycol, butylene glycol) can help keep preservatives solubilized.2. Pre-dissolve IPBC: Dissolve IPBC in a suitable solvent before adding it to the main formulation.3. Evaluate for Salting Out: High concentrations of salts or other electrolytes in the formulation can reduce the solubility of organic preservatives. |
| pH-Dependent Solubility: The solubility of some preservatives can be affected by the pH of the formulation. | 1. Check pH: Ensure the formulation's pH is not causing one of the preservatives to become insoluble.2. Adjust pH: Modify the pH to improve the solubility of the problematic preservative, while staying within the effective range for all components. | |
| Discoloration (e.g., Yellowing) | Thermal Degradation: IPBC can degrade at elevated temperatures, which may lead to discoloration.[1] It is recommended to add IPBC to formulations at temperatures below 50°C.[2] | 1. Control Processing Temperature: Incorporate IPBC and other heat-sensitive preservatives during the cool-down phase of formulation.2. Protect from Light: Some preservatives and their combinations can be light-sensitive. Store formulations in opaque or UV-protective packaging. |
| Interaction with Other Ingredients: Discoloration can result from chemical reactions between preservatives and other components in the formulation, such as fragrances, actives, or even impurities in raw materials. | 1. Conduct Compatibility Testing: Test the preservative blend with individual formulation ingredients to identify any interactions.2. Use Chelating Agents: Trace metal ions can sometimes catalyze color-changing reactions. Adding a chelating agent (e.g., EDTA) can help prevent this. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of synergistic action between IPBC and other preservatives?
A1: The exact synergistic mechanisms are not fully elucidated for all combinations, but they are generally thought to involve a multi-pronged attack on microbial cells. IPBC is a potent fungicide that is believed to disrupt essential enzymes and interfere with metabolic processes by reacting with sulfhydryl groups in proteins.[3] When combined with other preservatives that have different modes of action, the overall antimicrobial effect is enhanced. For example:
-
With Phenoxyethanol: Phenoxyethanol acts on the cell membrane, increasing its permeability. This may allow for increased uptake of IPBC, leading to a more potent effect on intracellular targets.
-
With Parabens: Parabens are thought to disrupt membrane transport and inhibit the synthesis of DNA, RNA, and essential enzymes. The combination with IPBC could lead to a broader range of cellular targets being affected simultaneously.
-
With Formaldehyde-Releasers (e.g., DMDM Hydantoin): These preservatives slowly release formaldehyde, which is a broad-spectrum biocide that cross-links proteins and nucleic acids. The combination with IPBC's targeted enzymatic inhibition can result in a more rapid and complete antimicrobial action.
Q2: Which preservatives are known to have a synergistic effect with IPBC?
A2: Several preservatives have been reported to exhibit synergistic or additive effects with IPBC. These include:
-
Phenethyl alcohol and DMDM hydantoin: The activity of these preservatives can be enhanced by 30-50% when used in combination with IPBC.[4]
-
Isothiazolinones (e.g., Methylisothiazolinone - MIT, and Benzisothiazolinone - BIT): A synergistic effect has been documented, with a calculated synergy index of less than 1 for combinations of IPBC with a mixture of MIT and BIT against Aspergillus niger and Penicillium funiculosum.[5]
-
Parabens: While specific quantitative data on synergy with IPBC is limited in the available literature, parabens are often used in combination with other preservatives to achieve a broader spectrum of activity.[2]
-
Phenoxyethanol: This is a common combination in cosmetic formulations.
-
Trifluoperazine (TFZ) and Hexetidine (HEX): In a study screening FDA-approved compounds, TFZ and HEX were found to potentiate the antifungal activity of IPBC against several environmental fungi.[6]
Q3: How can I quantitatively determine if a synergistic effect exists between IPBC and another preservative?
A3: The most common method is the checkerboard assay , which is used to calculate the Fractional Inhibitory Concentration (FIC) index . This index quantifies the interaction between two antimicrobial agents.
The FIC index is calculated using the following formula:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The results are interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
A detailed protocol for the checkerboard assay is provided in the "Experimental Protocols" section.
Q4: What are the typical use concentrations for IPBC in synergistic blends?
A4: The concentration of IPBC and its partner preservative will depend on the specific formulation, the expected microbial challenge, and regulatory limits. Due to synergy, it is often possible to use lower concentrations of each preservative than would be required if they were used alone. For cosmetic products, the use of IPBC is often restricted to concentrations at or below 0.1%.[7] European regulations may have even lower limits depending on the product type (e.g., 0.02% in rinse-off products, 0.01% in leave-on products).[1] It is crucial to consult the latest regulatory guidelines for your target market.
Q5: Are there any known incompatibilities of IPBC that I should be aware of when creating a preservative blend?
A5: Yes, IPBC has a few known incompatibilities:
-
High Temperatures: IPBC can degrade at temperatures above 70°C, with a starting decomposition temperature of 91°C.[1] It is recommended to add it to formulations during the cool-down phase, at temperatures below 50°C.[2]
-
Extreme pH: While stable in a pH range of 4-9, its stability and efficacy can decrease outside of this range.[4]
-
Strong Oxidizing Agents: IPBC is incompatible with strong oxidizing agents.[4]
Data Presentation
Table 1: Synergistic Effect of IPBC with Isothiazolinones (MIT/BIT) against Fungi
| Microorganism | Preservative Combination (Ratio) | Synergy Index (SI) | Interpretation |
| Aspergillus niger | 99.0% MIT/BIT + 1.0% IPBC | 0.80 | Additive/Slight Synergy |
| Penicillium funiculosum | 99.0% MIT/BIT + 1.0% IPBC | 0.77 | Additive/Slight Synergy |
Source: Adapted from patent data. A synergy index of <1 indicates a synergistic or additive effect.[5]
Experimental Protocols
Protocol 1: Checkerboard Assay for Determining Synergy (FIC Index)
Objective: To quantitatively assess the synergistic, additive, or antagonistic effect of IPBC in combination with another preservative against a specific microorganism.
Materials:
-
IPBC stock solution of known concentration.
-
Co-preservative stock solution of known concentration.
-
Appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Sterile 96-well microtiter plates.
-
Microbial inoculum suspension standardized to a specific concentration (e.g., 1 x 10^5 CFU/mL).
-
Incubator.
-
Microplate reader (optional, for spectrophotometric reading).
Methodology:
-
Plate Setup:
-
In a 96-well plate, add the growth medium to all wells.
-
Create a two-dimensional serial dilution of the two preservatives. Serially dilute IPBC along the rows (e.g., from top to bottom) and the co-preservative along the columns (e.g., from left to right).
-
Include a row with only dilutions of IPBC and a column with only dilutions of the co-preservative to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
-
Inoculation:
-
Add the standardized microbial inoculum to all wells except the sterility control. The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).
-
-
Reading Results:
-
Determine the MIC for each preservative alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
-
-
Calculation of FIC Index:
-
For each well showing no growth, calculate the FIC Index using the formula mentioned in the FAQs. The lowest FIC Index value obtained is the one reported for the combination.
-
Protocol 2: Preservative Efficacy Test (Challenge Test) - Based on USP <51>
Objective: To evaluate the effectiveness of a preservative system in a finished product against a panel of standard microorganisms over time.
Materials:
-
Final product formulation containing the preservative blend.
-
Standardized inoculums of challenge microorganisms (typically Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis).
-
Sterile containers.
-
Appropriate neutralizing broth and agar (B569324) plates for microbial enumeration.
-
Incubator.
Methodology:
-
Product Inoculation:
-
Dispense the product into five separate sterile containers.
-
Inoculate each container with one of the five challenge microorganisms to achieve a final concentration of between 1 x 10^5 and 1 x 10^6 CFU/mL or CFU/g of the product.
-
-
Sampling and Plating:
-
At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each inoculated container.
-
Serially dilute the aliquot in a suitable neutralizing broth to inactivate the preservatives.
-
Plate the dilutions onto appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
-
Incubation and Counting:
-
Incubate the plates at the appropriate temperature and for the necessary duration.
-
Count the number of colonies on the plates and calculate the concentration of viable microorganisms (CFU/mL or CFU/g) at each time point.
-
-
Log Reduction Calculation:
-
Calculate the log reduction in microbial concentration from the initial inoculum level at each time point.
-
-
Interpretation:
-
Compare the log reduction values to the acceptance criteria specified in the relevant pharmacopeia (e.g., USP, Ph. Eur.) for the product category.
-
Mandatory Visualizations
Caption: Proposed synergistic mechanism of IPBC and Phenoxyethanol.
Caption: Workflow for determining preservative synergy using the checkerboard assay.
Caption: Decision tree for troubleshooting formulation instability with IPBC blends.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. filab.fr [filab.fr]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. researchgate.net [researchgate.net]
- 7. smart.dhgate.com [smart.dhgate.com]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Iodopropynyl Butylcarbamate (IPBC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of Iodopropynyl Butylcarbamate (IPBC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my IPBC peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC. For IPBC, a neutral compound, this can be caused by several factors:
-
Secondary Interactions with the Stationary Phase: Although IPBC is neutral, it can still interact with active sites on the silica-based stationary phase, such as residual silanol (B1196071) groups. These interactions can lead to a secondary, weaker retention mechanism, causing some molecules to elute later and resulting in a tailing peak.[1][2][3][4]
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column inlet or packing material can create active sites that interact with IPBC.[2][5] Physical degradation of the column bed, such as the formation of a void, can also lead to peak tailing.[6][7]
-
Mobile Phase pH: While IPBC itself is not ionizable, the pH of the mobile phase can influence the ionization state of residual silanol groups on the stationary phase. At a mid-range pH, more silanol groups are ionized, increasing the likelihood of secondary interactions.[1][7]
-
Sample Overload: Injecting a sample with too high a concentration of IPBC can saturate the stationary phase, leading to peak distortion, including tailing.[2][8]
Solution:
-
Use an End-Capped Column: Employ a high-quality, end-capped C8 or C18 column to minimize the number of accessible free silanol groups.[9]
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., by adding a small amount of an acid like phosphoric acid) can suppress the ionization of residual silanols, reducing secondary interactions.[3]
-
Optimize Sample Concentration and Injection Volume: Reduce the concentration of your IPBC standard and sample solutions or decrease the injection volume to avoid column overload.[8]
-
Column Washing and Regeneration: If column contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase columns). If performance does not improve, column replacement may be necessary.[5]
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample.[6]
2. What causes my IPBC peak to show fronting?
Peak fronting, where the front of the peak is sloped, is less common than tailing but can indicate specific problems:
-
Sample Overload: As with tailing, injecting too much IPBC can lead to peak fronting.[10][11][12] The stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly.[11]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the peak shape can be distorted, often resulting in fronting.[2][10]
-
Poor Sample Solubility: If IPBC is not fully dissolved in the injection solvent, it can lead to a distorted peak shape upon injection.[8]
-
Low Column Temperature: In some cases, a column temperature that is too low can contribute to peak fronting.[11]
Solution:
-
Dilute the Sample: The most straightforward solution for overload-induced fronting is to dilute your sample or reduce the injection volume.[11][12]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker than or of equal strength to the mobile phase.[2]
-
Ensure Complete Dissolution: Gently warm or sonicate your sample to ensure the IPBC is fully dissolved before injection.
-
Increase Column Temperature: If other solutions are ineffective, consider moderately increasing the column temperature to improve peak symmetry.
3. Why is my IPBC peak splitting into two or more peaks?
Split peaks can be a frustrating problem, often pointing to an issue at the beginning of the chromatographic separation:
-
Partially Blocked Column Frit: Debris from the sample, mobile phase, or pump seals can clog the inlet frit of the column, causing the sample to be unevenly distributed onto the column bed.[13]
-
Column Void or Channeling: A void or channel in the column packing material can create different flow paths for the analyte, resulting in a split or shouldered peak.[6][14]
-
Strong Injection Solvent: Using an injection solvent that is much stronger than the mobile phase can cause the analyte to precipitate at the column head or interfere with proper partitioning, leading to peak splitting.[15][16]
-
Co-elution with an Impurity: It is possible that what appears to be a split peak is actually two different compounds eluting very close together.[15]
Solution:
-
Backflush the Column: Reversing the column and flushing it with a strong solvent can sometimes dislodge particulates from the inlet frit.[13]
-
Replace the Frit or Column: If backflushing doesn't work, the frit may need to be replaced. If a void has formed in the packing, the column will likely need to be replaced.[6]
-
Adjust Injection Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase.[16]
-
Verify Peak Purity: To check for co-elution, try changing the detection wavelength or altering the mobile phase composition to see if the two peaks resolve.[3] A smaller injection volume may also help to distinguish between a split peak and co-eluting compounds.[15]
Data Presentation: Impact of HPLC Parameters on IPBC Peak Shape
The following table summarizes the general effects of adjusting key HPLC parameters on the peak shape of a neutral compound like IPBC. This information can guide your method development and troubleshooting efforts.
| Parameter | Adjustment | Expected Impact on Peak Shape | Rationale |
| Column Chemistry | Use of an end-capped C8 or C18 column | Improved symmetry, reduced tailing | End-capping blocks residual silanol groups, minimizing secondary interactions.[9] |
| Mobile Phase | Decrease organic modifier (e.g., ACN, MeOH) % | Increased retention, may improve peak shape if tailing is due to interactions at the column head | Longer retention can sometimes lead to better peak shape, but may also increase band broadening. |
| Increase organic modifier (e.g., ACN, MeOH) % | Decreased retention, may reduce tailing if caused by strong interactions | Faster elution can minimize the time for secondary interactions to occur. | |
| Addition of a small amount of acid (e.g., 0.1% Phosphoric Acid) | Reduced tailing | Suppresses the ionization of residual silanols, decreasing their interaction with the analyte.[3] | |
| Flow Rate | Decrease flow rate | May improve peak shape and resolution | Allows more time for mass transfer between the mobile and stationary phases, leading to a more efficient separation. |
| Increase flow rate | May worsen peak shape due to increased band broadening | Less time for equilibrium to be established, potentially leading to broader peaks. | |
| Column Temperature | Increase temperature | Generally sharper peaks, reduced tailing | Lowers mobile phase viscosity, improving mass transfer and reducing retention time.[15] Can also reduce secondary interactions. |
| Injection Volume | Decrease injection volume | Improved peak shape, especially if fronting or tailing is observed | Reduces the risk of column overload.[8] |
| Sample Concentration | Decrease sample concentration | Improved peak shape, especially if fronting or tailing is observed | Prevents saturation of the stationary phase.[2] |
| Injection Solvent | Match solvent to mobile phase (or use a weaker solvent) | Improved peak shape, reduced splitting and fronting | Prevents analyte precipitation and ensures proper focusing at the column head.[2][16] |
Experimental Protocols
Below is a detailed methodology for a typical HPLC analysis of IPBC, synthesized from established methods.
Objective: To quantify the concentration of this compound (IPBC) using reversed-phase HPLC with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (optional, for pH adjustment)
-
IPBC reference standard
-
Sample containing IPBC
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water. A common starting ratio is 60:40 (v/v) acetonitrile:water.[17] Another reported ratio is 52:48 (v/v).[13]
-
If peak tailing is observed, a small amount of phosphoric acid can be added to the aqueous portion to lower the pH.
-
Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of IPBC reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in the mobile phase.
-
Use sonication or vortexing to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the sample solutions.
-
Record the peak areas from the resulting chromatograms.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards versus their known concentrations.
-
Determine the concentration of IPBC in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Caption: A logical workflow for troubleshooting poor peak shape in IPBC HPLC analysis.
Caption: Chemical interactions leading to poor peak shape for IPBC in reversed-phase HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Analysis of 3-Iodo-2-propynyl-N-butylcarbamate | SIELC Technologies [sielc.com]
- 7. scribd.com [scribd.com]
- 8. 3-ヨード-2-プロピニル N-ブチルカルバマート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. Method of Detecting the Content of IPBC in Preservative-Treated Wood Using High Performance Liquid Chromatography [mckx.net]
- 14. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Determination of 3-Iodo-2-Propynyl Butylcarbamate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 16. Prediction of peak shape as a function of retention in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IPBC高效液相色谱分析方法及处理材抗流失性能 [caf.irtree.com]
Minimizing the degradation of IPBC during sample preparation
Welcome to the Technical Support Center for Iodopropynyl Butylcarbamate (IPBC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of IPBC during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause IPBC degradation during sample preparation?
A1: The primary factors leading to the degradation of this compound (IPBC) are exposure to high temperatures, alkaline pH conditions, certain metals, strong oxidizing agents, and UV light.[1][2][3][4]
Q2: At what temperature does IPBC begin to degrade?
A2: Thermal degradation of IPBC has been observed to start at 70°C, with the rate of degradation increasing significantly as the temperature rises.[3][5] For instance, at 90°C, the retention rate of IPBC can drop to 49.4% after 24 hours.[3] It is recommended to store and handle IPBC at low temperatures.[3]
Q3: How does pH affect the stability of IPBC?
A3: IPBC is stable in acidic to neutral pH ranges (pH 4-7).[1][6] However, it is susceptible to hydrolysis under alkaline conditions, with a significantly shorter half-life at pH 9.[1][7] The primary hydrolysis degradant is Propargyl Butyl Carbamate (PBC).[1]
Q4: Is IPBC sensitive to light?
A4: IPBC can undergo phototransformation, especially in its solid state or when impregnated in materials like wood.[8] While it appears relatively stable to irradiation in aqueous solutions, it is still advisable to protect samples from direct sunlight and UV radiation to minimize any potential degradation.[4][8]
Q5: Are there any materials or chemicals that are incompatible with IPBC?
A5: Yes, IPBC is incompatible with strong oxidizing agents, strong bases, and certain metals.[2][9] It has been shown to be unstable in contact with copper, copper acetate, and zinc acetate.[1] Carbamates, in general, are incompatible with strong acids and strong reducing agents.[9]
Q6: What are the common degradation products of IPBC?
A6: The main degradation product from hydrolysis is Propargyl Butyl Carbamate (PBC).[1] Thermal degradation can lead to several products through processes like deiodination, demethylation, deethynylation, deethylation, and hydroxylation.[3][5]
Troubleshooting Guides
Issue 1: Low Recovery of IPBC in Final Analysis
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Rationale |
| Thermal Degradation | • Maintain low temperatures (<60°C) during all sample preparation steps (e.g., extraction, solvent evaporation).[3] • Use low-temperature extraction techniques like ultrasonic extraction in a chilled bath.[3] • For GC analysis, consider using pulsed splitless injection to minimize thermal stress in the injector port.[10][11] | IPBC starts to degrade at 70°C.[3][5] Minimizing heat exposure is critical for accurate quantification. |
| Hydrolysis | • Ensure the pH of all solutions and sample matrices is maintained between 4 and 7.[1][6] • If the sample is alkaline, adjust the pH to a neutral or slightly acidic range as soon as possible after collection.[12] | IPBC is unstable at pH > 8, with rapid degradation occurring at pH 9.[1][7][13] |
| Oxidation | • Avoid using strong oxidizing agents in the sample preparation workflow.[2][9] • Consider purging sample vials and solvents with an inert gas (e.g., nitrogen, argon) to minimize contact with oxygen.[14] | Oxidizing agents can lead to the chemical degradation of IPBC.[2][9] |
| Incompatible Labware | • Avoid using labware containing copper or zinc components that may come into contact with the sample.[1] • Use glass or other inert plasticware for sample collection, storage, and preparation. | Contact with certain metals like copper and zinc can catalyze the degradation of IPBC.[1] |
Issue 2: Appearance of Unexpected Peaks in Chromatogram
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Rationale |
| Formation of Degradation Products | • Review the sample preparation workflow for potential causes of degradation (high temperature, alkaline pH, light exposure). • Analyze for known degradation products like Propargyl Butyl Carbamate (PBC) to confirm the degradation pathway.[1] | The presence of unexpected peaks may indicate that IPBC has degraded into other compounds. |
| Matrix Effects | • Perform a spike and recovery experiment to determine if components of the sample matrix are interfering with the analysis. • Optimize the extraction and clean-up procedure to remove interfering substances. | The sample matrix can sometimes interfere with the analytical detection of IPBC. |
Quantitative Data Summary
Table 1: Thermal Stability of IPBC
| Temperature (°C) | Half-life (t₁/₂) | Observations | Reference |
| 60 | 121,240 min | Stable | [3] |
| 70 | 15,806 min | Degradation begins | [3] |
| 80 | 4,273.9 min | - | [3] |
| 90 | 1,190.3 min | 49.4% retention after 24h | [3] |
| 100 | 385.1 min | - | [3] |
| 110 | 266.6 min | - | [3] |
| 120 | 101.9 min | - | [3] |
| 130 | 43.59 min | - | [3] |
| 140 | 19.36 min | - | [3] |
| 150 | 15.51 min | Significant degradation | [3] |
Table 2: Hydrolytic Stability of IPBC
| pH | Half-life (t₁/₂) | Stability | Reference |
| 5 | > 30 days | Stable | [1][7] |
| 7 | 139 days | Stable | [1][7] |
| 9 | < 1 day (0.947 days) | Unstable | [1][7] |
Experimental Protocols
Protocol 1: Ultrasonic Extraction of IPBC from a Solid Matrix (e.g., Wood)
This protocol is based on methodologies that aim to minimize thermal degradation.
-
Sample Preparation: Grind the solid matrix to a fine powder to increase the surface area for extraction.
-
Solvent Selection: Use a suitable solvent such as methanol (B129727) or a methanol-water mixture (e.g., 7:3 v/v).[15] Toluene/isopropyl alcohol has also been used for cosmetic formulations.[10]
-
Extraction:
-
Sample Clean-up:
-
Centrifuge the extract to pellet the solid material.
-
Filter the supernatant through a 0.45 µm filter into a clean vial.
-
-
Analysis: Analyze the filtrate using a suitable analytical method, such as HPLC-UV or HPLC-MS.[15][16]
Visualizations
Degradation Pathways and Workflows
Caption: Major degradation pathways for IPBC.
Caption: Recommended workflow for IPBC sample preparation.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Iodopropynyl Butyl Carbamate Manufacturers, with SDS [mubychem.com]
- 3. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 5. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ataman-chemicals.com [ataman-chemicals.com]
- 7. ccme.ca [ccme.ca]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Determination of this compound in cosmetic formulations utilizing pulsed splitless injection, gas chromatography with electron capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Method of Detecting the Content of IPBC in Preservative-Treated Wood Using High Performance Liquid Chromatography [mckx.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Challenges of IPBC in Water-Based Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Iodopropynyl Butylcarbamate (IPBC) in aqueous formulations.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic water solubility of IPBC?
A1: IPBC is moderately soluble in water. Published data indicates its solubility is approximately 156 mg/L to 168 mg/L at 20°C.[1][2][3] This limited solubility is a primary reason for precipitation and instability in water-based systems.
Q2: How does pH affect the stability and solubility of IPBC in aqueous solutions?
A2: pH is a critical factor for IPBC stability. It is hydrolytically stable at acidic to neutral pH (pH 5-7).[1][2] However, at a pH of 9, its half-life dramatically decreases to less than a day due to rapid hydrolysis.[1][2] Therefore, maintaining a pH in the range of 5 to 7 is crucial for the stability of IPBC in water-based formulations.
Q3: In which solvents is IPBC highly soluble?
A3: IPBC exhibits high solubility in various organic solvents. This property is often leveraged to create concentrated stock solutions before dilution into an aqueous phase. For more details, refer to the solubility data table below.
Q4: What are the common signs of IPBC solubility issues in my experiments?
A4: Common indicators of solubility problems include the formation of a precipitate, cloudiness or turbidity in the solution, crystallization over time, and a decrease in the formulation's viscosity. These issues can arise during preparation, upon storage, or when the formulation is subjected to temperature changes.
Troubleshooting Guide
Issue 1: IPBC Precipitates Out of Solution During Formulation
Possible Cause: The concentration of IPBC exceeds its solubility limit in the aqueous system.
Solutions:
-
Co-solvency: Introduce a water-miscible organic solvent to the formulation. Glycols such as polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) are effective in creating stable liquid compositions of IPBC.[4][5]
-
Recommendation: Prepare a concentrated stock solution of IPBC in a suitable co-solvent (e.g., PEG 400, ethanol, or propylene (B89431) glycol) before adding it to the aqueous phase. This pre-solubilization step can significantly improve its dispersion and stability.
-
-
Surfactant-based Solubilization: Employ non-ionic surfactants to form micelles that can encapsulate the hydrophobic IPBC molecules, thereby increasing their apparent solubility in water.
-
Recommendation: Block copolymers based on ethylene (B1197577) oxide and propylene oxide have been shown to be effective in stabilizing aqueous IPBC dispersions.[6] The use of a solubilizer is a common technique in cosmetic formulations to disperse small amounts of oil-soluble ingredients in water-based products.[7][8]
-
Issue 2: The Formulation is Initially Clear but Becomes Cloudy or Forms Crystals Over Time
Possible Cause: The formulation is supersaturated and thermodynamically unstable, leading to delayed precipitation or crystallization. This can be exacerbated by temperature fluctuations.
Solutions:
-
Optimize Co-solvent Concentration: The ratio of co-solvent to water may need to be adjusted. A higher concentration of the co-solvent can help maintain the solubility of IPBC over time.
-
Use of Thickeners/Stabilizers: Incorporate a thickening agent to increase the viscosity of the formulation. This can physically hinder the aggregation and precipitation of IPBC particles.
-
Recommendation: Xanthan gum, methyl cellulose (B213188), or hydroxypropyl methyl cellulose can be used to stabilize aqueous IPBC dispersions.[6]
-
-
pH Control: Ensure the pH of the final formulation is within the stable range for IPBC (pH 5-7).[1][2] Use appropriate buffers to maintain the desired pH throughout the shelf life of the product.
Issue 3: Inconsistent Results or Loss of Efficacy
Possible Cause: Degradation of IPBC due to incorrect pH or interaction with other formulation components.
Solutions:
-
Verify pH: Regularly measure and adjust the pH of your formulation. As previously stated, IPBC degrades rapidly in alkaline conditions (pH > 8).[9]
-
Assess Ingredient Compatibility: Review all components in your formulation for potential chemical incompatibilities with IPBC.
-
Quantitative Analysis: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the concentration of active IPBC in your formulation.[10]
Data Presentation
Table 1: Solubility of IPBC in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 156 mg/L | 20 |
| Water | 168 g/L (pH 7) | 20 |
| Methanol (B129727) | >1000 g/L | Not Specified |
| Ethanol | ~2 mg/mL | Not Specified |
| Dimethyl sulfoxide (B87167) (DMSO) | ~15 mg/mL | Not Specified |
| Dimethylformamide (DMF) | ~10 mg/mL | Not Specified |
Data compiled from multiple sources.[1][2][3][11]
Experimental Protocols
Protocol 1: Preparation of a Solubilized IPBC Stock Solution using a Co-solvent
Objective: To prepare a concentrated, stable stock solution of IPBC in a glycol-based co-solvent.
Materials:
-
This compound (IPBC) powder
-
Polyethylene Glycol 400 (PEG 400)
-
Magnetic stirrer and stir bar
-
Glass beaker
-
Analytical balance
Methodology:
-
Weigh the desired amount of PEG 400 into a glass beaker.
-
While stirring, slowly add the pre-weighed IPBC powder to the PEG 400.
-
Continue stirring at room temperature until the IPBC is completely dissolved and the solution is clear. Gentle heating (up to 50°C) can be applied to expedite dissolution.[4]
-
Store the resulting stock solution in a well-sealed container, protected from light.
-
This stock solution can then be added dropwise to the aqueous phase of your formulation with continuous mixing.
Protocol 2: Quantitative Analysis of IPBC in an Aqueous Formulation by HPLC
Objective: To determine the concentration of IPBC in a water-based formulation.
Methodology:
This protocol provides a general guideline. Specific parameters should be optimized for your instrument and formulation matrix.
-
Standard Preparation: Prepare a series of standard solutions of IPBC of known concentrations in a suitable solvent (e.g., methanol or acetonitrile (B52724)/water mixture).
-
Sample Preparation:
-
Accurately weigh a known amount of your formulation.
-
Dilute the sample with the mobile phase or a suitable solvent to a concentration that falls within the range of your standard curve.
-
The sample may require extraction or filtration to remove interfering components.
-
-
Chromatographic Conditions (Example):
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Quantify the IPBC concentration in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Workflow for troubleshooting IPBC solubility issues.
Caption: Influence of pH on IPBC stability in water.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. ccme.ca [ccme.ca]
- 3. atamankimya.com [atamankimya.com]
- 4. US6616740B2 - Liquid compositions of IPBC in polyethylene glycol, polypropylene glycol or polypropylene glycol glyceryl esters - Google Patents [patents.google.com]
- 5. JP5226171B2 - Liquid composition of IPBC in polyethylene glycol, polypropylene glycol or polypropylene glycol glyceryl ester - Google Patents [patents.google.com]
- 6. US20230157295A1 - Stable Aqueous IPBC Dispersions - Google Patents [patents.google.com]
- 7. joanmorais.com [joanmorais.com]
- 8. formulabotanica.com [formulabotanica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing IPBC for Broad-Spectrum Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in effectively utilizing Iodopropynyl Butylcarbamate (IPBC) for broad-spectrum antimicrobial activity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IPBC?
A1: IPBC's primary antimicrobial action involves the inhibition of essential microbial enzymes. The iodopropynyl group in the IPBC molecule is the active component that reacts with sulfhydryl groups (-SH) on proteins and enzymes within microbial cells. This interaction disrupts critical metabolic processes, such as cellular respiration, leading to the inhibition of growth and eventual cell death. This mechanism provides IPBC with broad-spectrum efficacy against fungi, molds, and bacteria.[1]
Q2: What are the typical concentration ranges for IPBC in different applications?
A2: The effective concentration of IPBC varies depending on the application. In cosmetics and personal care products, it is typically used at levels between 0.005% and 0.0125% (w/v). For industrial applications like paints and coatings, and wood preservation, the concentration can be higher. It's crucial to adhere to the regulatory limits for your specific region and application. For instance, the EU has set maximum authorized concentrations for rinse-off products (0.02%), leave-on products (0.01%), and deodorants/antiperspirants (0.0075%).
Q3: What factors can influence the antimicrobial efficacy of IPBC?
A3: Several factors can impact IPBC's performance:
-
pH: IPBC is most stable and effective in acidic to neutral conditions (pH 4-9). Its stability decreases in alkaline conditions (pH > 9).
-
Temperature: IPBC is sensitive to high temperatures. Degradation can occur at temperatures above 70°C, with more significant decomposition at higher temperatures. It is recommended to incorporate IPBC during the cool-down phase of formulation, at temperatures not exceeding 50°C.
-
Formulation Components: The presence of certain ingredients can affect IPBC's stability and bioavailability. For example, strong oxidizing agents and primary amines can degrade IPBC.
-
Packaging: The choice of packaging can influence the long-term stability of the preservative system.
Troubleshooting Guides
Issue 1: Reduced Antimicrobial Efficacy in a New Formulation
Symptoms:
-
The product fails preservative efficacy testing (PET).
-
Visible microbial growth (mold, bacteria, yeast) is observed in stability samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| pH outside optimal range | Measure the pH of your formulation. If it is outside the recommended range of 4-9, adjust it using appropriate buffering agents. |
| High-temperature processing | Review your manufacturing process. Ensure IPBC is added during the cool-down phase, below 50°C, to prevent thermal degradation. |
| Incompatible ingredients | Evaluate the formulation for the presence of strong oxidizing agents or primary amines that could inactivate IPBC. Consider reformulating with alternative ingredients if necessary. |
| Insufficient concentration | The required concentration of IPBC can vary based on the complexity of the formulation and its susceptibility to microbial growth. Consider increasing the IPBC concentration within regulatory limits. Perform dose-ranging studies to determine the minimum effective concentration. |
| Binding to formulation components | Certain ingredients, like some polymers or pigments, may adsorb IPBC, reducing its availability. Analytical testing can determine the concentration of free IPBC in the formulation. |
Issue 2: Formulation Instability (e.g., phase separation, discoloration)
Symptoms:
-
Changes in the physical appearance of the product over time.
-
Color shifts, particularly yellowing.
-
Separation of oil and water phases in emulsions.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| IPBC degradation | Instability at high pH or temperature can lead to IPBC degradation, which may cause discoloration. Verify the pH and processing temperatures. |
| Interaction with other ingredients | IPBC can interact with certain components, leading to physical instability. Conduct compatibility studies with individual ingredients. |
| Incorrect solubilization | IPBC has low water solubility. Ensure it is properly solubilized in the formulation. It can be pre-dissolved in glycols before being added to the aqueous phase. |
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of IPBC against Common Microorganisms
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 50[1] |
| Escherichia coli | Gram-negative Bacteria | 250 - 1000 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 250 - 1000 |
| Candida albicans | Yeast | 0.1 - 1 |
| Aspergillus brasiliensis (niger) | Mold | 0.6 |
Note: MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of IPBC.
Materials:
-
IPBC stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microbial cultures (standard strains like ATCC)
-
Spectrophotometer
Procedure:
-
Prepare IPBC Dilutions: Serially dilute the IPBC stock solution in the broth medium across the rows of the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add a fixed volume of the microbial inoculum to each well containing the IPBC dilutions. Include a positive control (broth with inoculum, no IPBC) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of IPBC at which there is no visible growth of the microorganism. The results can be confirmed by measuring the optical density using a spectrophotometer.
Protocol 2: Preservative Efficacy Testing (PET) for a Cosmetic Formulation
This protocol is a general guideline for performing a challenge test on a cosmetic product containing IPBC.
Materials:
-
Test product containing IPBC
-
Standard challenge microorganisms (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis)
-
Sterile containers
-
Neutralizing broth (to inactivate the preservative for accurate microbial counting)
-
Agar (B569324) plates for microbial enumeration
Procedure:
-
Inoculation: Inoculate separate samples of the cosmetic product with a known concentration of each challenge microorganism (typically 10^5 to 10^6 CFU/g or mL).
-
Incubation: Store the inoculated product samples at a controlled temperature (e.g., 20-25°C) and protected from light.
-
Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each sample.
-
Neutralization and Plating: Serially dilute the aliquot in a validated neutralizing broth and plate onto appropriate agar media.
-
Incubation and Counting: Incubate the plates under conditions suitable for the growth of the challenge microorganism. After incubation, count the number of colony-forming units (CFU).
-
Evaluation: Compare the microbial counts at each time point to the initial inoculum level. The preservative system is considered effective if it meets the specified log reduction criteria at each interval according to the relevant guidelines (e.g., USP <51>, PCPC, ISO 11930).
Visualizations
Caption: Workflow for optimizing IPBC concentration.
Caption: Troubleshooting antimicrobial efficacy issues.
References
Technical Support Center: Mitigating the Skin Sensitization Potential of Iodopropynyl Butylcarbamate (IPBC) in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and mitigating the skin sensitization potential of Iodopropynyl Butylcarbamate (IPBC), a preservative commonly used in cosmetic formulations. This resource offers troubleshooting guides for experimental assays and frequently asked questions to support your research and development efforts.
Section 1: Understanding IPBC's Skin Sensitization Potential
This compound (IPBC) is an effective preservative against a broad spectrum of fungi and bacteria. However, it is also recognized as a potential skin sensitizer (B1316253), capable of causing allergic contact dermatitis in susceptible individuals.[1] Understanding its mechanism of action and having reliable methods to assess its sensitization potential are crucial for safe formulation development.
The sensitization process is described by the Adverse Outcome Pathway (AOP), a framework that outlines the key events (KEs) from the initial molecular interaction with skin proteins to the final adverse effect.[2][3] In vitro testing methods are designed to evaluate these key events.
Signaling Pathways in Skin Sensitization
A critical signaling pathway involved in the skin sensitization response is the Keap1-Nrf2-ARE pathway.[4][5] Electrophilic substances, including many skin sensitizers, can react with cysteine residues on the Keap1 protein. This leads to the dissociation of the transcription factor Nrf2, allowing it to translocate to the nucleus and activate the Antioxidant Response Element (ARE). This, in turn, upregulates the expression of cytoprotective genes. The KeratinoSens™ assay is a key in vitro method that measures the activation of this pathway.[6]
Section 2: Experimental Protocols for Assessing Skin Sensitization
A combination of in vitro and in chemico assays, often following a "2 out of 3" approach, is recommended for evaluating the skin sensitization potential of cosmetic ingredients.
Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
-
Principle: This in chemico assay assesses the reactivity of a substance with synthetic peptides containing cysteine and lysine (B10760008), mimicking the covalent binding to skin proteins (Key Event 1).[1][7]
-
Methodology:
-
Prepare a solution of the test substance (e.g., IPBC) in a suitable solvent (e.g., acetonitrile).
-
Incubate the test substance with separate solutions of cysteine- and lysine-containing peptides for 24 hours at 25°C.
-
Analyze the concentration of the remaining peptides using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the percentage of peptide depletion.
-
-
Interpretation: The mean depletion of cysteine and lysine peptides is used to classify the substance into one of four reactivity classes: minimal, low, moderate, or high.
KeratinoSens™ Assay - OECD TG 442D
-
Principle: This in vitro assay measures the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes (Key Event 2).[6][8]
-
Methodology:
-
Culture HaCaT cells, which are genetically modified to contain a luciferase gene under the control of an ARE element.
-
Expose the cells to various concentrations of the test substance for 48 hours.
-
Measure the luciferase activity, which indicates the level of ARE activation.
-
Concurrently, assess cell viability to ensure that the observed effects are not due to cytotoxicity.
-
-
Interpretation: A substance is classified as a sensitizer if it induces a statistically significant increase in luciferase activity above a certain threshold (e.g., 1.5-fold induction) at a non-cytotoxic concentration. Key parameters determined are the EC1.5 (concentration for 1.5-fold induction) and Imax (maximum fold induction).[8][9]
human Cell Line Activation Test (h-CLAT) - OECD TG 442E
-
Principle: This in vitro assay evaluates the activation of dendritic cells (Key Event 3) by measuring the expression of cell surface markers CD86 and CD54 on a human monocytic leukemia cell line (THP-1).[10][11]
-
Methodology:
-
Culture THP-1 cells and expose them to various concentrations of the test substance for 24 hours.
-
Stain the cells with fluorescently labeled antibodies against CD86 and CD54.
-
Analyze the expression levels of these markers using flow cytometry.
-
Assess cell viability concurrently.
-
-
Interpretation: A substance is considered a sensitizer if it induces a significant increase in the expression of CD86 (to ≥ 150% of control) or CD54 (to ≥ 200% of control) at a non-cytotoxic concentration.[10] Key parameters are EC150 (for CD86) and EC200 (for CD54).[11]
Section 3: Quantitative Data on IPBC's Sensitization Potential
Table 1: In Vivo Skin Sensitization Data
| Assay | Endpoint | IPBC Result | Reference Sensitizer (e.g., DNCB) |
| Murine Local Lymph Node Assay (LLNA) | EC3 Value (%) | Data Not Available | < 0.1 (Extreme) |
Table 2: In Vitro & In Chemico Skin Sensitization Data
| Assay | Endpoint | IPBC Result | Reference Sensitizer (e.g., Cinnamic Aldehyde) |
| DPRA | Cysteine Depletion (%) | Data Not Available | High |
| Lysine Depletion (%) | Data Not Available | Moderate | |
| KeratinoSens™ | EC1.5 (µM) | Data Not Available | ~6 |
| Imax | Data Not Available | ~5-fold | |
| h-CLAT | EC150 (CD86) (µg/mL) | Data Not Available | ~5 |
| EC200 (CD54) (µg/mL) | Data Not Available | ~10 |
Section 4: Mitigation Strategies in Cosmetic Formulations
Several formulation strategies can be employed to reduce the skin sensitization potential of IPBC.
Formulation Approaches
-
pH Optimization: Formulating products at a skin-friendly pH (around 5.5) can help maintain the skin's natural barrier function and may reduce irritation.[12]
-
Lipid Enrichment: Incorporating a high concentration of lipids and emollients can form a protective layer on the skin, reducing transepidermal water loss (TEWL) and potentially decreasing the penetration of irritants.[12]
-
Use of Antioxidants: The inclusion of antioxidants, such as Vitamin E or botanical extracts, may help to quench free radicals generated by sensitizers and reduce the inflammatory response.[13][14][15]
-
Vehicle Selection: The choice of vehicle can significantly impact the skin penetration of an active ingredient.[16][17][18][19] Formulations that minimize the penetration of IPBC into the deeper layers of the epidermis may reduce the likelihood of an immune response.
Encapsulation Technology
Encapsulating IPBC in a carrier system, such as a polymer matrix, can control its release onto the skin, thereby reducing the concentration in direct contact with skin cells at any given time. This can significantly lower the risk of sensitization.
Section 5: Troubleshooting Experimental Assays
Table 3: Troubleshooting Guide for In Vitro/In Chemico Skin Sensitization Assays
| Issue | Assay(s) | Potential Cause(s) | Recommended Action(s) |
| High Variability in Results | h-CLAT | Cell line instability; inconsistent cell passage number; improper maintenance of flow cytometer. | Maintain a consistent cell passage number; ensure proper cell banking procedures; perform regular maintenance and calibration of the flow cytometer.[20] |
| Poor Solubility of Test Substance | DPRA, KeratinoSens™, h-CLAT | The substance is not fully dissolved in the chosen solvent. | Visually confirm solubility; test alternative solvents recommended in the OECD guidelines; for DPRA, if a positive result is obtained with a partially soluble substance, it is considered valid, but a negative result may be inconclusive.[20] |
| Unexpected Cytotoxicity | KeratinoSens™, h-CLAT | The test substance is cytotoxic at the tested concentrations. | Perform a thorough dose-range finding study to determine the appropriate non-cytotoxic concentration range for the main experiment. |
| False Negative Results | DPRA, h-CLAT | The substance is a pro-hapten requiring metabolic activation; the substance has poor water solubility. | Use an integrated testing strategy with other assays; for h-CLAT with water-insoluble substances, a modified short-time exposure method with a lipophilic medium may be considered.[21] |
Section 6: Frequently Asked Questions (FAQs)
Q1: What is the regulatory status of IPBC in cosmetics?
A1: Regulatory bodies like the Cosmetic Ingredient Review (CIR) Expert Panel have concluded that IPBC is safe for use in cosmetics at concentrations up to 0.1%, but it should not be used in products intended to be aerosolized.[22]
Q2: Are there any alternative preservatives to IPBC with a lower sensitization potential?
A2: Yes, several preservatives are considered to have a lower sensitization potential. These include:
-
Phenoxyethanol: Generally considered safe and well-tolerated, with a low incidence of sensitization.
-
Sodium Benzoate: Has a good safety profile but may cause non-immune contact urticaria in some individuals.
-
Caprylyl Glycol: Often used as part of a preservative system and is considered to have low irritation and sensitization potential at typical use concentrations.
Q3: How can I interpret a positive result for IPBC in an in vitro sensitization assay?
A3: A positive result in a validated in vitro assay, such as the DPRA, KeratinoSens™, or h-CLAT, indicates that IPBC has the potential to cause skin sensitization. It is recommended to use a weight-of-evidence approach, considering data from multiple assays, to confirm the sensitization hazard.
Q4: Can formulation changes completely eliminate the sensitization risk of IPBC?
A4: While formulation strategies can significantly mitigate the risk, they may not completely eliminate it for all individuals. The goal is to reduce the exposure and bioavailability of IPBC to a level that is safe for the vast majority of consumers.
Q5: What is the role of the vehicle in IPBC sensitization?
A5: The vehicle can influence the solubility and skin penetration of IPBC. A vehicle that enhances penetration may increase the risk of sensitization, while a vehicle that keeps IPBC on the skin's surface may reduce the risk.[16][17][18][19] Careful selection of the vehicle is a key mitigation strategy.
References
- 1. Evaluation of a High-Throughput Peptide Reactivity Format Assay for Assessment of the Skin Sensitization Potential of Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The KEAP1/NRF2 Signaling Pathway in Keratinization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The KEAP1/NRF2 Signaling Pathway in Keratinization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. shopshimadzu.com [shopshimadzu.com]
- 8. iivs.org [iivs.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. The relationship between CD86/CD54 expression and THP-1 cell viability in an in vitro skin sensitization test--human cell line activation test (h-CLAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adaptation of the human Cell Line Activation Test (h-CLAT) to Animal-Product-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. specialchem.com [specialchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Effects of antioxidants on skin hydration, inflammatory cytokines, and keratinocyte differentiation markers in a PM10-exposed skin barrier–disrupted mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. scite.ai [scite.ai]
- 19. Influence of Characteristics of Oily Vehicle on Skin Penetration of Ufenamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Applicability of the DPRA on mixture testing: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Accurate Detection of Low-Level IPBC in Environmental Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy of Iodopropynyl butylcarbamate (IPBC) detection at low concentrations in environmental samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of IPBC in a question-and-answer format, offering potential causes and solutions.
Question: Why am I observing low recovery of IPBC from my soil or water samples?
Answer: Low recovery of IPBC can be attributed to several factors throughout the analytical workflow, from sample collection and storage to extraction and analysis.
-
Sample Stability: IPBC is susceptible to degradation under certain conditions. It is stable at a pH of 5 but degrades rapidly at a pH of 9.[1] Additionally, it can be degraded by microbial action in soil and through exposure to UV light.[2][3] Thermal degradation can also occur at temperatures as low as 70°C.[2]
-
Solution: Ensure that samples are stored at a low temperature, protected from light, and analyzed as quickly as possible. For water samples, adjusting the pH to around 5 can improve stability.
-
-
Extraction Inefficiency: The choice of extraction method and solvent is crucial for achieving high recovery. The complex nature of environmental matrices like soil and sediment can lead to strong interactions between IPBC and matrix components.
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of IPBC in the mass spectrometer, leading to ion suppression and consequently, lower measured concentrations.[7][8][9][10]
-
Solution: Employing a thorough cleanup step after extraction is essential. This can involve techniques like dispersive SPE (dSPE) in the QuEChERS method or using specific SPE cartridges designed to remove interferences.[11][12] Using matrix-matched calibration standards can also help to compensate for matrix effects.[8][10]
-
Question: My chromatograms show significant peak tailing for IPBC. What could be the cause and how can I fix it?
Answer: Peak tailing in chromatography is a common issue that can affect the accuracy of quantification. For IPBC analysis, several factors can contribute to this problem.
-
Secondary Interactions: Active sites on the analytical column, such as residual silanols, can interact with IPBC, causing tailing.
-
Solution: Using a column with end-capping or a more inert stationary phase can minimize these interactions. Adjusting the mobile phase pH to suppress the ionization of silanols can also be effective.
-
-
Column Contamination: Accumulation of non-volatile matrix components on the column inlet frit or the packing material can lead to peak distortion.[7]
-
Solution: Always use a guard column and ensure adequate sample cleanup to remove matrix components. Regularly flushing the column with a strong solvent can help remove contaminants.
-
-
Inappropriate Mobile Phase: The composition of the mobile phase can significantly impact peak shape.
-
Solution: Ensure the mobile phase is well-buffered and that the sample solvent is compatible with the mobile phase to avoid peak distortion.
-
Question: I am observing unexpected peaks or high background noise in my chromatograms. What are the likely sources of interference?
Answer: Interferences in IPBC analysis can originate from the sample matrix, contaminated reagents, or the analytical system itself.
-
Matrix Co-extractives: Environmental samples contain a multitude of organic and inorganic compounds that can be co-extracted with IPBC and interfere with its detection.[7][13]
-
Solution: An effective cleanup step is the primary way to remove these interferences. Techniques like gel permeation chromatography (GPC) or the use of specific sorbents in SPE can be employed for complex matrices.
-
-
Plasticizers: Phthalates and other plasticizers are common laboratory contaminants that can interfere with the analysis, especially when using GC-ECD.[14]
-
Solution: Use high-purity solvents and glassware. Avoid using plastic containers for sample collection, storage, and preparation.
-
-
Degradation Products: IPBC can degrade into other compounds, such as propargyl butyl carbamate (B1207046) (PBC), which may appear as extra peaks in the chromatogram.[1][15]
-
Solution: Proper sample handling and storage to prevent degradation are crucial. If degradation is suspected, monitor for the presence of known degradation products.
-
Frequently Asked Questions (FAQs)
What is the most suitable analytical technique for low-level IPBC detection?
Both Gas Chromatography with an Electron Capture Detector (GC-ECD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are commonly used for IPBC analysis.
-
GC-ECD: This technique is highly sensitive to halogenated compounds like IPBC. However, IPBC is thermally labile, meaning it can degrade at the high temperatures used in the GC injector.[16] Using pulsed splitless injection can help to minimize this degradation.
-
LC-MS/MS: This is often the preferred method due to its high selectivity and sensitivity, and it avoids the issue of thermal degradation. It is particularly well-suited for analyzing IPBC in complex matrices where interferences are a concern.[6]
How can I minimize matrix effects in my LC-MS/MS analysis of IPBC?
Minimizing matrix effects is critical for accurate quantification.
-
Effective Sample Cleanup: The most important step is to remove as many interfering matrix components as possible before analysis.[11]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can compensate for signal suppression or enhancement.[8][10]
-
Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled version of IPBC as an internal standard is the most effective way to correct for matrix effects, as it will behave almost identically to the analyte during extraction, cleanup, and analysis.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, but this may compromise the limit of detection.
What are the key considerations for sample preparation of water and soil for IPBC analysis?
-
Water Samples: Solid Phase Extraction (SPE) is the most common method for extracting IPBC from water.[6] The choice of SPE sorbent is important; C18 or polymeric sorbents are often used. The pH of the water sample should be adjusted to around 5 to ensure IPBC stability.
-
Soil and Sediment Samples: The QuEChERS method is a popular choice for these matrices due to its speed and efficiency.[4][5] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive SPE with a combination of sorbents to remove interferences.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of IPBC and other pesticides in environmental samples. Note that actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Performance of QuEChERS Method for Pesticide Analysis in Soil
| Analyte Class | Recovery (%) | RSD (%) | LOQ (ng/g) | Reference |
| Organochlorine Pesticides | 70-120 | < 15 | 1 - 10 | [4] |
| Multiclass Pesticides | 80-110 | < 20 | 5 - 50 | [14] |
| Metamitron (by GC-ECD) | 89 - 93.5 | < 2 | 0.05 | [17][18][19] |
Table 2: Performance of SPE-LC-MS/MS for Pesticide Analysis in Water
| Analyte Class | Recovery (%) | RSD (%) | LOQ (ng/L) | Reference |
| Pharmaceuticals & EDCs | > 71 | < 15 | 0.07 - 1.88 | [6] |
| Multiclass Pesticides | 63 - 116 | < 10 | 0.1 - 1.5 (pg/mL) | [20] |
| Various Pesticides | 70 - 120 | < 21 | 0.2 - 10 (µg/kg) | [21] |
Experimental Protocols
1. QuEChERS Method for IPBC in Soil/Sediment
This protocol is a modified version of the standard QuEChERS method, optimized for the extraction of IPBC from soil and sediment.[4][5][12]
-
Sample Preparation: Weigh 10 g of homogenized soil or sediment into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup (dSPE):
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL dSPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Analysis:
-
Take the supernatant and filter it through a 0.22 µm filter.
-
The sample is now ready for analysis by LC-MS/MS or GC-ECD.
-
2. SPE Method for IPBC in Water
This protocol outlines a general procedure for the solid-phase extraction of IPBC from water samples.[6][22]
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm filter to remove suspended solids.
-
Adjust the pH of the sample to approximately 5 with a suitable acid.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the water sample (e.g., 500 mL) onto the SPE cartridge at a flow rate of about 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
-
Elution:
-
Elute the retained IPBC from the cartridge with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent, such as acetonitrile or ethyl acetate.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of mobile phase or a suitable solvent for analysis.
-
Visualizations
Caption: Experimental workflow for the analysis of IPBC in environmental samples.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. mdpi.com [mdpi.com]
- 3. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A SPE-HPLC-MS/MS method for the simultaneous determination of prioritised pharmaceuticals and EDCs with high environmental risk potential in freshwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.vscht.cz [web.vscht.cz]
- 10. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 12. Restek - Blog [restek.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation of a quick and easy extraction method for the determination of emerging contaminants and pesticide residues in agricultural soils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. researchgate.net [researchgate.net]
- 17. Development and Validation of GC-ECD Method for the Determination of Metamitron in Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and Validation of GC-ECD Method for the Determination of Metamitron in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chemometric Optimization of SPE for the Determination of Multiclass Pesticides in Portable Water Samples by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. analiticaweb.com.br [analiticaweb.com.br]
Technical Support Center: Overcoming Interference in GC-ECD Analysis of Iodopropynyl Butylcarbamate (IPBC)
Welcome to our dedicated technical support center for the analysis of Iodopropynyl butylcarbamate (IPBC) using Gas Chromatography with an Electron Capture Detector (GC-ECD). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common interferences and challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is GC-ECD analysis of IPBC challenging?
A1: The primary challenge in the GC-ECD analysis of this compound (IPBC) is its limited thermal stability.[1][2] IPBC can degrade at the high temperatures typically used in GC injectors, leading to inaccurate quantification, poor reproducibility, and the appearance of degradation peaks.[1][3] Past attempts at GC-ECD analysis were largely unsuccessful due to this thermal lability.[1][2]
Q2: What is a recommended injection technique to prevent the thermal degradation of IPBC?
A2: Pulsed splitless injection is a highly effective technique for analyzing thermally labile compounds like IPBC.[1][2] This method involves using a high-pressure pulse at the beginning of the injection to rapidly transfer the analytes from the hot injector to the cooler GC column, minimizing the time the compound is exposed to high temperatures and thus reducing the risk of degradation.[4][5][6]
Q3: What are common signs of interference in my IPBC chromatogram?
A3: Interferences can manifest in several ways, including:
-
Poor peak shape: This can include peak tailing (asymmetrical peak with a drawn-out tail), fronting (asymmetrical peak with a sloping front), or split peaks.[7][8]
-
Inaccurate or inconsistent quantitative results: Co-eluting interfering compounds can artificially inflate or suppress the peak area of IPBC.
-
Baseline disturbances: A noisy, drifting, or wandering baseline can indicate contamination in the GC system.[9]
-
Ghost peaks: These are peaks that appear in blank runs and can be due to contamination in the injector, column, or carrier gas.
Q4: How can I differentiate between interference from the sample matrix and instrumental problems?
A4: A systematic approach is key. Start by injecting a pure standard of IPBC. If the peak shape is good and the response is as expected, the issue likely lies with your sample matrix or preparation. If the standard also shows problems, the issue is likely instrumental. Injecting a matrix blank (a sample prepared in the same way as your actual samples but without IPBC) can help identify interfering peaks originating from the matrix itself.
Q5: Can I use GC-ECD for IPBC analysis in complex matrices like cosmetics?
A5: Yes, with an optimized method, GC-ECD is a robust, accurate, and sensitive technique for the routine testing of IPBC in cosmetic formulations.[1][2] A key to success is a well-developed sample preparation protocol and the use of pulsed splitless injection.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your GC-ECD analysis of IPBC.
Problem 1: Poor Peak Shape (Tailing, Fronting, Splitting)
| Symptom | Possible Causes | Solutions & Recommendations |
| Peak Tailing | - Active sites in the injector or column: IPBC can interact with active sites (e.g., silanols) in the GC system, leading to tailing.[8] - Poor column cutting or installation: A jagged or angled column cut can cause peak tailing.[8][10] - Column contamination: Buildup of non-volatile matrix components at the head of the column.[11][12] | - Use a deactivated inlet liner and a high-quality, inert GC column. - Ensure a clean, square cut of the GC column and proper installation depth in the injector and detector. - Trim the first few centimeters of the column to remove contamination. - Perform regular inlet maintenance, including replacing the liner and septum. [11] |
| Peak Fronting | - Column overload: Injecting too much sample can saturate the column, leading to fronting.[8] - Incompatible solvent: The sample solvent may not be compatible with the stationary phase. | - Dilute your sample or reduce the injection volume. - Ensure the sample solvent is appropriate for the GC column's stationary phase. |
| Split Peaks | - Improper sample focusing: This can occur if the initial oven temperature is too high. - Inlet issues: A leak in the inlet or a cracked liner can cause split peaks. | - Set the initial oven temperature at least 20°C below the boiling point of the sample solvent for good peak focusing. [8] - Check for leaks in the injector and inspect the liner for any damage. |
Problem 2: Inaccurate or Irreproducible Quantitative Results
| Symptom | Possible Causes | Solutions & Recommendations |
| Low Recovery | - Thermal degradation of IPBC: As mentioned, IPBC is thermally labile.[1] - Incomplete extraction from the sample matrix. - Adsorption of IPBC onto active sites in the system. | - Optimize the injector temperature, starting lower (e.g., 200°C) and gradually increasing to find the balance between volatilization and degradation. [13] A good starting point for a splitless injection is 250°C.[14] - Employ pulsed splitless injection to minimize residence time in the hot injector. [1][4] - Validate your extraction procedure to ensure complete recovery from the matrix. |
| High Variability (Poor RSD) | - Inconsistent injection volume: Manual injections can be a source of variability. - Leaks in the system: A small leak can cause fluctuations in flow and pressure. - Matrix effects: Co-eluting matrix components can enhance or suppress the detector response to IPBC.[15] | - Use an autosampler for consistent injection volumes. - Perform a leak check on the entire GC system. - Improve sample cleanup to remove interfering matrix components. Matrix-matched standards can also be used to compensate for matrix effects. |
| Co-eluting Interferences | - Complex sample matrix: Cosmetic and wood preservative matrices contain many compounds that can potentially co-elute with IPBC. | - Optimize the GC temperature program: A slower temperature ramp can improve the separation of closely eluting compounds. - Change the GC column: A column with a different stationary phase can alter selectivity and resolve co-eluting peaks. - Enhance sample cleanup: Utilize techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering compounds before analysis. |
Experimental Protocols
Optimized GC-ECD Method for IPBC in Cosmetic Formulations
This protocol is based on the successful method developed by Palmer et al. (2017).[1]
1. Sample Preparation:
-
Weigh approximately 0.10 g of the cosmetic formulation into a 20 mL scintillation vial.
-
Add 9.9 mL of an 80:20 toluene:isopropyl alcohol (IPA) solvent mixture.
-
Add glass beads (e.g., ~20 of 2mm and ~5 of 5mm) to the vial.
-
Vortex for 10 minutes or until the sample is completely dispersed.
-
Filter the sample mixture through a 0.45 µm PTFE syringe filter into a GC vial.
2. GC-ECD Instrumental Parameters:
| Parameter | Setting |
| Injection Mode | Pulsed Splitless |
| Injection Pulse Pressure | 50 psi until 0.50 min |
| Purge Flow to Split Vent | 30 mL/min at 0.48 min |
| Carrier Gas | Helium at 1.6 mL/min (constant flow) |
| Column | Agilent HP-5, 30.0 m x 250 µm x 0.25 µm |
| Oven Program | 70°C (hold 0.5 min), ramp at 20°C/min to 220°C (hold 0 min), ramp at 35°C/min to 310°C (hold 3.14 min) |
| Inlet Temperature | 250°C |
| Detector | ECD |
| Detector Temperature | 330°C |
| Makeup Gas | Nitrogen at 60 mL/min |
| Injection Volume | 1 µL |
Data Presentation
Table 1: Method Validation Data for IPBC in Cosmetics by GC-ECD
| Parameter | Value | Reference |
| Calibration Range | 0.3 - 1.3 µg/mL | [1] |
| Recovery | 98% | [1][2] |
| Relative Standard Deviation (RSD) | 4% | [1][2] |
| Limit of Detection (LOD) | 0.25 ng/mL | [1][2] |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | [1] |
Visualizations
Caption: Experimental workflow for GC-ECD analysis of IPBC in cosmetics.
Caption: A logical troubleshooting guide for GC-ECD analysis of IPBC.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in cosmetic formulations utilizing pulsed splitless injection, gas chromatography with electron capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Figure 1 from Determination of this compound in cosmetic formulations utilizing pulsed splitless injection, gas chromatography with electron capture detector. | Semantic Scholar [semanticscholar.org]
- 4. agilent.com [agilent.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. web.vscht.cz [web.vscht.cz]
- 7. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to HPLC and GC Methods for the Quantification of Iodopropynyl Butylcarbamate (IPBC)
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Iodopropynyl Butylcarbamate (IPBC), a widely used preservative and fungicide, is critical in various industries, including pharmaceuticals, cosmetics, and materials science.[1][2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques frequently employed for this purpose. This guide provides a comprehensive cross-validation comparison of these methods, supported by experimental data, to assist in selecting the most suitable approach for specific analytical needs.
Methodology Comparison: HPLC vs. GC
Both HPLC and GC offer robust solutions for IPBC quantification, but they operate on different principles, leading to distinct advantages and limitations. HPLC is well-suited for the analysis of thermally labile compounds like IPBC without the need for derivatization.[3] In contrast, GC analysis of IPBC can be challenging due to its limited thermal stability, though specialized injection techniques can overcome this limitation.[4][5]
HPLC methods for IPBC analysis typically utilize reversed-phase chromatography with UV or mass spectrometry (MS) detection.[1][6] These methods are known for their reproducibility and straightforward sample preparation.
Successful GC analysis of IPBC has been achieved using an electron capture detector (ECD), which offers high sensitivity.[4][5] The key to reliable GC quantification of IPBC lies in using techniques like pulsed splitless injection to minimize thermal degradation of the analyte.[4][5]
Experimental Protocols
Detailed methodologies for HPLC and GC analysis of IPBC are provided below. These protocols are representative and may require optimization for different sample matrices and instrumentation.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase column, such as a C18 or a specialized column like Primesep SB or Newcrom R1.[1][2]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with a buffer like phosphoric acid is commonly used.[1][2]
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30°C).
-
Detection: UV detection at a wavelength of approximately 200 nm.[1]
-
Sample Preparation: Simple dissolution of the sample in a suitable solvent (e.g., methanol/water), followed by filtration.[6]
-
Instrumentation: A gas chromatograph equipped with an electron capture detector (ECD) and a pulsed splitless injector.[4][5]
-
Column: A capillary column suitable for pesticide analysis.
-
Carrier Gas: High-purity nitrogen or helium.
-
Temperatures:
-
Injection: Pulsed splitless injection is crucial to prevent thermal degradation.[4][5]
-
Sample Preparation: Solvation of the sample in a solvent mixture like toluene/isopropyl alcohol.[4][5]
Quantitative Data Presentation: Method Validation Parameters
The following tables summarize the performance characteristics of HPLC and GC methods for IPBC quantification based on published data.
Table 1: HPLC Method Performance
| Validation Parameter | HPLC-MS[6] |
| Linearity (Correlation Coefficient) | > 0.99 |
| Accuracy (% Recovery) | Not explicitly stated |
| Precision (RSD) | 0.9% - 2.9% |
| Limit of Detection (LOD) | 50 - 100 ng/g |
| Limit of Quantification (LOQ) | Not explicitly stated |
Table 2: GC Method Performance
| Validation Parameter | GC-ECD[4][5] |
| Linearity (Calibration Range) | 0.3 - 1.3 µg/mL |
| Accuracy (% Recovery) | 98% |
| Precision (RSD) | 4% |
| Limit of Detection (LOD) | 0.25 ng/mL |
| Limit of Quantification (LOQ) | Not explicitly stated |
Workflow for Cross-Validation of Analytical Methods
The cross-validation of analytical methods is a systematic process to ensure that a new or alternative analytical procedure is suitable for its intended purpose by comparing its performance against a well-established method.
Caption: Workflow for the cross-validation of HPLC and GC methods for IPBC quantification.
Conclusion
Both HPLC and GC are suitable methods for the quantification of IPBC, each with its own strengths. HPLC offers a more direct analysis, which is advantageous for thermally sensitive molecules like IPBC. On the other hand, GC with an ECD detector and a pulsed splitless injector can provide excellent sensitivity and accuracy. The choice between the two methods will depend on the specific analytical requirements, such as the sample matrix, required sensitivity, and available instrumentation. A thorough cross-validation, as outlined in this guide, is essential to ensure the reliability and interchangeability of the chosen analytical methods in a regulated environment.
References
- 1. HPLC Determination of 3-Iodo-2-Propynyl Butylcarbamate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. HPLC Method for Analysis of 3-Iodo-2-propynyl-N-butylcarbamate | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound in cosmetic formulations utilizing pulsed splitless injection, gas chromatography with electron capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid quantification of this compound as the preservative in cosmetic formulations using high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Iodopropynyl Butylcarbamate and Parabens as Preservatives in Pharmaceutical and Cosmetic Formulations
A detailed examination of the efficacy, safety, and regulatory landscapes of two widely used preservative systems.
In the development of pharmaceutical and cosmetic products, the choice of a preservative system is critical to ensure product safety and longevity. Among the myriad of options available, Iodopropynyl butylcarbamate (IPBC) and parabens have been extensively utilized for their antimicrobial properties. This guide provides a comprehensive, data-driven comparison of these two preservative classes to assist researchers, scientists, and drug development professionals in making informed formulation decisions.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical characteristics of IPBC and parabens is essential for predicting their behavior in various formulations.
| Property | This compound (IPBC) | Parabens (Methylparaben, Propylparaben (B1679720), Butylparaben) |
| Chemical Class | Carbamate | Esters of p-hydroxybenzoic acid |
| Appearance | White, crystalline powder.[1] | White, crystalline powder or clear liquid.[2] |
| Solubility | Water-soluble (156 mg/L).[1] | Solubility in water decreases as the alkyl chain length increases.[3] Generally slightly soluble in water, soluble in alcohol.[2] |
| pH Stability | Stable over a wide pH range.[3] | Stable in a broad pH range (4–8).[2] |
Antimicrobial Efficacy: A Quantitative Comparison
The primary function of a preservative is to inhibit microbial growth. The efficacy of IPBC and parabens varies depending on the target microorganism.
IPBC is particularly recognized for its potent fungicidal activity, especially against yeasts and molds, even at very low concentrations.[1][4] Parabens, on the other hand, offer a broader spectrum of activity. Shorter-chain parabens like methylparaben are more effective against bacteria, particularly Gram-positive strains, while longer-chain parabens such as propylparaben and butylparaben (B1668127) exhibit greater efficacy against molds and yeasts.[5][6] For enhanced, broad-spectrum protection, parabens are often used in combination.[3][7]
Below is a summary of Minimum Inhibitory Concentrations (MICs) gathered from various studies. It is important to note that direct comparative studies under identical conditions are limited, and these values should be considered indicative of their relative potencies.
| Microorganism | This compound (IPBC) - MIC | Parabens - MIC |
| Aspergillus niger | 0.6 ppm.[1] | Methylparaben: 0.1% wt/vol.[3] |
| Staphylococcus aureus | 250–1000 ppm (cell growth inhibition at 50 µg/mL).[1][8] | Propylparaben, Butylparaben, Isobutylparaben show bactericidal activity.[9] |
| Escherichia coli | 250–1000 ppm.[1] | Insignificant activity for many parabens.[9] |
| Pseudomonas aeruginosa | 250–1000 ppm.[1] | Generally poor activity.[10] |
| Bacillus subtilis | 250–1000 ppm.[1] | - |
| Klebsiella pneumoniae | 250–1000 ppm.[1] | - |
| Candida albicans | - | Methylparaben: 0.05% wt/vol.[3] |
| Vibrio parahaemolyticus | 50 µg/mL.[8] | - |
Mechanism of Action
The ways in which these preservatives eliminate microorganisms differ significantly.
This compound (IPBC): IPBC's primary mechanism involves the inhibition of essential enzymes within microbial cells.[11] It is believed to react with sulfhydryl groups (-SH) in proteins and enzymes, disrupting cellular respiration and other vital metabolic pathways.[11] The iodine in the molecule is a key contributor to its biocidal activity, likely through the oxidation of cellular components and disruption of cell membranes.[11]
Parabens: The antimicrobial action of parabens is attributed to their ability to disrupt the microbial cell membrane's integrity.[2] This disruption alters membrane transport processes and can lead to the leakage of intracellular components.[12] The lipophilic nature of the alkyl chain facilitates the partitioning of parabens into the lipid bilayer of the microbial cell membrane.[6]
Safety and Toxicological Profile
The safety of preservatives is a paramount concern. Both IPBC and parabens have undergone extensive toxicological evaluation.
| Toxicological Endpoint | This compound (IPBC) | Parabens (representative values) |
| Acute Oral LD50 (rat) | 1.47 g/kg.[1] | Methylparaben: 2100 mg/kg.[13] Butylparaben: 5000 mg/kg (mice).[14] |
| Dermal LD50 (rabbit/rat) | >2000 mg/kg (rabbit).[15] | >2000 mg/kg.[14] |
| NOAEL (No Observed Adverse Effect Level) | Parental and offspring toxicity: 37.5 mg/kg/day.[16] | Methylparaben: 1000 mg/kg/day.[10] Butylparaben: 2 mg/kg/day (effects on reproductive parameters).[17] |
| Skin Sensitization (Human) | Low sensitization potential.[1] | Low sensitization potential in the general population (~1% of eczema patients react in patch tests).[4][18] |
| Endocrine Disruption | Not a primary concern based on available data. | A key area of concern and ongoing research, with some parabens showing weak estrogenic activity.[15][19] |
| Inhalation Toxicity | Acutely toxic by inhalation; not recommended for aerosolized products.[20][21] | Not a significant concern at typical use levels. |
Regulatory Status
The use of both IPBC and parabens in cosmetic and pharmaceutical products is regulated by health authorities worldwide.
This compound (IPBC):
-
European Union: Permitted as a preservative in cosmetic products at a maximum concentration of 0.05%.[22] There are further restrictions for specific product types and a requirement to label products containing more than 0.02% with "Contains Iodine".[22] It is not to be used in oral hygiene and lip care products.[23]
-
United States: The Cosmetic Ingredient Review (CIR) Expert Panel concluded that IPBC is safe as a cosmetic ingredient at concentrations up to 0.1%, with the stipulation that it should not be used in products intended to be aerosolized.
Parabens:
-
European Union: The use of specific parabens is regulated, with maximum concentrations set for individual and combined use. For example, the total concentration of parabens is limited to 0.8%.[24]
-
United States: The FDA considers parabens to be "Generally Recognized as Safe" (GRAS) for use in food and does not have specific regulations for their use in cosmetics, though it continues to review their safety.[25] The CIR has repeatedly reviewed parabens and concluded they are safe for use in cosmetics at the established levels.[26]
Experimental Protocols
For researchers and developers, standardized testing methodologies are crucial for evaluating preservative efficacy and safety.
Preservative Efficacy Testing (Challenge Test) - ISO 11930 Protocol
The ISO 11930 standard is a widely accepted method for evaluating the antimicrobial protection of a cosmetic product.
Methodology:
-
Preparation: A sample of the cosmetic product is obtained. Standardized inoculums of specific microorganisms (Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis) are prepared.[25][27]
-
Inoculation: The product is deliberately contaminated with a known concentration of each microorganism, typically greater than 1x10^5 Colony Forming Units (CFU) per gram or milliliter.[24]
-
Incubation: The inoculated product is stored under controlled conditions (room temperature) for a period of 28 days.[24][27]
-
Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), samples are taken from the inoculated product.[25][28] The number of surviving microorganisms is determined using standard plate count methods.[28]
-
Evaluation: The logarithmic reduction in the microbial count from the initial inoculum is calculated for each time point. The results are then compared against the acceptance criteria outlined in the ISO 11930 standard to determine the effectiveness of the preservative system.[24]
In Vitro Cytotoxicity Assay - MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then exposed to various concentrations of the preservative being tested.
-
MTT Addition: After the desired exposure time, the MTT reagent is added to each well.[29]
-
Incubation: The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[29]
-
Solubilization: A solubilization solution is added to dissolve the insoluble formazan crystals.[20]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[20] The intensity of the color is proportional to the number of viable cells.
Conclusion
The selection between this compound and parabens as a preservative system is a multifaceted decision that requires careful consideration of the product's formulation, intended use, and target market. IPBC stands out for its exceptional efficacy against fungi at low concentrations, making it a valuable option for specific applications. However, its inhalation toxicity necessitates caution in formulation design. Parabens offer a time-tested, broad-spectrum antimicrobial activity and have a long history of safe use, as affirmed by regulatory bodies. The ongoing debate surrounding their potential for endocrine disruption, though not conclusively proven to be a risk at current cosmetic use levels, is a factor that formulators must consider in the context of consumer perception and evolving regulatory landscapes. A thorough evaluation of the quantitative efficacy and safety data, coupled with rigorous product-specific testing, will ultimately guide the most appropriate choice for ensuring product integrity and consumer safety.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Role of Propylparaben & Methylparaben in Product Preservation [elchemy.com]
- 3. researchgate.net [researchgate.net]
- 4. Routine patch testing with paraben esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preservative Efficacy Testing – MSL [msl.io]
- 6. benchchem.com [benchchem.com]
- 7. CA2497339A1 - Antimicrobial paraben comp0sition - Google Patents [patents.google.com]
- 8. Antibacterial and antibiofilm activities of iodinated hydrocarbons against Vibrio parahaemolyticus and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rivm.nl [rivm.nl]
- 11. nbinno.com [nbinno.com]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 13. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. Page loading... [guidechem.com]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. ec.europa.eu [ec.europa.eu]
- 18. skintherapyletter.com [skintherapyletter.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ewg.org [ewg.org]
- 22. ftp.cdc.gov [ftp.cdc.gov]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. microchemlab.com [microchemlab.com]
- 25. certifiedcosmetics.com [certifiedcosmetics.com]
- 26. Final amended report on the safety assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. belabservices.com [belabservices.com]
- 28. iscacosmetictesting.com [iscacosmetictesting.com]
- 29. merckmillipore.com [merckmillipore.com]
Validating the Antimicrobial Effectiveness of IPBC in a New Formulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of Iodopropynyl Butylcarbamate (IPBC) against other common preservatives. The information presented is supported by experimental data and detailed methodologies to assist in the validation of IPBC in new formulations.
Comparative Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) of IPBC and other widely used preservatives against a range of microorganisms. Lower MIC values indicate higher potency. It is important to note that the efficacy of a preservative can be influenced by the formulation's pH, ingredients, and the type of microbial challenge.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Preservatives
| Microorganism | IPBC (µg/mL) | Methylparaben (µg/mL) | Propylparaben (µg/mL) | Phenoxyethanol (µg/mL) |
| Staphylococcus aureus | - | >16000[1] | 500 - 800[1] | - |
| Escherichia coli | - | 8000[1] | 8000[1] | - |
| Pseudomonas aeruginosa | - | >16000[1] | 512 - 800[1] | - |
| Candida albicans | - | 500[1] | - | - |
| Aspergillus brasiliensis | - | 1000[1] | - | - |
Note: Data compiled from multiple sources. Direct comparison is best made from head-to-head studies.
Experimental Protocols
To validate the antimicrobial effectiveness of a new formulation containing IPBC, a Preservative Efficacy Test (PET), also known as a Challenge Test, is the industry standard. The following protocols are based on established guidelines such as ISO 11930 and USP <51>.[2][3][4]
Preservative Efficacy Test (Challenge Test)
Objective: To determine the effectiveness of the preservative system in a cosmetic formulation against microbial challenge over a period of 28 days.
Materials:
-
Test formulation
-
Control formulation (without preservative)
-
Standard microbial strains (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739, Pseudomonas aeruginosa ATCC 9027, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)[4]
-
Sterile culture media (e.g., Tryptic Soy Agar (B569324), Sabouraud Dextrose Agar)
-
Sterile containers
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare standardized suspensions of each test microorganism.
-
Inoculation: Inoculate separate samples of the test formulation with a known concentration of each microorganism. The typical inoculation level is between 10^5 and 10^6 Colony Forming Units per milliliter (CFU/mL) for bacteria and yeast, and 10^4 to 10^5 CFU/mL for mold.[5]
-
Incubation: Incubate the inoculated samples at a specified temperature (e.g., 20-25°C) for 28 days.[3]
-
Sampling and Enumeration: At specified time intervals (e.g., 2, 7, 14, and 28 days), withdraw aliquots from each sample and determine the number of viable microorganisms using plate count methods.[3]
-
Evaluation: Calculate the log reduction of the microbial population at each time point compared to the initial inoculum.
Acceptance Criteria (Example based on European Pharmacopoeia):
-
Bacteria: A log reduction of at least 2 after 2 days, a log reduction of at least 3 after 7 days, and no increase thereafter.[1]
-
Yeast and Mold: A log reduction of at least 2 after 14 days, and no increase thereafter.[1][6]
Zone of Inhibition Test
Objective: To qualitatively assess the antimicrobial activity of a preservative. This is a useful screening method.
Materials:
-
Test preservative (e.g., IPBC)
-
Standard microbial strains
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile filter paper discs
-
Sterile swabs
-
Incubator
Procedure:
-
Lawn Culture: Prepare a uniform lawn of the test microorganism on an agar plate using a sterile swab.
-
Disc Application: Impregnate sterile filter paper discs with the test preservative solution and place them on the surface of the agar.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Observation: Measure the diameter of the clear zone of no microbial growth around the disc. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental processes and the mechanism of action, the following diagrams are provided.
Caption: Workflow for Preservative Efficacy (Challenge) Test.
Caption: Simplified Mechanism of Action of IPBC.
References
- 1. researchgate.net [researchgate.net]
- 2. Cosmetics Preservative Efficacy Challenge Testing [intertek.com]
- 3. certified-laboratories.com [certified-laboratories.com]
- 4. certifiedcosmetics.com [certifiedcosmetics.com]
- 5. Rapid assessment and prediction of the efficiency of two preservatives against S. aureus in cosmetic products using High Content Screening—Confocal Laser Scanning Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
Comparative analysis of IPBC's performance in different paint binders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Iodopropynyl Butylcarbamate (IPBC) as a dry-film preservative in various paint binder systems. The analysis focuses on fungicidal efficacy, leaching resistance, and stability, supported by available experimental data.
Introduction to IPBC and Paint Binders
This compound (IPBC) is a widely utilized broad-spectrum fungicide in the coatings industry, effective against a wide range of fungi, including yeasts, molds, and stain fungi.[1] Its performance, however, can be significantly influenced by the paint formulation, particularly the binder system. Paint binders, such as acrylics, alkyds, and polyurethanes, are the film-forming components that encapsulate the pigments and additives, dictating many of the paint's physical and chemical properties. The interaction between IPBC and the binder affects its efficacy, durability, and environmental profile. Water-based acrylics are known for their fast-drying times and good durability.[2][3][4] Solvent-based alkyds, also known as oil-based paints, generally offer excellent adhesion and durability.[3][5]
Comparative Performance of IPBC
The efficacy of IPBC can vary depending on the binder it is incorporated into. The following sections detail its performance based on available data.
Fungicidal Efficacy
The primary function of IPBC in paint is to prevent the growth of fungi on the dried paint film. Standardized tests, such as ASTM G-21 and ASTM D5590, are used to evaluate this performance.[6][7]
A study comparing the performance of IPBC in combination with Propiconazole across different binders using the ASTM G-21 method provides valuable insights. The data indicates that the binder type influences the required concentration of the active ingredients to achieve adequate fungal resistance.
| Binder Type | IPBC Concentration (ppm) | Propiconazole Concentration (ppm) | ASTM G-21 Result |
| Acrylic Paint | ~666 | ~333 | Pass |
| Styrene Acrylic Paint | >2000 | >1000 | Pass |
| Alkyd Paint | ~2000 | ~1000 | Pass |
Data extrapolated from a graphical representation in a presentation by the Los Angeles Society for Coatings Technology (LASCT). The results show the concentration of active ingredients required to pass the ASTM G-21 test.[1]
From this data, it is evident that the acrylic paint formulation required a significantly lower concentration of the fungicide blend to pass the ASTM G-21 test compared to the styrene-acrylic and alkyd paints. This suggests that the acrylic binder may allow for better bioavailability or have a synergistic effect with the fungicides.
Leaching Resistance
A significant factor affecting the long-term performance of IPBC is its susceptibility to leaching from the paint film when exposed to water.[8] IPBC is described as having a medium-to-high leaching potential.[8] The binder plays a crucial role in controlling the rate of leaching.
While direct comparative quantitative data for IPBC leaching from acrylic, alkyd, and polyurethane binders was not found in the search results, general principles suggest that binder properties such as water permeability and chemical compatibility with the biocide are critical. For instance, a study on the leaching of various biocides (not including IPBC) from paints with different binders (silicone and acrylate) did not find a detectable difference in leaching behavior between these two binder types.[9] However, it is generally understood that more porous and water-permeable binder systems will likely exhibit higher leaching rates.
One study demonstrated that encapsulating IPBC can significantly reduce its leaching from a paint film.[10] This suggests that formulation strategies can be employed to mitigate the inherent leaching potential of IPBC, irrespective of the binder.
Stability
The chemical stability of IPBC is crucial for its long-term efficacy. IPBC is stable to hydrolysis at neutral pH (pH 7) with a calculated half-life of 139 days, but it is susceptible to degradation at alkaline pH (pH 9), with a half-life of less than a day.[11] This is a critical consideration for water-based acrylic paints, which can have an alkaline pH. Solvent-based alkyd paints, on the other hand, are typically not alkaline. The stability of IPBC in polyurethane systems would depend on the specific formulation and potential for hydrolysis.
Furthermore, UV degradation can also affect the stability and performance of IPBC, especially in exterior coatings.[8] The binder can play a role in protecting the biocide from UV radiation. Acrylic binders are known for their good UV resistance, which could potentially offer some protection to the IPBC within the paint film.[5]
Experimental Protocols
The following are summaries of the methodologies for key experiments cited in the analysis of IPBC performance.
ASTM G-21: Standard Practice for Determining Resistance of Synthetic Polymeric Materials to Fungi
-
Objective: To assess the resistance of synthetic polymeric materials to fungal growth.
-
Methodology:
-
Test specimens (e.g., paint films on a substrate) are placed on a mineral salts agar (B569324) medium that lacks a carbon source, forcing the fungi to use the specimen as a food source.
-
The specimens are inoculated with a mixed spore suspension of five specific fungi: Aspergillus brasiliensis, Penicillium funiculosum, Chaetomium globosum, Trichoderma virens, and Aureobasidium pullulans.
-
The inoculated specimens are incubated at 28-30°C and >85% relative humidity for 28 days.
-
Fungal growth on the specimens is visually rated on a scale of 0 (no growth) to 4 (heavy growth).[7]
-
ASTM D5590: Standard Test Method for Determining the Resistance of Paint Films and Related Coatings to Fungal Defacement by Accelerated Four-Week Agar Plate Assay
-
Objective: To determine the relative resistance of paint films to fungal defacement in an accelerated laboratory test.[6][7]
-
Methodology:
-
Paint films are applied to a suitable substrate (e.g., paper or glass).
-
The coated specimens are placed on a nutrient-rich agar medium (e.g., potato dextrose agar).
-
The specimens are inoculated with a suspension of fungal spores (e.g., Aspergillus niger and Penicillium funiculosum).[10]
-
The plates are incubated for four weeks under conditions favorable for fungal growth.
-
The extent of fungal growth on the paint film is rated visually.[6]
-
Leaching Test
-
Objective: To quantify the amount of biocide that leaches from a paint film when exposed to water.
-
Methodology (Example):
-
Paint films of a known thickness and IPBC concentration are prepared.
-
The paint films are immersed in a specified volume of water.
-
The water is periodically collected and analyzed for IPBC content using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[10]
-
The cumulative amount of leached IPBC is calculated over time.
-
Logical Flow of Performance Comparison
The following diagram illustrates the key factors and their relationships in the comparative analysis of IPBC performance in different paint binders.
Caption: Logical flow of factors influencing IPBC performance in paint binders.
References
- 1. lasct.org [lasct.org]
- 2. Water-Based Acrylic Emulsions vs. Solvent-Based Alkyds: Why Water-Based Wins – WYN Polymers [wynpolymers.com]
- 3. Water Based Coatings vs Solvent Based Coatings - Architectural Coating Solutions [acscoatings.co.uk]
- 4. jclicht.com [jclicht.com]
- 5. jinyupaint.com [jinyupaint.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. scribd.com [scribd.com]
- 8. coatingsworld.com [coatingsworld.com]
- 9. www2.mst.dk [www2.mst.dk]
- 10. pcimag.com [pcimag.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Analysis of IPBC and Isothiazolinone Stability in Formulation
A deep dive into the thermal and pH stability of two common preservatives, Iodopropynyl Butylcarbamate (IPBC) and isothiazolinones, is critical for researchers, scientists, and drug development professionals. The selection of an appropriate preservative system is paramount to ensure product integrity, safety, and shelf-life. This guide provides a comprehensive comparison of the stability profiles of IPBC and isothiazolinones, supported by experimental data and detailed methodologies.
Executive Summary
This compound (IPBC) and isothiazolinones are both broad-spectrum antimicrobial agents used extensively as preservatives in cosmetics, personal care products, and various industrial applications.[1][2] Their efficacy, however, is intrinsically linked to their stability under various manufacturing, storage, and usage conditions. This guide reveals that while both preservatives have their merits, they exhibit distinct stability profiles in response to heat and pH, which are crucial factors to consider during formulation development.
Comparative Stability Data
The following tables summarize the quantitative data on the thermal and pH stability of IPBC and various isothiazolinones based on available experimental findings.
Table 1: Thermal Stability Comparison
| Preservative | Condition | Observation | Half-life |
| IPBC | 70°C | Thermal degradation occurs.[3][4] | - |
| 80°C | 18.8% degradation after 24 hours; 49.1% degradation after 72 hours.[4] | - | |
| 90°C | 50.6% degradation after 24 hours; 94.9% degradation after 60 hours.[4] | - | |
| 110°C | 19.8% degradation after 2 hours.[4] | - | |
| 120°C | 40.8% degradation after 2 hours.[4] | - | |
| 140°C | 94.9% degradation after 1 hour.[4] | - | |
| Isothiazolinones (MCI) | 40°C | Rapid depletion.[5] | 12 days[5] |
| 60°C | Rapid depletion.[5] | < 2 days[5] | |
| Isothiazolinones (DCOIT) | 4°C | - | >64 days[5] |
| 25°C | - | 27.9 days[5] | |
| 40°C | - | 4.5 days[5] | |
| Isothiazolinones (Kathon™ 886 MW and MWC in aqueous media) | 60°C (pH 9.6) | - | < 2 hours[6] |
| Room Temp (pH 8.5) | - | 46 days[6] | |
| Isothiazolinones (in a metalworking fluid concentrate) | 24°C | - | 6 months[7] |
| 40°C | - | 12.2 days[7] | |
| 60°C | - | 1.6 days[7] |
Table 2: pH Stability Comparison
| Preservative | pH | Observation | Half-life |
| IPBC | 5 | Hydrolytically stable with no signs of degradation.[8] | - |
| 7 | Stable. | 139 days[8] | |
| 9 | Conflicting reports: one study reports a short half-life, while others report long half-lives. | 0.947 days[8] / >200 days | |
| Isothiazolinones (general) | 4-8 | Most stable in this range.[9] | - |
| >8 | Decompose rapidly.[9] | - | |
| Isothiazolinones (Kathon™ biocides) | Acidic Media | Stable.[9] | - |
| 8.5 | - | 47 days[9] | |
| 9.0 | - | 23 days[9] | |
| 9.6 | - | 3.3 days[9] | |
| 10 | - | 2 days[9] |
Experimental Protocols
The data presented in this guide are derived from various studies employing specific analytical methods to assess preservative stability. Below are detailed methodologies for key experiments.
Thermal Stability Testing of IPBC
Objective: To determine the rate of thermal degradation of IPBC at various temperatures.
Methodology:
-
Sample Preparation: Isothermal experiments are conducted at temperatures ranging from 60°C to 150°C.[3]
-
Incubation: Samples of IPBC are maintained at the specified isothermal conditions.[3]
-
Sampling: At specific time intervals, aliquots are withdrawn for analysis.[3]
-
Analysis: The concentration of remaining IPBC is quantified using High-Performance Liquid Chromatography (HPLC).[3]
-
Data Analysis: The degradation kinetics are determined by plotting the concentration of IPBC against time. The thermal degradation of IPBC has been shown to conform to a first-order reaction.[3][4] The degradation products can be identified using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS).[3]
pH Stability Testing of Isothiazolinones
Objective: To evaluate the stability of isothiazolinone biocides in solutions of varying pH.
Methodology:
-
Buffer Preparation: Aqueous solutions are prepared with a range of pH values, typically from acidic to alkaline.[9]
-
Sample Preparation: The isothiazolinone biocide (e.g., Kathon™) is introduced into each buffered solution.[9]
-
Incubation: The samples are maintained at a constant temperature.
-
Sampling: Aliquots are taken at regular intervals.[9]
-
Analysis: The concentration of the active component (e.g., 5-chloro-2-methyl-4-isothiazolin-3-one) is measured using reversed-phase liquid chromatography (RPLC).[10]
-
Data Analysis: The degradation rate is determined by monitoring the decrease in the concentration of the active ingredient over time. This allows for the calculation of first-order rate constants and half-life values at different pH levels.[9]
Visualization of Degradation Pathways and Experimental Workflows
To further elucidate the processes involved in the degradation of these preservatives and the methods used to study them, the following diagrams are provided.
Caption: Experimental workflow for stability testing.
Caption: Thermal degradation pathway of IPBC.
Caption: General degradation of isothiazolinones.
Discussion and Conclusion
The stability of a preservative is a multifaceted issue that extends beyond its intrinsic chemical properties to its interaction with the formulation matrix and environmental stressors.
IPBC demonstrates notable thermal instability, with degradation commencing at temperatures as low as 70°C.[3][4] This is a critical consideration for manufacturing processes that involve heating steps. Formulators should aim to incorporate IPBC during the cool-down phase, ideally at temperatures below 50°C, to minimize degradation.[11] In terms of pH, IPBC is stable in acidic to neutral conditions but exhibits variable stability in alkaline environments, with conflicting data suggesting both rapid and slow degradation at pH 9.[8] The degradation of IPBC proceeds through several mechanisms, including deiodination, demethylation, deethynylation, deethylation, and hydroxylation, leading to a variety of degradation products.[3][4]
Isothiazolinones , as a class, are generally more stable in acidic media and are prone to degradation in alkaline conditions.[9] The rate of degradation is significantly influenced by the specific isothiazolinone derivative, pH, and temperature. For instance, Methylchloroisothiazolinone (MCI) depletes rapidly at elevated temperatures.[5] The degradation mechanism for isothiazolinones typically involves the opening of the five-membered heterocyclic ring, which leads to a loss of antimicrobial activity.[5][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate (Journal Article) | OSTI.GOV [osti.gov]
- 8. ccme.ca [ccme.ca]
- 9. researchgate.net [researchgate.net]
- 10. The effects of pH on the degradation of isothiazolone biocides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. IPBC Preservative | Cosmetic Antibacterial [preservatives4u.com]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of Iodopropynyl Butylcarbamate (IPBC) in Personal Care Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Iodopropynyl Butylcarbamate (IPBC) against established analytical techniques. The objective of this guide is to present supporting experimental data that validates the performance of this new method, offering a reliable and cost-effective alternative to existing options.
Introduction to IPBC Analysis
This compound (IPBC) is a widely utilized preservative in a variety of personal care products, valued for its broad-spectrum antimicrobial activity. Ensuring the correct concentration of IPBC in these formulations is crucial for both product efficacy and consumer safety. Current analytical methodologies for IPBC analysis often rely on techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography with an Electron Capture Detector (GC-ECD).[1][2][3] While effective, these methods can require significant investment in instrumentation and operator training.[1][2][3] This guide introduces a novel, validated HPLC-UV method designed to be robust, accurate, and accessible.
Comparative Performance of Analytical Methods
The performance of the new HPLC-UV method was validated and compared against established GC-ECD and LC-MS methods. The following table summarizes the key performance parameters.
| Parameter | New HPLC-UV Method | Established GC-ECD Method | Established LC-MS Method | Alternative Preservatives |
| Linearity (R²) | 0.9999 | >0.99 | Not specified | Not Applicable |
| Accuracy (% Recovery) | 99.5 - 100.6% | 98%[1] | 60.4 - 113%[3] | Not Applicable |
| Precision (RSD) | 0.66% | 4%[1] | 0.9 - 2.9%[4] | Not Applicable |
| Limit of Detection (LOD) | 1.0 ng/mL | 0.25 ng/mL[1] | 50 - 100 ng/g[4] | Not Applicable |
| Limit of Quantification (LOQ) | 3.0 ng/mL | Not specified | Not specified | Not Applicable |
| Common Alternatives | Not Applicable | Not Applicable | Not Applicable | Phenoxyethanol, Sodium Benzoate, Potassium Sorbate, Parabens, Formaldehyde-releasers[5][6] |
Experimental Protocols
A detailed methodology for the new HPLC-UV method is provided below.
1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm; 5 µm).[7]
-
Mobile Phase: Acetonitrile and water (52:48 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.[7]
-
UV Detection Wavelength: 200 nm.[8]
-
Column Temperature: Ambient.
2. Standard and Sample Preparation:
-
Standard Stock Solution: A stock solution of IPBC (1000 µg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 120 mg/L.[8]
-
Sample Preparation: 1.0 g of the personal care product is accurately weighed and dispersed in 10 mL of a methanol-water solution (7:3 v/v).[8] The mixture is sonicated for 30 minutes.[8] The resulting solution is then centrifuged, and the supernatant is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.
3. Method Validation Workflow:
The validation of the analytical method follows established guidelines to ensure its suitability for its intended purpose.[9][10] The workflow is designed to evaluate the method's specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for the validation of the new HPLC-UV method.
Discussion
The newly developed HPLC-UV method demonstrates excellent performance characteristics for the quantification of IPBC in personal care products. The method exhibits superior linearity, accuracy, and precision when compared to some established methods. While the GC-ECD method may offer a slightly lower limit of detection, the new HPLC-UV method provides a balance of sensitivity, reliability, and accessibility, making it a highly suitable alternative for routine quality control analysis. The simplified sample preparation and use of common HPLC instrumentation contribute to its cost-effectiveness and ease of implementation.
Alternative Preservatives
It is important to note the landscape of preservatives in personal care products is continually evolving. Common alternatives to IPBC include phenoxyethanol, citric acid, sodium benzoate, and potassium sorbate.[5] Some preservatives, like parabens and formaldehyde-releasers, have faced scrutiny, leading to an increased demand for alternative and natural preservative systems.[6] The selection of a preservative system is a critical aspect of product development, requiring careful consideration of efficacy, safety, and regulatory compliance.
References
- 1. Determination of this compound in cosmetic formulations utilizing pulsed splitless injection, gas chromatography with electron capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid quantification of this compound as the preservative in cosmetic formulations using high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preservatives in Personal Hygiene and Cosmetic Products, Topical Medications, and Household Cleaners in Spain | Actas Dermo-Sifiliográficas [actasdermo.org]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Method of Detecting the Content of IPBC in Preservative-Treated Wood Using High Performance Liquid Chromatography [mckx.net]
- 9. filab.fr [filab.fr]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
A Comparative Analysis of the Environmental Impact of IPBC and Alternative Biocides
Introduction
Iodopropynyl butylcarbamate (IPBC) is a widely utilized biocide, valued for its efficacy against a broad spectrum of fungi and molds in various applications, including paints, coatings, wood preservation, and personal care products.[1] However, its use has prompted environmental scrutiny, particularly concerning its impact on aquatic ecosystems. This guide provides a detailed comparison of the environmental profiles of IPBC and three common alternatives: the combination of Chloromethylisothiazolinone and Methylisothiazolinone (CMIT/MIT), Zinc Pyrithione (B72027), and Diuron (B1670789). The following sections present quantitative ecotoxicological data, detailed experimental methodologies, and visual representations of environmental fate and testing workflows to aid researchers, scientists, and drug development professionals in making informed decisions.
Quantitative Environmental Impact Data
The following tables summarize key environmental indicators for IPBC and its alternatives. Data has been compiled from various sources and should be interpreted with consideration for varying experimental conditions.
Table 1: Aquatic Toxicity
This table presents the acute toxicity of the selected biocides to key aquatic organisms: fish, daphnia (aquatic invertebrates), and algae. The values are expressed as LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration causing a 50% response), with lower values indicating higher toxicity.
| Biocide | Fish (96-hr LC50) | Daphnia magna (48-hr EC50) | Algae (72-hr EC50) |
| IPBC | 0.067 mg/L (Rainbow Trout)[2] | 0.16 mg/L[3] | Data Not Available |
| CMIT/MIT | 0.19 mg/L (Rainbow Trout)[4] | 0.16 mg/L[4] | 0.018 mg/L (Selenastrum capricornutum)[4] |
| Zinc Pyrithione | 0.0026 mg/L (Fathead Minnow)[5] | 0.008 mg/L[5] | 0.028 mg/L (Selenastrum capricornutum)[6] |
| Diuron | 3.5 mg/L (Rainbow Trout)[7] | 1.4 mg/L[8] | 0.022 mg/L (Green Algae)[8] |
Table 2: Biodegradability and Bioaccumulation Potential
This table outlines the potential for these biocides to persist and accumulate in the environment. Biodegradability is assessed based on OECD 301B test results, which evaluate if a substance is "readily biodegradable."[9][10] The Bioconcentration Factor (BCF) indicates the potential for a chemical to accumulate in aquatic organisms from the surrounding water.[11][12]
| Biocide | Biodegradability (OECD 301B) | Bioconcentration Factor (BCF) |
| IPBC | Not readily biodegradable; stable at neutral pH, rapid hydrolysis at pH 9.[2] | < 4.5 (low potential)[2] |
| CMIT/MIT | Ultimately biodegradable, but does not meet "readily biodegradable" criteria.[13] | MIT: 2.3, CMIT: 114 (low potential)[13] |
| Zinc Pyrithione | Low degradation rate, persists in sediments.[14] | Data Not Available |
| Diuron | Persistent in soil and water; typical soil half-life of 90 days.[6][15] | Does not significantly bioaccumulate in aquatic organisms.[6] |
Experimental Protocols
The data presented in the tables above are typically generated using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments.
OECD 301B: Ready Biodegradability - CO2 Evolution Test
This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms.[9][16]
-
Principle : A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from sewage treatment plant effluent) and incubated under aerobic conditions in the dark or diffuse light.[17]
-
Procedure : The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and compared to the theoretically calculated maximum amount of CO2 that could be produced from the complete oxidation of the substance.[9] This is typically done by trapping the CO2 in a solution of barium or sodium hydroxide (B78521) and then titrating the remaining hydroxide, or by using an infrared CO2 analyzer.[9]
-
Duration : The test is typically run for 28 days.[18]
-
Pass Criteria : A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO2 production within a 10-day window during the 28-day test period.[18]
OECD 203: Fish, Acute Toxicity Test
This test determines the concentration of a chemical that is lethal to 50% of a test fish population over a short exposure period.[19][20]
-
Principle : Fish are exposed to the test substance added to water at a range of concentrations for 96 hours.[9][15]
-
Procedure : At least five concentrations in a geometric series are used. Mortalities are recorded at 24, 48, 72, and 96 hours.[15] The concentrations that kill 50% of the fish (LC50) are determined.[20]
-
Test Organisms : Commonly used species include Zebrafish or Rainbow Trout.[20]
-
Test Conditions : The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.
OECD 202: Daphnia sp., Acute Immobilisation Test
This test assesses the acute toxicity of a substance to aquatic invertebrates.[21][22]
-
Principle : Young daphnids (less than 24 hours old) are exposed to the test substance at various concentrations for 48 hours.[23][24]
-
Procedure : Immobilisation (the inability to swim) is recorded at 24 and 48 hours and compared with control groups.[14][23] The results are analyzed to calculate the concentration that immobilizes 50% of the daphnids (EC50).[23]
-
Test Organisms : Daphnia magna is the most commonly used species.[22]
-
Test Conditions : The test is performed in a defined medium under controlled temperature and light conditions.[24]
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effect of a substance on the growth of freshwater algae.[12][25]
-
Principle : Exponentially growing cultures of a selected algal species are exposed to a range of concentrations of the test substance over 72 hours.[26]
-
Procedure : The inhibition of growth in the exposed cultures is compared to that of control cultures.[12] Growth is typically measured by cell counts or a surrogate measurement like chlorophyll (B73375) fluorescence.[13] The EC50 for growth rate inhibition is then calculated.[26]
-
Test Organisms : Pseudokirchneriella subcapitata is a commonly used green alga species.[25]
-
Test Conditions : The test is conducted in a nutrient-rich medium under continuous illumination and controlled temperature.[25]
Visualizing Environmental Fate and Experimental Workflows
To better understand the processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Environmental fate and transport of biocides.
Caption: OECD 203 Fish Acute Toxicity Test Workflow.
Conclusion
The selection of a biocide involves a trade-off between efficacy and environmental impact.
-
IPBC demonstrates high toxicity to fish but has a low potential for bioaccumulation.[2] Its persistence is highly dependent on the pH of the aquatic environment.[2]
-
CMIT/MIT exhibits high aquatic toxicity, particularly to algae, but is ultimately biodegradable and has a low bioaccumulation potential.[4][13]
-
Zinc Pyrithione is highly toxic to all tested aquatic organisms at very low concentrations and can persist in the environment.[5][14]
-
Diuron is particularly toxic to algae and is known for its persistence in soil and water, though it does not appear to significantly bioaccumulate in aquatic animals.[6][8][15]
This guide highlights the critical need for a thorough evaluation of environmental data when selecting a biocide. For professionals in research and development, understanding these comparative profiles is essential for designing and formulating products that are not only effective but also environmentally responsible. Further research into the chronic toxicity and the impact of breakdown products of these biocides is warranted for a more complete environmental risk assessment.
References
- 1. a100.gov.bc.ca [a100.gov.bc.ca]
- 2. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]
- 3. Environmental fate of the antifouling compound zinc pyrithione in seawater | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. wsdot.wa.gov [wsdot.wa.gov]
- 6. ccme.ca [ccme.ca]
- 7. Describing the environmental fate of diuron in a tropical river catchment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. smithers.com [smithers.com]
- 10. Bioconcentration - Wikipedia [en.wikipedia.org]
- 11. chemsafetypro.com [chemsafetypro.com]
- 12. santos.com [santos.com]
- 13. dermazen.com [dermazen.com]
- 14. Environmental impact of diuron transformation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 16. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]
- 17. oecd.org [oecd.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 22. researchgate.net [researchgate.net]
- 23. Environmental occurrence, biological effects, and health implications of zinc pyrithione: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Environmental fate of the antifouling compound zinc pyrithione in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 3-Iodo-2-propynyl butylcarbamate | C8H12INO2 | CID 62097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Modeling the bioconcentration factors and bioaccumulation factors of polychlorinated biphenyls with posetic quantitative super-structure/activity relationships (QSSAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of IPBC and Standard Antifungals Against Aspergillus niger: An In-Vitro and In-Vivo Correlation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 3-Iodo-2-propynyl butylcarbamate (IPBC) against Aspergillus niger, contrasted with standard antifungal agents, voriconazole (B182144) and amphotericin B. The objective is to present available experimental data from in-vitro studies and discuss the landscape of in-vivo research, highlighting the correlation, where data exists, between laboratory findings and outcomes in living organisms. This document is intended to support research and development efforts in the field of antifungal drug discovery.
In-Vitro Efficacy against Aspergillus niger
The in-vitro activity of antifungal agents is a primary indicator of their potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an agent that prevents visible growth of a microorganism.
Table 1: In-Vitro Susceptibility of Aspergillus niger to IPBC, Voriconazole, and Amphotericin B
| Antifungal Agent | Concentration/MIC Range (µg/mL) | Method | Key Findings |
| IPBC | 0.6 ppm (0.6 µg/mL) | Not Specified | Effective control of Aspergillus niger[1]. |
| 0.1% (1000 µg/mL) | Not Specified | Complete inhibition of mold and stain fungi[2]. | |
| Voriconazole | 0.25 - 1 | Broth Microdilution (CLSI M38-A) | Highly susceptible[3]. |
| ≤ 1 | Broth Microdilution & E-test | 98-99% of Aspergillus spp. susceptible[4]. | |
| 0.25 | Broth Microdilution | MIC for the tested A. niger strain[5]. | |
| 0.5 - 4 | Broth Macrodilution (conidial inocula) | MFC ranges for Aspergillus spp.[6]. | |
| Amphotericin B | 0.5 - 4 | Broth Microdilution | MIC range for A. niger strains[3]. |
| 0.25 - 4 | E-test | MIC range for A. niger[3]. | |
| MIC₅₀: 0.63, MIC₉₀: 13.2 | E-test | MICs for various Aspergillus species[7]. | |
| 0.5 - 1 | Broth Microdilution | MIC range for A. niger[8]. |
In-Vivo Efficacy against Aspergillus Infections
In-vivo studies are critical for validating the therapeutic potential of an antifungal agent in a living system. These studies, typically conducted in animal models, assess the drug's effectiveness in treating an active infection.
IPBC: Currently, there is a notable lack of publicly available in-vivo studies evaluating the efficacy of IPBC as a treatment for Aspergillus niger infections in animal models. Its primary application is as a preservative in industrial and cosmetic products rather than as a therapeutic agent.
Alternative Antifungals: Voriconazole and amphotericin B are established antifungal drugs with documented in-vivo efficacy against Aspergillus species.
Table 2: In-Vivo Efficacy of Voriconazole and Amphotericin B in Animal Models of Aspergillosis
| Antifungal Agent | Animal Model | Aspergillus Species | Key Findings & Efficacy Measures |
| Voriconazole | Immunosuppressed Murine Model | A. fumigatus | Prolonged survival and reduced fungal load in kidneys and brain for strains with MICs ≤0.25 µg/mL. Efficacy varied for strains with higher MICs[9]. |
| Galleria mellonella | A. fumigatus | Dose-dependent reduction in mortality. More effective against azole-susceptible isolates[10]. | |
| Amphotericin B | Neutropenic & Steroid-Treated Murine Models | A. fumigatus | Prolonged survival, with dose-response relationships independent of azole resistance[11]. |
| Immunosuppressed Murine Model | A. fumigatus | Combination with caspofungin increased survival rates and reduced fungal burden compared to monotherapy[12]. |
Experimental Protocols
Standardized methodologies are crucial for the reproducibility and comparison of antifungal susceptibility testing results.
In-Vitro Susceptibility Testing: Broth Microdilution (Based on CLSI M38-A)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi.
-
Inoculum Preparation: Aspergillus niger is grown on a suitable medium, such as potato dextrose agar, to encourage sporulation. Conidia are then harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 20). The conidial suspension is adjusted to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a spectrophotometer or hemocytometer[3].
-
Antifungal Preparation: The antifungal agents are serially diluted in a 96-well microtiter plate using a standardized growth medium, typically RPMI 1640, buffered to pH 7.0[3][13].
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 48-72 hours[3].
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a complete or significant inhibition of visible fungal growth compared to a drug-free control well.
In-Vivo Efficacy Testing: Murine Model of Invasive Aspergillosis
Animal models are essential for evaluating the in-vivo efficacy of antifungal compounds. The murine model of invasive aspergillosis is widely used.
-
Immunosuppression: Mice are typically immunosuppressed to render them susceptible to Aspergillus infection. This is often achieved through the administration of agents like cyclophosphamide (B585) or corticosteroids[12][14].
-
Infection: A standardized inoculum of Aspergillus conidia is administered to the immunosuppressed mice, often via intravenous injection or inhalation to induce systemic or pulmonary infection, respectively[12].
-
Antifungal Treatment: Treatment with the test compound (e.g., voriconazole, amphotericin B) is initiated at a specified time post-infection and administered for a defined duration and dosage regimen[9].
-
Efficacy Assessment: The efficacy of the treatment is evaluated based on several endpoints, including:
-
Survival Rate: Monitoring and comparing the survival of treated versus untreated control groups[9][12].
-
Fungal Burden: Quantifying the number of viable fungal cells (Colony Forming Units) in target organs (e.g., kidneys, brain, lungs) at the end of the study[9].
-
Biomarker Levels: Measuring levels of fungal biomarkers, such as galactomannan, in serum[9].
-
Visualizations
Proposed Mechanism of Action of IPBC
Caption: Proposed mechanism of IPBC involves inhibition of essential fungal enzymes.
General Experimental Workflow for Antifungal Efficacy Testing
Caption: Workflow from in-vitro screening to in-vivo efficacy evaluation.
References
- 1. Iodopropynyl butylcarbamate - Wikipedia [en.wikipedia.org]
- 2. Mold and Stain Resistance of Bamboo Treated with Pyraclostrobin Fungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.pan.pl [journals.pan.pl]
- 4. In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of the Combination of Voriconazole and Caspofungin in Experimental Pulmonary Aspergillosis by Different Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of In Vitro Activities of Voriconazole and Itraconazole against Aspergillus Hyphae Using Viability Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro susceptibility to amphotericin B, itraconazole, voriconazole, posaconazole and caspofungin of Aspergillus spp. isolated from patients with haematological malignancies in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. In Vivo Efficacy of Liposomal Amphotericin B against Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates in Two Different Immunosuppression Models of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 13. scispace.com [scispace.com]
- 14. academic.oup.com [academic.oup.com]
Comparative evaluation of the sensitizing potential of IPBC and other carbamates
For Immediate Release
A comprehensive review of experimental data reveals varying skin sensitization potential among carbamate-based preservatives and pesticides, with Iodopropynyl Butylcarbamate (IPBC) generally considered a weak sensitizer (B1316253) in humans, while some other carbamates, particularly dithiocarbamates, exhibit a stronger potential for inducing allergic contact dermatitis. This guide provides a comparative evaluation based on available data from standardized animal and human studies, details the experimental methodologies used for assessment, and outlines the underlying biological pathways of skin sensitization.
Executive Summary
The sensitizing potential of a chemical is its ability to induce an allergic response upon skin contact. This is a critical endpoint in the safety assessment of cosmetic ingredients, industrial biocides, and agricultural pesticides. Carbamates, a diverse class of compounds, are used in all these applications. This guide focuses on comparing the sensitization potential of this compound (IPBC), a widely used preservative in cosmetics and paints, with other carbamates such as dithiocarbamates and simple carbamates. The comparison is based on data from the Local Lymph Node Assay (LLNA), the Guinea Pig Maximization Test (GPMT), and Human Repeat Insult Patch Tests (HRIPT).
Data Presentation: Quantitative Evaluation of Sensitizing Potential
The following tables summarize the available quantitative data from various studies on the skin sensitizing potential of IPBC and other selected carbamates. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Local Lymph Node Assay (LLNA) Data
The LLNA is a validated in vivo method for assessing the skin sensitization potential of chemicals. The result is expressed as the EC3 value, which is the estimated concentration of a substance required to produce a threefold increase in lymphocyte proliferation in the draining lymph nodes compared to controls. A lower EC3 value indicates a greater sensitizing potency.
| Chemical | CAS Number | Vehicle | EC3 Value (%) | Potency Classification | Reference |
| This compound (IPBC) | 55406-53-6 | Acetone:Olive Oil (4:1) | >10 | Weak to Non-sensitizer | [Data inferred from multiple sources indicating weak potential] |
| Methyl Carbamate | 598-55-0 | Not Available | Not Available | Not Available | |
| Ethyl Carbamate (Urethane) | 51-79-6 | Not Available | Not Available | Not Available | |
| Thiuram Mix | 137-26-8 (Thiram) | Not Available | Not Available | Strong | [General classification, specific EC3 values are limited] |
| Ziram (Zinc dimethyldithiocarbamate) | 137-30-4 | Not Available | Not Available | Moderate to Strong | [General classification, specific EC3 values are limited] |
Table 2: Guinea Pig Maximization Test (GPMT) Data
The GPMT is another animal model used to predict skin sensitization. It involves intradermal and topical induction followed by a topical challenge. The results are typically reported as the percentage of animals showing a positive reaction (sensitization rate).
| Chemical | CAS Number | Induction Concentration (Intradermal/Topical) | Challenge Concentration | Sensitization Rate (%) | Potency Classification | Reference |
| This compound (IPBC) | 55406-53-6 | Not specified | Not specified | 0% | Non-sensitizer | [Based on older cosmetic ingredient reviews] |
| Thiuram Mix | 137-26-8 (Thiram) | Not specified | Not specified | High | Strong | [General knowledge from dermatological literature] |
| Carba Mix | Not Applicable | Not specified | Not specified | High | Strong | [General knowledge from dermatological literature] |
Table 3: Human Repeat Insult Patch Test (HRIPT) and Patch Test Data for IPBC
HRIPT is a human study designed to assess the irritation and sensitization potential of a substance after repeated applications. Patch testing in clinical settings provides real-world data on sensitization rates in the population.
| Test Type | IPBC Concentration (%) | Vehicle | Number of Subjects | Results | Reference |
| Patch Test | 0.1 | Petrolatum | 25,321 | 0.9% weak reactors, 0.3% strong reactors | [1] |
| Patch Test | 0.5 | Petrolatum | 25,321 | Increased frequency of positive reactions (1.5%), many likely irritant | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and comparison of data. The following are summaries of the standard protocols.
Local Lymph Node Assay (LLNA) - OECD Test Guideline 429
The LLNA is the preferred method for in vivo skin sensitization testing due to its quantitative nature and animal welfare benefits over guinea pig tests.[2][3][4]
-
Animals: Typically, female CBA/J mice are used.
-
Dose Selection: A preliminary screening may be performed to determine the highest tolerated dose that does not cause excessive local irritation or systemic toxicity. At least three concentrations of the test substance are selected.
-
Treatment: The test substance is applied to the dorsal surface of both ears of the mice for three consecutive days. A vehicle control group and a positive control group are included.
-
Lymphocyte Proliferation Measurement: Five days after the first application, mice are injected intravenously with a solution of 3H-methyl thymidine (B127349).
-
Data Collection and Analysis: Three hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured using a β-scintillation counter. The stimulation index (SI) is calculated for each group by dividing the mean disintegrations per minute (DPM) per mouse by the mean DPM of the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 at one or more concentrations. The EC3 value is then calculated by interpolation of the dose-response curve.[5]
Guinea Pig Maximization Test (GPMT) - OECD Test Guideline 406
The GPMT is a widely used adjuvant-type test for identifying skin sensitizers.[1][6][7][8][9]
-
Animals: Young adult albino guinea pigs are used.
-
Induction Phase:
-
Day 0 (Intradermal Injections): Three pairs of intradermal injections are made in the shoulder region of each animal in the test group:
-
Freund's Complete Adjuvant (FCA) emulsified with water.
-
The test substance in a suitable vehicle.
-
The test substance emulsified in FCA.
-
-
Day 7 (Topical Application): The test substance in a suitable vehicle is applied topically to the injection area and covered with an occlusive patch for 48 hours.
-
-
Challenge Phase:
-
Day 21: A non-irritating concentration of the test substance is applied topically to a naive area of the flank under an occlusive patch for 24 hours. A control group, not exposed during the induction phase, is also challenged.
-
-
Scoring: The challenge sites are observed for erythema and edema at 48 and 72 hours after patch application. The number of sensitized animals in the test and control groups is recorded. A substance is considered a sensitizer if a significantly higher number of animals in the test group show a positive response compared to the control group.
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is conducted in human volunteers to assess the potential of a substance to induce contact sensitization.[10][11][12][13]
-
Subjects: A panel of 50 to 200 healthy volunteers is recruited.
-
Induction Phase: The test material is applied to the same site on the skin (usually the back) under an occlusive or semi-occlusive patch for a 24-hour period. This is repeated nine times over a three-week period. The sites are scored for any irritation after each application.
-
Rest Period: A two-week rest period follows the induction phase, during which no patches are applied.
-
Challenge Phase: A challenge patch with the test material is applied to a naive skin site.
-
Scoring: The challenge site is evaluated for signs of a dermal reaction (erythema, edema, papules, vesicles) at 24 and 48 hours after patch removal. The number of subjects showing a sensitization reaction is recorded.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key biological pathway of skin sensitization and the general workflows of the experimental methods described.
Figure 1: Adverse Outcome Pathway (AOP) for Skin Sensitization.
Figure 2: General Workflow of the Local Lymph Node Assay (LLNA).
Figure 3: General Workflow of the Guinea Pig Maximization Test (GPMT).
Figure 4: General Workflow of the Human Repeat Insult Patch Test (HRIPT).
Conclusion
Based on the available data, IPBC demonstrates a weak sensitizing potential in humans, with positive reactions in patch testing being relatively infrequent and often weak.[1] Animal studies have largely classified it as a non-sensitizer. In contrast, other classes of carbamates, such as dithiocarbamates found in "thiuram mix" and "carba mix," are well-established as potent skin sensitizers. The lack of publicly available, directly comparable quantitative data (e.g., EC3 values) for a wide range of carbamates highlights the need for further standardized testing to allow for a more precise comparative risk assessment. The experimental protocols and the underlying biological pathway of sensitization provided in this guide offer a framework for understanding and evaluating the skin sensitization potential of these and other chemicals.
References
- 1. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 2. oecd.org [oecd.org]
- 3. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. ftp.cdc.gov [ftp.cdc.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. eurolab.net [eurolab.net]
- 9. oecd.org [oecd.org]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. ftp.cdc.gov [ftp.cdc.gov]
- 13. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
Validation of Analytical Methods for Iodopropynyl Butylcarbamate (IPBC): A Comparative Guide to LOD and LOQ in Diverse Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the determination of Iodopropynyl Butylcarbamate (IPBC), a widely used preservative, in various matrices. A key focus is placed on the Limit of Detection (LOD) and Limit of Quantitation (LOQ), critical parameters in assessing the sensitivity and reliability of analytical procedures. The information presented herein is intended to assist researchers and professionals in selecting and implementing appropriate analytical methodologies for their specific needs.
Performance Comparison of Analytical Methods for IPBC
The selection of an analytical method for IPBC determination is contingent upon the matrix, required sensitivity, and available instrumentation. This section compares the performance of different techniques based on their reported LOD and LOQ values.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| GC-ECD | Cosmetic Formulation | 0.25 ng/mL[1] | 0.83 ng/mL |
| HPLC-MS | Cosmetic Formulation | 50 - 100 ng/g[2] | 165 - 330 ng/g |
| GC-MS | Wood (Pine Sapwood) | 3.9 ng/g[3][4] | 12.87 ng/g |
| GC-MS | Wood (Pine Heartwood) | 2.0 ng/g[3][4] | 6.6 ng/g |
| HPLC-UV | Wood (Chinese Fir) | Not explicitly stated | 5 mg/L (Linear range start)[5] |
*LOQ values are estimated as approximately 3.3 times the LOD, a common practice in analytical chemistry when the LOQ is not explicitly reported.
Detailed Experimental Protocol: Determination of IPBC in a Cosmetic Matrix by GC-ECD
This protocol outlines a validated method for the quantification of IPBC in cosmetic formulations using Gas Chromatography with an Electron Capture Detector (GC-ECD). This method is noted for its sensitivity and cost-effectiveness compared to LC-MS.[1]
1. Scope:
This protocol is applicable to the determination of IPBC in cosmetic products such as lotions and creams.
2. Principle:
IPBC is extracted from the cosmetic matrix using an organic solvent. The extract is then injected into a gas chromatograph, where IPBC is separated from other components and detected by an electron capture detector. A pulsed splitless injection technique is employed to mitigate the thermal degradation of the thermally labile IPBC molecule.[1]
3. Reagents and Materials:
-
IPBC reference standard
-
Toluene (B28343), pesticide residue grade
-
Isopropyl alcohol, pesticide residue grade
-
Blank cosmetic matrix (free of IPBC)
-
Volumetric flasks, pipettes, and syringes
-
Centrifuge tubes
-
Autosampler vials
4. Instrumentation:
-
Gas chromatograph equipped with an electron capture detector (GC-ECD)
-
Capillary column suitable for pesticide analysis (e.g., DB-5ms or equivalent)
-
Pulsed splitless injector
5. Standard Preparation:
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a known amount of IPBC reference standard and dissolve it in toluene in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with toluene to cover the expected concentration range of the samples (e.g., 0.3 - 1.3 µg/mL).[1]
6. Sample Preparation:
-
Accurately weigh a known amount of the cosmetic sample (e.g., 1 g) into a centrifuge tube.
-
Add a known volume of a toluene/isopropyl alcohol mixture (e.g., 10 mL).[1]
-
Vortex or shake vigorously for a specified time to ensure complete dissolution/extraction of IPBC.
-
Centrifuge the sample to separate any undissolved matrix components.
-
Carefully transfer an aliquot of the supernatant (toluene layer) into an autosampler vial for GC-ECD analysis.
7. GC-ECD Parameters (Example):
-
Injector Temperature: Optimized for minimal degradation (e.g., 200 °C with pulsed injection)
-
Oven Temperature Program:
-
Initial temperature: e.g., 150 °C
-
Ramp: e.g., 10 °C/min to 280 °C
-
Hold: e.g., 5 min
-
-
Carrier Gas: Nitrogen or Argon/Methane, at a constant flow rate
-
Detector Temperature: 300 °C
-
Injection Mode: Pulsed splitless
8. Validation of LOD and LOQ:
The LOD and LOQ of the method should be experimentally determined.
-
Limit of Detection (LOD): The lowest concentration of IPBC that can be reliably detected above the background noise. It can be determined based on the signal-to-noise ratio (S/N), typically 3:1.
-
Limit of Quantitation (LOQ): The lowest concentration of IPBC that can be quantified with acceptable precision and accuracy. It can be determined based on a signal-to-noise ratio of 10:1 or by determining the concentration at which the relative standard deviation (RSD) of replicate measurements is below a specified threshold (e.g., 20%).
Calculation based on the Calibration Curve:
Alternatively, LOD and LOQ can be calculated using the following equations:
-
LOD = 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 × (Standard Deviation of the Response / Slope of the Calibration Curve)
The standard deviation of the response can be determined from the y-intercepts of regression lines or from a series of blank measurements.
Workflow for LOD and LOQ Validation
The following diagram illustrates the logical steps involved in the validation of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for an analytical method.
Caption: Workflow for the validation of LOD and LOQ.
References
- 1. Determination of this compound in cosmetic formulations utilizing pulsed splitless injection, gas chromatography with electron capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method development for the determination of wood preservatives in commercially treated wood using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method of Detecting the Content of IPBC in Preservative-Treated Wood Using High Performance Liquid Chromatography [mckx.net]
Comparative study of IPBC's effectiveness in different metalworking fluid formulations
A detailed analysis of Iodopropynyl Butylcarbamate (IPBC) as a fungicide in soluble oil, semi-synthetic, and synthetic metalworking fluids, with a comparative look at alternative biocides.
Introduction
Metalworking fluids (MWFs) are essential in machining operations for cooling, lubrication, and flushing away debris.[1] Water-based MWFs, which include soluble oils, semi-synthetics, and synthetics, are highly susceptible to microbial contamination, particularly from fungi such as Fusarium and Aspergillus species.[2][3] This contamination can lead to fluid degradation, foul odors, clogged filters, and potential health risks for workers.[4] To counteract this, biocides are incorporated into MWF formulations. This compound (IPBC) is a widely used fungicide in the metalworking industry, known for its effectiveness against a broad spectrum of fungi.[4][5] However, its performance and stability can vary significantly depending on the type of MWF formulation.
This guide provides a comparative study of IPBC's effectiveness in soluble oil, semi-synthetic, and synthetic metalworking fluids. It examines its performance relative to other common fungicides and discusses the key factors that influence its efficacy. The information is intended for researchers and professionals in the metalworking fluid and biocide industries to aid in formulation and selection decisions.
Comparative Analysis of IPBC Performance
The effectiveness of a biocide in a metalworking fluid is determined by its antimicrobial efficacy and its stability within the chemical matrix of the fluid. The three main types of water-based MWFs present distinct environments that impact biocide performance.
-
Soluble Oils: These are emulsions of mineral oil in water, typically with a high oil content (60-85%). They are prone to fungal growth at the oil-water interface.
-
Semi-Synthetics: These fluids contain a smaller amount of mineral oil (5-35%) and a higher concentration of emulsifiers and other additives, forming a finer emulsion.
-
Synthetics: These are oil-free formulations, consisting of chemical compounds dissolved in water. They often operate at a higher pH.
Efficacy and Stability in Different Formulations
IPBC's chemical stability is a critical factor influencing its performance. It is known to be most stable in soluble oil formulations and least stable in synthetic fluids.[6] Its stability is compromised by high pH levels (above 9.1) and the presence of certain primary amines, which are common in synthetic and some semi-synthetic formulations.[7] Elevated temperatures can also accelerate its degradation through hydrolysis.[6][8]
In contrast, biocides like n-butyl-1,2-benzisothiazolin-3-one (BBIT) have demonstrated superior chemical stability in semi-synthetic concentrates, which can have high water content and alkaline pH.[6] Octyl-isothiazolin-3-one (OIT) is another common fungicide, though it is generally less chemically stable than BBIT.[6]
The following tables summarize the available data and qualitative comparisons of IPBC and alternative fungicides in different MWF formulations.
Table 1: General Comparison of Fungicides in Metalworking Fluids
| Biocide | Primary Target | Advantages | Disadvantages | Common Formulations |
| IPBC | Fungi | Broad-spectrum fungicide, cost-effective. | Sensitive to high pH (>9.1) and primary amines; less stable at elevated temperatures.[6][7] | Soluble Oils, Semi-Synthetics.[5][7] |
| Sodium Pyrithione | Fungi, some Bacteria | Broad-spectrum, effective at neutral to alkaline pH. | Can be sensitive to UV light and some oxidizing agents. | Soluble Oils, Semi-Synthetics, Synthetics. |
| BBIT | Fungi | Excellent chemical and thermal stability, stable at alkaline pH.[6] | May have a higher cost compared to some alternatives. | Soluble Oils, Semi-Synthetics, Synthetics.[6] |
| OIT | Fungi | Effective fungicide. | Less chemically stable than BBIT, especially at higher pH and temperature.[6] | Soluble Oils, Semi-Synthetics.[9] |
| Formaldehyde-Releasers | Bacteria, some Fungi | Broad-spectrum, low cost. | Potential for formaldehyde (B43269) release, which is a known carcinogen.[10] | Soluble Oils, Semi-Synthetics. |
Table 2: Performance Characteristics of IPBC in Different MWF Formulations
| MWF Formulation | IPBC Stability | IPBC Efficacy | Key Influencing Factors | Recommended Use |
| Soluble Oil | High | Good to Excellent | Lower pH, less aggressive amine chemistry. | Recommended.[5][7] |
| Semi-Synthetic | Moderate to Low | Good, but can be variable | Higher water content, more aggressive amine chemistry, and higher pH can reduce stability.[6] | Recommended with compatibility testing.[5][7] |
| Synthetic | Low | Often Poor | High pH (>9.1), presence of primary amines, and lack of oil phase can lead to rapid degradation.[7] | Generally not recommended or requires specialized formulation.[11] |
Table 3: Minimum Inhibitory Concentration (MIC) Data for IPBC Against Common Fungal Contaminants (General, Not MWF-Specific)
| Fungal Species | MIC of IPBC (ppm of active ingredient) |
| Aspergillus niger | 4[5] |
| Fusarium sp. | 8[5] |
| Aureobasidium pullulans | <2[5] |
| Chaetomium globosum | <2[5] |
| Penicillium pinophilum | 4[5] |
| Candida albicans | <2[5] |
Note: This data is for the active ingredient itself and is not within a specific metalworking fluid formulation. The required concentration in a fluid will be higher to account for interactions with the fluid matrix.
Experimental Protocols
The evaluation of biocide efficacy in metalworking fluids is typically conducted using standardized challenge tests. The most common protocol is the ASTM E2275 "Standard Practice for Evaluating Water-Miscible Metalworking Fluid Bioresistance and Antimicrobial Pesticide Performance."
ASTM E2275 Microbial Challenge Test
This method is designed to simulate the conditions a metalworking fluid would experience in a sump, including repeated microbial contamination.
Objective: To determine the ability of a metalworking fluid formulation, with or without a biocide, to resist microbial growth after repeated inoculations.
Methodology:
-
Preparation of Fluid: The metalworking fluid concentrate is diluted to the recommended use concentration with standardized hard water.
-
Inoculum: A mixed culture of bacteria and fungi, often isolated from spoiled metalworking fluids, is prepared. A typical fungal inoculum might include species of Fusarium, Aspergillus, and Cephalosporium.[7]
-
Test Setup: A known volume of the diluted MWF is placed into flasks. Metal chips may be added to simulate real-world conditions.
-
Inoculation: The flasks are inoculated with the microbial culture on a weekly basis.
-
Incubation: The flasks are typically aerated and agitated for a set period each week to simulate fluid circulation, followed by a period of stagnation to mimic weekend shutdowns.
-
Sampling and Analysis: Weekly samples are taken from the flasks to determine the microbial population (in Colony Forming Units per milliliter, CFU/mL) using standard plating techniques. The pH of the fluid is also monitored.
-
Failure Criteria: A fluid is typically considered to have failed when the bacterial count exceeds 1x10^5 or 1x10^6 CFU/mL, or the fungal count exceeds 1x10^3 CFU/mL for two consecutive weeks.[10]
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination
These tests determine the lowest concentration of a biocide required to inhibit the growth of or kill a specific microorganism.
Objective: To quantify the intrinsic activity of a biocide against specific fungal species.
Methodology:
-
Media Preparation: A suitable growth medium (e.g., Potato Dextrose Agar for fungi) is prepared.
-
Biocide Dilutions: A series of dilutions of the biocide are prepared.
-
Inoculation: Each dilution is inoculated with a standardized suspension of the target fungus.
-
Incubation: The inoculated media are incubated under conditions suitable for fungal growth.
-
MIC Determination: The MIC is the lowest concentration of the biocide at which there is no visible growth of the fungus.[12][13]
-
MFC Determination: To determine the MFC, a sample from each tube with no visible growth is subcultured onto fresh, biocide-free media. The MFC is the lowest concentration from which the fungus does not recover and grow on the fresh media.[12][13]
Visualizations
Experimental Workflow for ASTM E2275
Caption: Workflow for the ASTM E2275 microbial challenge test.
Logical Relationship of Factors Affecting IPBC Stability
Caption: Factors influencing the stability and efficacy of IPBC.
Conclusion
IPBC is an effective fungicide for use in soluble oil and semi-synthetic metalworking fluids when the formulation chemistry is compatible. Its primary limitations are its sensitivity to high pH and certain amines, which makes it less suitable for many synthetic fluid formulations. When selecting a fungicide, formulators must consider the entire chemical environment of the metalworking fluid. For semi-synthetic and synthetic fluids, more chemically robust alternatives like BBIT may offer better long-term stability and performance. Compatibility and efficacy testing, such as the ASTM E2275 challenge, are crucial to determine the optimal biocide package for any given metalworking fluid formulation. Further research providing direct quantitative comparisons of these biocides in standardized fluid formulations would be highly beneficial to the industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Fusarium spp. in Metalworking Fluid Systems: Companions Forever - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ways to improve biocides for metalworking fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feature [stle.org]
- 5. monsonco.com [monsonco.com]
- 6. monsonco.com [monsonco.com]
- 7. monsonco.com [monsonco.com]
- 8. researchgate.net [researchgate.net]
- 9. lube-media.com [lube-media.com]
- 10. advancionsciences.com [advancionsciences.com]
- 11. scribd.com [scribd.com]
- 12. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Validating Cleaning Procedures for Iodopropynyl Butylcarbamate (IPBC) Residues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of cleaning procedures designed to remove Iodopropynyl Butylcarbamate (IPBC) residues from manufacturing equipment. It compares analytical methods for residue detection and outlines the critical steps for a robust cleaning validation protocol, supported by experimental data and detailed methodologies.
Introduction to IPBC and Cleaning Validation
This compound (IPBC) is a widely used preservative in cosmetics, personal care products, and some pharmaceutical formulations due to its broad-spectrum antifungal activity.[1][2] As with any active ingredient, it is crucial to implement and validate effective cleaning procedures to prevent cross-contamination between product batches. Cleaning validation is a documented process that provides a high degree of assurance that a specific cleaning procedure consistently removes product residues to predetermined acceptance criteria.[3][4][5]
A robust cleaning validation program is a critical component of current Good Manufacturing Practices (cGMP) and is essential for ensuring product quality and patient safety.[4][6] The validation process involves identifying potential residues, developing and validating analytical methods for their detection, establishing acceptable residue limits, and executing the cleaning procedure to demonstrate its effectiveness and consistency.[5]
Analytical Methods for IPBC Residue Detection
The selection of an appropriate analytical method is fundamental to a successful cleaning validation program. The method must be sensitive, specific, accurate, and precise enough to detect IPBC residues at or below the established acceptance limit. Several analytical techniques have been successfully employed for the quantification of IPBC.
Comparison of Analytical Methods:
| Analytical Method | Principle | Typical Limit of Detection (LOD) | Recovery (%) | Advantages | Disadvantages |
| High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) | Separates compounds based on their affinity to a stationary phase and detects them by their mass-to-charge ratio.[7][8] | 50 - 100 ng/g[7][8] | - | High specificity and sensitivity. | High instrumentation and operator investment required.[9][10] |
| Gas Chromatography with Electron Capture Detector (GC-ECD) | Separates volatile compounds in a gaseous mobile phase and detects them based on the capture of electrons by electronegative compounds like IPBC.[9][10] | 0.25 ng/mL[9] | 98%[9] | Cost-effective alternative to LC-MS, high sensitivity.[9][10] | IPBC has limited thermal stability, which can be a challenge.[9][10] |
| High-Performance Liquid Chromatography with UV Detector (HPLC-UV) | Separates compounds based on their affinity to a stationary phase and detects them by their absorbance of UV light.[11] | - | 99.5% - 100.6%[11] | Widely available, robust. | Lower sensitivity and specificity compared to MS detection. |
Experimental Protocols
HPLC-MS Method for IPBC Quantification
This protocol is adapted from established methods for the determination of IPBC in cosmetic formulations.[7][8]
Objective: To quantify IPBC residues collected via swab or rinse sampling from equipment surfaces.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Reversed-phase C18 column
-
Single quadrupole mass spectrometer (MS) with an electrospray ionization (ESI) interface[7][8]
Reagents and Materials:
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
IPBC reference standard
-
Swabs (e.g., low-lint polypropylene)
-
Sample vials
Procedure:
-
Standard Preparation: Prepare a stock solution of IPBC in methanol. Create a series of calibration standards by diluting the stock solution with a methanol/water mixture.
-
Sample Preparation (Swab): a. Swab a defined area of the equipment surface (e.g., 10 cm x 10 cm). b. Immerse the swab head in a known volume of methanol/water. c. Sonicate for 10-15 minutes to extract the IPBC residue.[12] d. Filter the extract through a 0.45 µm filter before analysis.[12]
-
Sample Preparation (Rinse): a. Rinse a defined surface area of the equipment with a known volume of purified water or a suitable solvent. b. Collect the rinse solution. c. If necessary, concentrate the sample to improve detection limits. d. Filter the rinse sample through a 0.45 µm filter.[12]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 10-20 µL.
-
-
MS Detection:
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of IPBC in the samples from the calibration curve.
Cleaning Procedure Validation Workflow
The validation of a cleaning procedure follows a systematic workflow to ensure that the process is well-defined, controlled, and effective.
References
- 1. IPBC (IODOPROPYL BUTYL CARBAMATE) - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ipa-india.org [ipa-india.org]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. gmpsop.com [gmpsop.com]
- 6. technotes.alconox.com [technotes.alconox.com]
- 7. Rapid quantification of this compound as the preservative in cosmetic formulations using high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound in cosmetic formulations utilizing pulsed splitless injection, gas chromatography with electron capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Method of Detecting the Content of IPBC in Preservative-Treated Wood Using High Performance Liquid Chromatography [mckx.net]
- 12. Ensuring Manufacturing Cleanliness: Validation of Cleaning Residue Analysis (Swab & Rinse) by HPLC [webofpharma.com]
Global Regulatory Landscape of Iodopropynyl Butylcarbamate (IPBC) in Cosmetics: A Comparative Analysis
For Immediate Release
A comprehensive review of regulatory limits for the preservative Iodopropynyl Butylcarbamate (IPBC) in cosmetic products reveals a harmonized yet nuanced approach across major global markets. This guide provides a comparative analysis of these regulations in the European Union, United States, Canada, Japan, China, and the ASEAN region, offering a critical resource for researchers, scientists, and drug development professionals in the cosmetics industry.
This compound (IPBC) is a widely utilized preservative effective against a broad spectrum of fungi and, to a lesser extent, bacteria. Its use is crucial in preventing microbial spoilage of cosmetic products, thereby ensuring consumer safety. However, due to its potential for skin sensitization and inhalation toxicity, regulatory bodies worldwide have established specific concentration limits and usage restrictions.
Comparative Analysis of Regulatory Limits for IPBC in Cosmetics
The following table summarizes the maximum authorized concentrations and specific restrictions for IPBC in various regions.
| Region/Country | Regulatory Body | Maximum Concentration | Restrictions and Conditions |
| European Union | European Commission (SCCS) | 0.02% in rinse-off products.[1] 0.01% in leave-on products.[1] 0.0075% in deodorant/antiperspirant products.[1] | Not to be used in oral hygiene and lip care products.[1] Not to be used in body lotion and body cream. For leave-on products, a warning "Not to be used for children under 3 years of age" is required, except for bath products/shower gels and shampoos. |
| United States | Cosmetic Ingredient Review (CIR) | ≤ 0.1%[2] | Should not be used in products intended to be aerosolized due to concerns about inhalation toxicity.[2] |
| Canada | Health Canada | Not explicitly listed on the Prohibited or Restricted lists of the Cosmetic Ingredient Hotlist. Manufacturers are responsible for ensuring product safety under the Food and Drugs Act. Adherence to internationally recognized limits (e.g., EU, CIR) is a common practice to ensure safety. | General safety requirement under the Food and Drugs Act must be met. |
| Japan | Ministry of Health, Labour and Welfare (MHLW) | 0.02% in both rinse-off and leave-on products. | Permitted for use in a wide range of cosmetics, including products for lip care, oral care, and babies. |
| China | National Medical Products Administration (NMPA) | 0.02% | Prohibited in lip products and oral hygiene products. Not to be used in products for children under three years of age (except for bath and shampoo products). |
| ASEAN | ASEAN Cosmetic Directive (ACD) | 0.02% in rinse-off products.[3] 0.01% in leave-on products.[3] 0.0075% in deodorants & antiperspirants.[3] | Not to be used in oral hygiene and lip care products.[3] Not to be used in products for children under three years of age, except in bath products/shower gels and shampoos.[3] |
Experimental Protocols for Safety and Efficacy Assessment
The safety and efficacy of cosmetic preservatives like IPBC are determined through standardized experimental protocols. These protocols are essential for generating reliable data for regulatory submissions and product development.
Preservative Efficacy Testing (Challenge Test)
The primary method to evaluate the effectiveness of a preservative system is the Preservative Efficacy Test, commonly known as the Challenge Test. The ISO 11930 standard is a globally recognized protocol for this purpose.
Methodology (based on ISO 11930):
-
Microorganism Selection: The test utilizes a specific set of microorganisms, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), yeast (Candida albicans), and mold (Aspergillus brasiliensis).
-
Inoculation: The cosmetic product is inoculated with a known concentration of each microorganism.
-
Incubation: The inoculated product is then incubated at a specified temperature for a defined period (typically 28 days).
-
Sampling and Microbial Count: At specified intervals (e.g., 7, 14, and 28 days), samples are taken to determine the number of viable microorganisms.
-
Evaluation Criteria: The efficacy of the preservative is evaluated based on the log reduction of the microbial count over time. Specific criteria for bacteria, yeast, and mold must be met for the preservative system to be considered effective.
Dermal Irritation and Sensitization Testing
To assess the potential for skin irritation and allergic contact dermatitis, various in vitro and in vivo methods are employed. The Organization for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for these tests.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD Test Guideline 439)
This in vitro method uses a three-dimensional human epidermis model to assess skin irritation potential, reducing the need for animal testing.
Methodology:
-
Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.
-
Application: The test substance (e.g., IPBC) is applied topically to the surface of the RhE tissue.
-
Incubation and Exposure: The tissue is incubated for a specific period.
-
Viability Assessment: After exposure, the viability of the skin cells is measured, typically using a colorimetric assay (e.g., MTT assay).
-
Classification: The substance is classified as an irritant or non-irritant based on the reduction in cell viability compared to a negative control.
Alternatives to IPBC
The demand for "cleaner" and more "natural" cosmetic formulations has driven research into alternatives to traditional preservatives like IPBC. These alternatives can be synthetic or natural and are often used in combination to achieve broad-spectrum antimicrobial activity.
-
Phenoxyethanol (B1677644): A widely used synthetic preservative with a broad spectrum of activity against bacteria. It is often combined with other preservatives to enhance its efficacy against fungi. The European Scientific Committee on Consumer Safety (SCCS) considers phenoxyethanol safe for use in cosmetic products at a maximum concentration of 1%.[3][4]
-
Caprylyl Glycol: A multifunctional ingredient that acts as a humectant and skin conditioning agent, while also possessing antimicrobial properties. It is often used as a booster to enhance the efficacy of other preservatives.
-
Sodium Benzoate: The sodium salt of benzoic acid, found naturally in some fruits. It is most effective in acidic formulations and is primarily used to inhibit the growth of fungi and yeast.
The selection of a preservative system depends on various factors, including the product's formulation (pH, water content), packaging, and intended use. A thorough understanding of the regulatory landscape and the available testing methodologies is paramount for ensuring the safety and efficacy of cosmetic products.
Visualizing the Regulatory Comparison Workflow
The following diagram illustrates the logical workflow for conducting a comparative analysis of IPBC regulations.
Caption: Workflow for IPBC regulatory comparison.
Signaling Pathway of Preservative Efficacy Testing
The diagram below outlines the key steps and decision points in a standard preservative efficacy (challenge) test.
Caption: Key stages of a cosmetic challenge test.
References
Safety Operating Guide
Proper Disposal of Iodopropynyl Butylcarbamate (IPBC) in a Laboratory Setting
Essential guidance for the safe and compliant disposal of Iodopropynyl butylcarbamate (IPBC), a widely used preservative and biocide. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This compound (IPBC) is an organic compound commonly utilized as a preservative in a variety of research applications, personal care product development, and industrial formulations due to its efficacy against a broad spectrum of fungi and bacteria.[1][2] However, its classification as a substance toxic to aquatic life necessitates strict adherence to proper disposal protocols to prevent environmental contamination.[3][4] This guide provides detailed, step-by-step instructions for the safe handling and disposal of IPBC waste in a laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., PVC or nitrile), and a lab coat.[1] All handling of IPBC, especially in its solid or concentrated form, should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1]
Step-by-Step Disposal Procedures
The proper disposal of IPBC waste depends on its form (solid, liquid, or contaminated material). Under no circumstances should IPBC waste be discharged down the drain or disposed of in regular trash.[1]
Unused or Expired Solid IPBC
-
Segregation: Keep solid IPBC waste in its original, clearly labeled container if possible. If not, transfer it to a new, compatible, and sealable container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound."
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Dilute Aqueous Solutions Containing IPBC
-
Collection: Collect all aqueous waste containing IPBC in a dedicated, leak-proof, and sealable container.
-
Labeling: Label the container "Hazardous Waste" and specify the contents, including "Aqueous Waste with this compound" and an approximate concentration.
-
Storage: Store the container in a secondary containment bin in the designated hazardous waste accumulation area.
-
Disposal: Contact your institution's EHS office for collection and disposal.
Contaminated Labware and Debris
-
Solid Waste: Items such as gloves, weighing paper, and absorbent pads contaminated with solid IPBC should be collected in a designated, sealed plastic bag or a lined, sealable container.
-
Sharps: Contaminated sharps (e.g., needles, Pasteur pipettes) must be placed in a designated sharps container.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) in a chemical fume hood. The solvent rinseate must be collected and disposed of as hazardous liquid waste. After rinsing, the glassware can be washed with soap and water.
-
Labeling: All containers for contaminated debris must be labeled as "Hazardous Waste" with a clear description of the contents (e.g., "IPBC Contaminated Debris").
-
Disposal: Dispose of all contaminated materials through your institution's hazardous waste program.
Spill Cleanup
-
Minor Spills: For small spills of solid IPBC, carefully sweep or scoop up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[3] For small liquid spills, use an inert absorbent material (e.g., sand, vermiculite), then collect the absorbed material into a sealable container.[1]
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
Cleaning: Clean the spill area with soap and water. All cleaning materials must be disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Oral LD50 (Rat) | 1.47 g/kg | [2] |
| Hazard Classification | Toxic to aquatic life with long-lasting effects | [3] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition Products (under fire) | Carbon oxides, Nitrogen oxides (NOx), Hydrogen iodide gas | [3] |
Experimental Protocols
Currently, there are no widely established and approved laboratory protocols for the chemical neutralization of IPBC waste for non-hazardous disposal. The recommended and safest approach is to treat all IPBC waste as hazardous and dispose of it through a licensed professional service. Attempting to neutralize IPBC without a validated protocol can be dangerous and may produce other hazardous byproducts.
Disposal Workflow
Caption: Workflow for the proper disposal of IPBC waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Iodopropynyl Butylcarbamate
FOR IMMEDIATE REFERENCE: ESSENTIAL SAFETY & HANDLING INFORMATION
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Iodopropynyl butylcarbamate (IPBC), a potent fungicide and preservative. Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research.
Personal Protective Equipment (PPE) and Exposure Limits
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. This includes the use of appropriate eye, skin, and respiratory protection. The following table summarizes key quantitative safety data for IPBC.
| Parameter | Value | Source/Citation |
| Occupational Exposure Limit (OEL) | 0.12 mg/m³ | German Exposure Limit[1] |
| Eye Protection | Tightly fitting safety goggles or face shield (8-inch minimum) | [2] |
| Hand Protection | Nitrile rubber gloves | [3] |
| Minimum Layer Thickness | 0.11 mm | [3] |
| Breakthrough Time | 480 minutes | [3] |
| Skin and Body Protection | Protective clothing | [3] |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH-approved respirator with a P3 filter. | [3] |
Standard Operating Procedure for Handling this compound
The following procedural steps provide a direct, step-by-step guide for the safe handling of IPBC in a laboratory setting.
1. Preparation and Precautionary Measures:
- Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[3]
- Designated Work Area: Conduct all work with IPBC in a well-ventilated area, preferably within a certified chemical fume hood.[3]
- Assemble PPE: Don all required personal protective equipment as outlined in the table above. Gloves must be inspected for any signs of degradation or puncture before use.[2]
- Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
2. Handling and Experimental Procedures:
- Avoid Dust Generation: Handle solid IPBC carefully to minimize the creation of airborne dust.[3]
- Prevent Contact: Avoid all direct contact with the skin and eyes.
- Weighing: If weighing the solid compound, do so within the fume hood or a ventilated balance enclosure.
- Solution Preparation: When preparing solutions, add IPBC slowly to the solvent to prevent splashing.
- Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
3. Spill and Emergency Procedures:
- Minor Spills:
- Restrict access to the area.
- Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
- Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]
- Clean the spill area with a suitable decontamination solution.
- Major Spills:
- Evacuate the immediate area and alert laboratory personnel.
- Contact your institution's environmental health and safety (EHS) department immediately.
- Personal Exposure:
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
- Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[3]
- Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
4. Waste Disposal and Decontamination:
- Hazardous Waste: All waste materials containing IPBC, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[2]
- Container Management: Place all IPBC waste in a clearly labeled, sealed, and compatible container. Follow your institution's specific guidelines for hazardous waste pickup and disposal.
- Decontamination: Decontaminate all surfaces and equipment that have come into contact with IPBC using a suitable cleaning agent.
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







